4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGOZRPGXGIKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321116 | |
| Record name | 4-Chloro-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85426-79-5 | |
| Record name | 85426-79-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
This technical guide provides a comprehensive overview of the core basic properties of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a centralized resource of its known physicochemical characteristics, spectral data, and its role as a key intermediate in the synthesis of bioactive molecules.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 85426-79-5 | N/A |
| Molecular Formula | C₆H₅ClN₄S | N/A |
| Molecular Weight | 200.65 g/mol | [1] |
| Melting Point | 68-69 °C (for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) | [2] |
| Boiling Point | Not available | |
| Solubility | Not explicitly available. General solubility of pyrimidine derivatives in methanol has been studied, but specific data for this compound is lacking. | [3] |
Spectral Data for Characterization
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While a complete set of spectra for the target compound is not available, the following data for the related compound 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine offers valuable insight into the expected spectral features.
| Spectroscopic Technique | Observed Peaks and Assignments (for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) | Source |
| ¹H NMR (DMSO-d₆) | δ 4.08 (3H, s, CH₃), 4.92 (2H, s, CH₂Cl), 8.46 (1H, s, pyrazole-H) | [2] |
| ¹³C NMR (DMSO-d₆) | δ 34.4 (CH₃), 46.5 (CH₂Cl), 111.7, 132.0 (C-H), 153.2, 153.8, 161.8 (C-Cl) | [2] |
| Infrared (IR) (KBr) | ν (cm⁻¹): 3434, 3125, 3030, 2977, 2950 (C-H), 1722, 1591, 1547 (C=N), 1498, 1444, 1406, 1295, 1217, 1132, 965, 899, 844, 794, 750, 721, 666, 607, 547, 520, 424 | [2] |
| Mass Spectrometry (EI) | m/z (%): 220 (M+4, 10), 218 (M+2, 63), 216 (M⁺, 100), 181 (35), 145 (13), 49 (30), 15 (35) | [2] |
Experimental Protocols
The synthesis of this compound typically involves a multi-step process starting from simpler pyrazole precursors. The following is a generalized protocol based on the synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives.[2][4]
Synthesis of a 4-chloro-pyrazolo[3,4-d]pyrimidine derivative (A Representative Protocol)
This protocol describes the synthesis of a related compound, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, which illustrates the key chemical transformations.
Step 1: Cyclization to form the pyrazolo[3,4-d]pyrimidine core
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A mixture of 5-amino-1H-pyrazole-4-carboxamide and urea is heated at 190°C for 2 hours.
-
The reaction mixture is then cooled, and the resulting solid is treated with a 10% potassium hydroxide solution.
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The solution is subsequently acidified with dilute hydrochloric acid to a pH of 4-5.
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The precipitate is collected by filtration, washed with water, and dried to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
Step 2: Chlorination
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The product from Step 1 is refluxed in phosphorus oxychloride (POCl₃) at 110°C for 4 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured into ice water with stirring.
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The resulting precipitate, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, is collected by filtration, washed with cold water, and dried.
To obtain the target molecule, this compound, a subsequent nucleophilic substitution of one of the chloro groups with a methylthio group would be necessary.
Biological Activity and Signaling Pathways
Derivatives of this compound are recognized for their potential as inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key player in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.
EGFR Signaling Pathway and the Role of Pyrazolo[3,4-d]pyrimidine Inhibitors
The following diagram illustrates the EGFR signaling cascade and the point of intervention for pyrazolo[3,4-d]pyrimidine-based inhibitors.
References
Synthesis of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document details a robust three-step synthetic pathway, including experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a three-step process commencing with the cyclization of 5-amino-1H-pyrazole-4-carboxamide to form the core pyrazolo[3,4-d]pyrimidine ring system. This is followed by a chlorination step to introduce reactive chloro groups, and finally, a selective nucleophilic substitution to install the methylthio group.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol
This step involves the cyclization of 5-amino-1H-pyrazole-4-carboxamide with urea to form the dihydroxy pyrazolopyrimidine core.
Experimental Workflow:
Caption: Workflow for the synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol.
Protocol:
A mixture of 5-amino-1H-pyrazole-4-carboxamide (10.0 g, 79.3 mmol) and urea (47.6 g, 793 mmol) is heated to 190°C for 2 hours. The reaction mixture is then cooled to room temperature and dissolved in a 10% aqueous potassium hydroxide solution. The resulting solution is carefully acidified with dilute hydrochloric acid to a pH of 4-5. The precipitate that forms is collected by filtration, washed with water, and dried to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol as a solid.
Step 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
The dihydroxy intermediate is converted to the dichloro derivative using phosphorus oxychloride.
Experimental Workflow:
Caption: Workflow for the synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Protocol:
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol (5.0 g, 32.9 mmol) is added portion-wise to phosphorus oxychloride (30 mL, 322 mmol). The mixture is heated to reflux at 110°C and maintained for 4 hours. After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Step 3: Synthesis of this compound
This final step involves the selective nucleophilic substitution of the chlorine atom at the C6 position with a methylthio group. This proposed protocol is based on established principles of regioselectivity in nucleophilic aromatic substitution on dihalopyrimidines, where the C4/C6 positions are generally more reactive than the C2 position.
Experimental Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Proposed Protocol:
To a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (2.0 g, 10.6 mmol) in ethanol (50 mL) at room temperature is added a solution of sodium methanethiolate (0.74 g, 10.6 mmol) in ethanol (20 mL) dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Data of Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 5-Amino-1H-pyrazole-4-carboxamide | C₄H₆N₄O | 126.12 | Solid | 3979-33-3 |
| 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol | C₅H₄N₄O₂ | 152.11 | White solid | 3689-75-6 |
| 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | C₅H₂Cl₂N₄ | 189.00 | Yellow solid | 42754-96-1 |
| This compound | C₆H₅ClN₄S | 200.65 | Not specified | 85426-79-5 |
Table 2: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield (%) |
| 1 | 5-Amino-1H-pyrazole-4-carboxamide → 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol | Urea | None | 190°C | 2 h | ~75% |
| 2 | 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol → 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | POCl₃ | None | 110°C | 4 h | ~66% |
| 3 | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine → this compound | Sodium methanethiolate | Ethanol | Room Temp. | - | Estimated |
Table 3: Spectroscopic Data
| Compound Name | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Mass Spectrometry (m/z) |
| 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol | 13.29 (s, 1H), 11.34 (s, 1H), 10.67 (s, 1H), 8.33 (s, 1H) in DMSO-d₆ | Not available | Not available |
| 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | 11.56 (br, 1H), 8.43 (s, 1H) in CDCl₃[1] | Not available | [M+1]⁺ 190.68[1] |
| This compound | Not available | Not available | Not available |
Conclusion
This technical guide outlines a reliable and efficient synthetic route for the preparation of this compound. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of this important chemical intermediate for further derivatization and biological evaluation. The provided workflows and reaction diagrams offer a clear visual guide to the synthetic process.
References
An In-depth Technical Guide to 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to its structural similarity to endogenous purines, the pyrazolo[3,4-d]pyrimidine scaffold is a recognized "privileged structure" in drug discovery, particularly in the development of kinase inhibitors. This document consolidates available chemical data, provides context on its potential biological significance through related compounds, and outlines general synthetic and analytical methodologies common to this class of molecules.
Chemical Structure and Identification
This compound is a substituted purine analog. The core is a pyrazolo[3,4-d]pyrimidine bicyclic system, with a chlorine atom at the 4-position and a methylthio group at the 6-position.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 85426-79-5[1][2][3][4][5][6] |
| Molecular Formula | C₆H₅ClN₄S[1][3][4] |
| Molecular Weight | 200.65 g/mol [1][3] |
| Canonical SMILES | CSC1=NC(Cl)=C2C(NN=C2)=N1[1] |
| InChI Key | XIGOZRPGXGIKFT-UHFFFAOYSA-N[1] |
Physicochemical Properties
Detailed experimental data for the physical properties of this compound are not extensively available in the public domain. However, based on its structure, it is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like DMSO and DMF.
Synthesis and Characterization
A plausible synthetic approach, based on related compounds, could involve the chlorination and subsequent thiomethylation of a pyrazolo[3,4-d]pyrimidine precursor.
General Workflow for the Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines:
Caption: A generalized synthetic workflow for producing substituted pyrazolo[3,4-d]pyrimidines.
Characterization:
The characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity. While specific spectra for this compound are not widely published, analogous data from related compounds are illustrative.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole proton, and the methyl protons of the methylthio group. The exact chemical shifts would depend on the solvent used. |
| ¹³C NMR | Resonances for the carbon atoms in the pyrazolo[3,4-d]pyrimidine core and the methylthio group. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (200.65 g/mol ), along with characteristic fragmentation patterns. |
Biological Activity and Potential Applications
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[7][8][9][10][11] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
While there is no specific biological data for this compound in the available literature, its structural similarity to known kinase inhibitors suggests it may have potential activity against various kinases.
Potential Signaling Pathways of Interest:
Many pyrazolo[3,4-d]pyrimidine derivatives have been investigated as inhibitors of tyrosine kinases, such as Src and the Epidermal Growth Factor Receptor (EGFR).[7][8][9][10][11] These kinases are key components of signaling pathways that regulate cell proliferation, survival, and migration.
Illustrative EGFR Signaling Pathway:
Caption: Simplified EGFR signaling pathway and the potential point of inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
Illustrative Src Signaling Pathway:
Caption: Simplified Src signaling pathway and the potential point of inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the searched literature. However, the following are generalized protocols for the synthesis and analysis of similar compounds, which could be adapted by researchers.
General Protocol for Kinase Inhibition Assay:
A common method to assess the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a readily identifiable chemical entity with a high potential for biological activity, given its membership in the pyrazolo[3,4-d]pyrimidine class of compounds. While specific experimental data and biological studies for this particular molecule are sparse in the public domain, the wealth of information on related analogs provides a strong foundation for future research. This guide serves as a starting point for researchers interested in exploring the synthesis, characterization, and potential therapeutic applications of this and similar compounds. Further investigation is warranted to fully elucidate its physicochemical properties, biological activity, and potential as a lead compound in drug discovery programs.
References
- 1. 85426-79-5 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 2. This compound(85426-79-5) 1H NMR spectrum [chemicalbook.com]
- 3. CAS:85426-79-5, 4-氯-6-甲巯基吡唑[3,4-d]嘧啶-毕得医药 [bidepharm.com]
- 4. This compound , 97% , 85426-79-5 - CookeChem [cookechem.com]
- 5. This compound | 85426-79-5 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
The Biological Landscape of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: A Core Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The compound 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine stands as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. While this core structure itself is not extensively profiled for its own biological activity, it serves as a foundational scaffold for the development of potent inhibitors targeting key enzymes and signaling pathways implicated in various diseases, most notably cancer. This guide explores the biological significance of this compound through the lens of its derivatives, detailing their activities, mechanisms of action, and the experimental methodologies used for their evaluation.
Core Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, primarily centered on anticancer effects. These compounds are frequently designed as kinase inhibitors, leveraging the pyrazolo[3,4-d]pyrimidine core as a purine analog to compete with ATP for the binding sites of various kinases.
Key therapeutic targets and activities include:
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Enzyme Inhibition: A significant body of research highlights the role of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of various enzymes. These include cyclin-dependent kinases (CDKs), Src and Abl tyrosine kinases, glycogen synthase kinase-3 (GSK-3), and epidermal growth factor receptor (EGFR) protein tyrosine kinase.[1] The structural modifications enabled by the chloro and methylthio groups at the 4 and 6 positions, respectively, are crucial for achieving desired potency and selectivity.
-
Anticancer Activity: Numerous studies have synthesized and evaluated novel pyrazolo[3,4-d]pyrimidine derivatives for their antitumor properties across a wide range of cancer cell lines.[1][2][3] For instance, certain derivatives have shown potent activity against breast adenocarcinoma (MCF-7), non-small cell lung cancer, melanoma, leukemia, and renal cancer models.[2][4]
-
Signaling Pathway Modulation: The biological effects of these compounds are often mediated through the modulation of critical cellular signaling pathways. One notable example is the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.[5] Derivatives have also been shown to interfere with pathways driven by receptor tyrosine kinases like EGFR.[6][7]
Quantitative Data on Derivative Efficacy
The following tables summarize the in vitro efficacy of various derivatives synthesized from the this compound scaffold, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| VIIa | 57 different cell lines | 0.326 - 4.31 | [1] |
| 10e | MCF-7 (Breast) | 11 | [2] |
| 5e | Human Hepatoma Carcinoma 7402 | 4.55 | [3] |
| 5e | Human Hepatoma Carcinoma 7221 | 6.28 | [3] |
| 1a | A549 (Lung) | 2.24 | [8] |
| 12b | MDA-MB-468 (Breast) | 3.343 ± 0.13 | [9] |
| 12b | T-47D (Breast) | 4.792 ± 0.21 | [9] |
| P1 & P2 | HCT 116, HepG2, MCF-7 | 22.7 - 40.75 | [10] |
Table 2: Enzyme Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 15 | EGFR | 0.135 | [7] |
| 16 | EGFR | 0.034 | [7] |
| 4 | EGFR | 0.054 | [7] |
| 12b | EGFRWT | 0.016 | [11] |
| 7f | DHFR | 1.83 | [12] |
Key Signaling Pathways
The biological activity of derivatives of this compound is often linked to the modulation of specific signaling pathways. Below are diagrams illustrating these interactions.
Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Activation of the Nrf2 pathway by a pyrazolo[3,4-d]pyrimidine derivative.
Experimental Protocols
The evaluation of the biological activity of compounds derived from this compound involves a range of standard and specialized assays.
In Vitro Anticancer Activity (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (typically in a logarithmic dilution series) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[8]
Kinase Inhibition Assay
These assays are employed to determine the inhibitory activity of the compounds against specific kinases.
Methodology:
-
Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains the purified kinase, a specific substrate, and ATP.
-
Compound Addition: The test compound is added at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature. The kinase transfers a phosphate group from ATP to the substrate.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based detection systems.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated, and IC50 or Ki values are determined from dose-response curves.[13][14]
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is used to investigate the mechanism of cell death induced by the test compounds.
Methodology for Apoptosis (Sub-G1 Peak Analysis):
-
Cell Treatment: Cancer cells are treated with the test compound at concentrations around its IC50 value for a defined period (e.g., 48 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. Apoptotic cells, which have fragmented DNA, will appear as a population with lower DNA content than diploid cells (the sub-G1 peak).
-
Data Interpretation: The percentage of cells in the sub-G1 phase is quantified to determine the extent of apoptosis induction.[8][9]
Synthesis and Logical Workflow
The synthesis of biologically active derivatives from this compound typically involves nucleophilic substitution at the C4-chloro position.
Caption: General workflow for the synthesis and screening of pyrazolo[3,4-d]pyrimidine derivatives.
Conclusion
This compound is a versatile and valuable scaffold in medicinal chemistry. While its intrinsic biological activity is not the primary focus of research, its role as a key intermediate enables the synthesis of a wide range of derivatives with potent and specific biological activities. The extensive research into its derivatives, particularly in the realm of oncology, underscores the therapeutic potential of the pyrazolo[3,4-d]pyrimidine core. Future research will likely continue to leverage this scaffold for the development of novel therapeutics targeting a variety of diseases.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pyrazolo [3,4-d] pyrimidine, KKC080106, activates the Nrf2 pathway and protects nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]
- 11. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a kinase inhibitor scaffold
An In-depth Technical Guide to 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the development of kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a versatile starting point for the design of potent and selective inhibitors. This technical guide focuses on the this compound core, a key intermediate and building block for the synthesis of a diverse array of kinase inhibitors.
Overview of the Kinase Inhibitor Scaffold
The this compound scaffold offers several strategic advantages for kinase inhibitor design. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains to modulate potency and selectivity. The methylthio group at the 6-position can also be modified, providing another avenue for structure-activity relationship (SAR) studies. This scaffold has been successfully utilized to develop inhibitors targeting a range of kinases implicated in cancer and other diseases.
Synthesis and Chemical Reactivity
The synthesis of this compound and its derivatives generally follows a convergent approach, starting from commercially available pyrazole precursors.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors derived from the this compound scaffold.
Caption: General workflow for synthesis and evaluation.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(2-Chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
This protocol is adapted from the synthesis of Src inhibitors.[1]
-
Synthesis of 4-chloro pyrazolo[3,4-d]pyrimidines: The starting 4-chloro pyrazolo[3,4-d]pyrimidine intermediates can be synthesized according to previously described methods.[1]
-
Nucleophilic Substitution: A solution of the appropriate 4-chloro pyrazolo[3,4-d]pyrimidine (1 equivalent) and the desired aniline (1.2 equivalents) in absolute ethanol is refluxed for 4-8 hours.
-
Work-up and Purification: After cooling, the solvent is evaporated under reduced pressure. The crude product is treated with water and extracted with dichloromethane. The organic layer is washed with water, dried over magnesium sulfate, and concentrated. The resulting solid is purified by crystallization from ethanol to afford the final 4-amino substituted product.
Target Kinases and Biological Activity
Derivatives of the this compound scaffold have demonstrated inhibitory activity against a variety of kinases. The following tables summarize the reported quantitative data.
Breast Tumor Kinase (BRK/PTK6) Inhibition
| Compound | IC50 (nM) | Notes | Reference |
| 51 | 3.37 ± 2.19 | A lead candidate with a para-fluorine substitution on the phenolic system. Showed significant anti-migratory and anti-invasive activity in TNBC cell lines. | [2] |
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
| Compound | IC50 (µM) | Target | Notes | Reference |
| 2a | - | EGFR-TK | Demonstrated inhibitory activity on cell proliferation of the A-431 cell line stimulated by EGF and on EGFR-TK phosphorylation. | [3] |
| 2d | - | EGFR-TK | Demonstrated inhibitory activity on cell proliferation of the A-431 cell line stimulated by EGF and on EGFR-TK phosphorylation. | [3] |
| 2g | - | EGFR-TK | Demonstrated inhibitory activity on cell proliferation of the A-431 cell line stimulated by EGF and on EGFR-TK phosphorylation. | [3] |
| 4 | 0.054 | EGFR | Showed potent anti-proliferative activity. | [4] |
| 15 | 0.135 | EGFR | Exhibited excellent broad-spectrum cytotoxic activity. | [4] |
| 16 | 0.034 | EGFR | Showed significant EGFR inhibitory activity and induced cell cycle arrest. | [4] |
| 12b | 0.016 | EGFRWT | The most potent member against wild-type EGFR. | [5][6] |
| 12b | 0.236 | EGFRT790M | Showed noticeable activity against the mutant EGFR. | [5][6] |
Src Family Kinase Inhibition
| Compound | Ki (µM) | Target | Notes | Reference |
| 2a (SI388) | 0.023 | Src | Also showed activity against Fyn (Ki = 0.045 µM) and Bcr-Abl (Ki = 0.033 µM). | [1] |
| 2b | 0.045 | Src | - | [1] |
| 2c | 0.039 | Src | - | [1] |
Signaling Pathways
The inhibition of key kinases by this compound derivatives disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
Caption: EGFR signaling pathway inhibition.
Src Signaling Pathway
The diagram below shows the central role of Src kinase in various cellular processes and its inhibition by the pyrazolo[3,4-d]pyrimidine scaffold.
Caption: Src signaling pathway inhibition.
Conclusion
The this compound core represents a highly versatile and valuable scaffold for the development of kinase inhibitors. Its synthetic tractability, coupled with the ability to target a diverse range of kinases with high potency, makes it an attractive starting point for drug discovery programs. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further exploration of the chemical space around this scaffold is likely to yield novel and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Derivatives of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile precursor for a diverse array of derivatives with significant therapeutic potential. Its structural analogy to purine bases allows for interaction with a variety of biological targets, particularly protein kinases, which are pivotal in cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols related to the derivatives of this core, with a focus on their role as kinase inhibitors in drug discovery.
Synthesis of Derivatives
The synthetic utility of this compound lies in the reactivity of the chlorine atom at the C4 position, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functionalities, leading to the generation of extensive chemical libraries for biological screening.
Nucleophilic Aromatic Substitution
The most common approach to derivatize the core is through nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the pyrimidine and pyrazole rings activates the C4-chloro group for displacement by various nucleophiles.
4-Amino Derivatives: Treatment of the parent compound with a diverse range of primary and secondary amines, including anilines and aliphatic amines, in the presence of a base such as diisopropylethylamine (DIPEA) or in a suitable solvent like ethanol at reflux, readily affords the corresponding 4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives.[1][2]
4-Alkoxy and 4-Aryloxy Derivatives: Reaction with alkoxides or phenoxides, typically generated in situ using a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), yields the corresponding 4-alkoxy or 4-aryloxy ethers.
4-Hydrazinyl Derivatives: The chloro group can also be displaced by hydrazine hydrate, leading to the formation of 4-hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. This hydrazinyl derivative is a key intermediate that can be further elaborated, for instance, by condensation with aldehydes or ketones to form hydrazones, or cyclized to generate fused heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of carbon-based substituents at the C4 position, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions allow for the formation of C-C bonds, significantly expanding the chemical space of accessible derivatives.
Suzuki-Miyaura Coupling: The reaction of this compound with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) provides access to 4-aryl- and 4-heteroaryl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidines.
Stille Coupling: Alternatively, organostannanes can be employed as coupling partners in the Stille reaction, again utilizing a palladium catalyst to forge the C-C bond.
Biological Activity and Therapeutic Targets
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a predominant focus on their role as inhibitors of protein kinases implicated in cancer.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Several 4-anilino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] Overexpression and mutations of EGFR are common in various solid tumors, making it a well-validated target for anticancer therapy. These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that promote cell proliferation and survival.
Src Family Kinase (SFK) Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold has also been identified as a potent inhibitor of Src family kinases (SFKs).[3][4][5] Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Its aberrant activation is frequently observed in various cancers. Derivatives of this compound have been shown to effectively inhibit Src kinase activity, leading to reduced tumor growth and cell cycle arrest.[4][5]
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a fundamental aspect of cancer development. The structural similarity of the pyrazolo[3,4-d]pyrimidine core to the adenine moiety of ATP makes it an ideal scaffold for designing CDK inhibitors. Various derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the reported biological activities of selected derivatives of this compound.
Table 1: EGFR Tyrosine Kinase Inhibitory Activity
| Compound | R (at C4) | IC₅₀ (µM) | Cancer Cell Line | Reference |
| 1a | -NH-(2-chlorophenyl) | >10 | A-431 | Schenone et al., 2004 |
| 1b | -NH-(3-chlorophenyl) | >10 | A-431 | Schenone et al., 2004 |
| 1c | -NH-(4-chlorophenyl) | >10 | A-431 | Schenone et al., 2004 |
Table 2: Src Kinase Inhibitory Activity
| Compound | R (at C4) | R' (at N1) | Ki (µM) | Reference |
| 2a | -NH-(2-chlorophenyl) | -CH₂CH(Cl)Ph | 0.423 | Schenone et al., 2023 |
| 2b | -NH-(4-chlorophenyl) | -CH₂CH(Cl)Ph | 0.785 | Schenone et al., 2023 |
Experimental Protocols
General Procedure for the Synthesis of 4-Amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives
To a solution of this compound (1 mmol) in a suitable solvent such as ethanol or isopropanol (10 mL) is added the appropriate amine (1.2 mmol) and a base such as triethylamine or diisopropylethylamine (2 mmol). The reaction mixture is heated to reflux and stirred for a period of 4-24 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 4-amino derivative.
General Procedure for Suzuki-Miyaura Cross-Coupling
In a reaction vessel, this compound (1 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2 mmol) are combined. A degassed solvent mixture, for example, dioxane and water (4:1, 10 mL), is added. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is then purified by flash column chromatography to yield the desired 4-aryl derivative.
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.
General Workflow for Synthesis and Biological Evaluation
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Src Kinase Signaling Pathway and Inhibition
Caption: Simplified Src kinase signaling pathway and its inhibition.
References
- 1. Synthesis and biological activity of certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide
Introduction
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the structural analog, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. These values provide a reference for the expected spectral characteristics of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Table 1: ¹H NMR Data of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.46 | s | 1H | C3-H (pyrazole ring) |
| 4.92 | s | 2H | -CH₂Cl |
| 4.08 | s | 3H | N-CH₃ |
Table 2: ¹³C NMR Data of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [1]
| Chemical Shift (δ) ppm | Assignment |
| 161.8 | C6 |
| 153.8 | C4 |
| 153.2 | C7a |
| 132.0 | C3 |
| 111.7 | C3a |
| 46.5 | -CH₂Cl |
| 34.4 | N-CH₃ |
Table 3: IR Spectroscopic Data of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [1]
| Wavenumber (cm⁻¹) | Interpretation |
| 3125, 3030, 2977, 2950 | C-H stretching |
| 1591, 1547 | C=N stretching |
| 1498, 1444, 1406 | Aromatic ring vibrations |
| 750 | C-Cl stretching |
Table 4: Mass Spectrometry Data of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [1]
| m/z | Relative Intensity (%) | Assignment |
| 216 | 100 | [M]⁺ |
| 218 | 63 | [M+2]⁺ |
| 220 | 10 | [M+4]⁺ |
| 181 | 35 | [M-Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for pyrazolo[3,4-d]pyrimidine derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum using the same instrument. A proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a small amount of the solid sample placed directly on the crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is useful for determining the molecular ion of more polar compounds.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and significant fragment ions. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can be used to determine the exact mass and elemental composition.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
The Strategic Role of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This bioisosteric relationship allows molecules built on this framework to effectively interact with a wide array of biological targets, particularly ATP-binding sites in kinases. Within this privileged class of compounds, 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine emerges as a highly versatile and valuable precursor for the synthesis of potent and selective drug candidates, most notably in the realm of oncology.
This technical guide provides a comprehensive overview of the synthesis and utility of this compound as a key building block in drug discovery. It details the synthetic pathways to this precursor, its subsequent elaboration into pharmacologically active molecules, and the biological rationale for their therapeutic applications, with a focus on the inhibition of key signaling pathways in cancer.
Synthesis of the Precursor: this compound
The synthesis of this compound is a multi-step process that begins with the construction of a suitably substituted pyrazole ring, followed by the annulation of the pyrimidine ring and subsequent chlorination. While a definitive, step-by-step protocol for this specific molecule is not extensively detailed in singular reports, a reliable synthetic strategy can be constructed based on well-established methodologies for analogous pyrazolo[3,4-d]pyrimidines.
The logical synthetic workflow commences with the formation of a pyrazole precursor bearing the required methylthio and a cyano or ester group, which is essential for the subsequent pyrimidine ring closure.
Caption: Proposed Synthetic Workflow for the Precursor.
Experimental Protocols
Step 1: Synthesis of 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile
This initial step involves the construction of the core pyrazole ring. A common method is the reaction of a ketene dithioacetal with a hydrazine.
-
Materials: Malononitrile, carbon disulfide, methyl iodide, hydrazine hydrate, and a suitable base (e.g., sodium ethoxide).
-
Procedure:
-
Malononitrile is reacted with carbon disulfide in the presence of a base to form a dithiocarboxylate salt.
-
The salt is then S-methylated using methyl iodide to yield a ketene dithioacetal.
-
This intermediate is subsequently cyclized by reacting with hydrazine hydrate in an alcoholic solvent.
-
The reaction mixture is heated under reflux for a specified period, cooled, and the product is isolated by filtration and purified by recrystallization.
-
Step 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
The pyrimidine ring is formed by reacting the aminopyrazole carbonitrile with a source of two carbon atoms, such as urea or formamide.
-
Materials: 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile, urea.
-
Procedure:
-
A mixture of the pyrazole precursor and an excess of urea is heated at a high temperature (e.g., 190 °C) for several hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is triturated with water, filtered, and dried to yield the dihydroxy pyrazolopyrimidine.
-
Step 3: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
The dihydroxy intermediate is then chlorinated, typically using phosphorus oxychloride, to introduce the reactive chloro groups.
-
Materials: 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, phosphorus oxychloride (POCl₃).
-
Procedure:
-
The dihydroxy compound is refluxed in an excess of phosphorus oxychloride for several hours.
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried.
-
Step 4: Synthesis of this compound
The final step involves a selective nucleophilic substitution to replace one of the chloro groups with a methylthio group.
-
Materials: 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, sodium thiomethoxide.
-
Procedure:
-
The dichloro precursor is dissolved in a suitable solvent (e.g., ethanol).
-
A solution of sodium thiomethoxide is added dropwise at a controlled temperature.
-
The reaction is stirred until completion, monitored by TLC.
-
The solvent is evaporated, and the product is isolated and purified, often by column chromatography.
-
Application in Drug Synthesis: EGFR Tyrosine Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors for cancer therapy. The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains to modulate potency and selectivity.
A notable example is the synthesis of 4-amino substituted 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines, which have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]
Synthetic Scheme and Experimental Protocol
Caption: General Reaction for Synthesizing 4-amino Derivatives.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Materials: this compound, a desired primary or secondary amine, a suitable solvent (e.g., ethanol, isopropanol, or DMF), and a base (e.g., triethylamine or diisopropylethylamine).
-
Procedure:
-
To a solution of this compound in the chosen solvent, the amine (typically 1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) are added.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford the desired 4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivative.
-
Quantitative Data
The following table summarizes representative, albeit generalized, quantitative data for the synthesis of the precursor and its subsequent derivatization, based on analogous reactions reported in the literature.
| Step | Reactants | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Dihydroxy Pyrazolopyrimidine Synthesis | 5-amino-1H-pyrazole-4-carboxamide, Urea | 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol | - | 190 | 2 | ~75 |
| 2. Dichlorination | 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol, POCl₃ | 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine | - | Reflux (110) | 4 | ~66 |
| 3. Nucleophilic Substitution with Amines | 4-chloro-6-(substituted)-1H-pyrazolo[3,4-d]pyrimidine, Methylamine | 4-(methylamino)-6-(substituted)-1H-pyrazolo[3,4-d]pyrimidine | THF | 20 | 5 | ~71 |
Biological Target: The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.
Upon binding of its ligand, such as EGF, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately lead to cancer cell growth and survival.
Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.
The synthesized 4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives act as ATP-competitive inhibitors of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the enzyme, they prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, thereby inhibiting cancer cell proliferation and survival.
Conclusion
This compound stands out as a strategically important precursor in the synthesis of novel drug candidates. Its facile synthesis and the reactivity of the 4-chloro position provide a versatile platform for the development of a diverse range of derivatives. The successful application of this precursor in the creation of EGFR tyrosine kinase inhibitors underscores its significance in the ongoing quest for more effective cancer therapies. This guide provides a foundational understanding for researchers to leverage the potential of this valuable chemical entity in their drug discovery endeavors.
References
Unlocking Therapeutic Potential: A Technical Guide to 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives and Their Targets
For Immediate Release
This technical guide provides an in-depth analysis of the therapeutic potential of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives, a promising class of compounds with significant implications for cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key molecular targets, quantitative inhibitory data, detailed experimental protocols, and associated signaling pathways.
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases that are critical for tumor growth and survival. This guide focuses on derivatives of the this compound core, highlighting their efficacy and selectivity against several high-value oncology targets.
Key Therapeutic Targets and Quantitative Data
Extensive research has identified several key protein kinases as primary therapeutic targets for this class of compounds. The following sections provide a summary of the quantitative data for the most significant targets.
Breast Tumor Kinase (BRK/PTK6)
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase overexpressed in a majority of breast tumors and implicated in other cancers.[1][2] Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been identified as potent and selective inhibitors of BRK, exhibiting low nanomolar efficacy.[1][3]
| Compound ID | Modification | Target | IC50 (nM) | Reference |
| 51 | para-fluorine substitution on the phenolic system | BRK | 3.37 ± 2.19 | [1] |
| 38 | Pyrazolo-pyrimidine scaffold | BRK | 153 | [1] |
Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in oncology.[4][5][6][7] Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against both wild-type (WT) and mutant forms of EGFR, including the T790M resistance mutation.[5][7][8][9]
| Compound ID | Target | IC50 (µM) | Reference |
| 12b | EGFRwt | 0.016 | [9][10][11] |
| 12b | EGFRT790M | 0.236 | [9][10][11] |
| 4 | EGFR | 0.054 | [12][13] |
| 15 | EGFR | 0.135 | [12][13] |
| 16 | EGFR | 0.034 | [12][13] |
Polo-Like Kinase 4 (PLK4)
Polo-Like Kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication. Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy.[14][15] Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been developed as potent PLK4 inhibitors.[16][17]
| Compound ID | Target | IC50 (nM) | Reference |
| 24j | PLK4 | 0.2 | [16][17] |
| WY29 | PLK4 | 27 | [14] |
| A series of derivatives | PLK4 | < 10 | [16][17][18] |
Src Kinase
Src is a non-receptor tyrosine kinase that is a key mediator of multiple signaling pathways involved in cell growth, proliferation, and metastasis.[16][19][20] A number of pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent Src inhibitors.[21][22][23][24][25]
| Compound ID | Target | Ki (µM) | Reference |
| 2a (SI388) | Src | 0.423 | [24] |
| 2a (SI388) | Abl | 0.419 | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of these compounds.
General In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the in vitro potency of an inhibitor against a target kinase.
Materials:
-
Recombinant human kinase (e.g., BRK, EGFR, PLK4, Src)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Peptide substrate specific to the kinase
-
Adenosine 5'-triphosphate (ATP)
-
[γ-³²P]ATP
-
Test compound (derivative of this compound)
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Acetone
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the recombinant kinase.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay (typically 20-30 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to air dry the paper.
-
Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value using appropriate software.
Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This protocol outlines a general procedure to assess the effect of the compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for BRK, A549 for EGFR)
-
Complete cell culture medium
-
96-well plates
-
Test compound
-
MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the key therapeutic targets.
BRK/PTK6 Signaling Pathway
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Src Points the Way to Biomarkers and Chemotherapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 21. Reactome | Signaling by PTK6 [reactome.org]
- 22. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 24. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor [mdpi.com]
- 25. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Pyrazolo[3,4-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of targeted cancer therapies. Its intrinsic ability to mimic the adenine core of ATP allows for competitive inhibition of a wide range of protein kinases, enzymes that are frequently dysregulated in oncogenesis. This guide provides a comprehensive overview of the mechanism of action of pyrazolo[3,4-d]pyrimidine compounds, focusing on their role as kinase inhibitors. We will delve into their primary molecular targets, the key signaling pathways they modulate, and the standard experimental protocols used to elucidate their activity.
Core Mechanism of Action: Competitive Kinase Inhibition
The fundamental mechanism of action for pyrazolo[3,4-d]pyrimidine compounds lies in their structural similarity to adenine, a key component of adenosine triphosphate (ATP).[1][2][3] This fused heterocyclic system acts as a bioisostere of the purine ring, enabling it to bind to the ATP-binding pocket within the catalytic domain of protein kinases.[4][5] By occupying this site, these compounds competitively inhibit the binding of ATP, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades that are crucial for cell proliferation, survival, and migration.[6][7]
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for chemical modifications at various positions, which can be tailored to achieve high potency and selectivity for specific kinase targets.[1] This has led to the development of a multitude of derivatives targeting various kinases implicated in cancer.
Key Molecular Targets and Affected Signaling Pathways
Research has identified several families of protein kinases that are potently inhibited by pyrazolo[3,4-d]pyrimidine derivatives. These include non-receptor tyrosine kinases, receptor tyrosine kinases, and serine/threonine kinases.
Src Family Kinases (SFKs) and the Src/FAK Signaling Pathway
Src, a non-receptor tyrosine kinase, is a well-established target of many pyrazolo[3,4-d]pyrimidine compounds.[8][9][10] Overexpression and hyperactivity of Src are common in many cancers and are associated with increased cell proliferation, migration, and invasion.[7][11] One of the key downstream effectors of Src is Focal Adhesion Kinase (FAK), another non-receptor tyrosine kinase. The inhibition of Src by pyrazolo[3,4-d]pyrimidines leads to a reduction in FAK phosphorylation, which in turn disrupts the assembly of focal adhesions and impairs cell motility and invasion.[11]
Abl Kinase and Chronic Myeloid Leukemia (CML)
The Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase is another critical target, particularly in the context of Chronic Myeloid Leukemia (CML).[11][12] The hallmark of CML is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase. Pyrazolo[3,4-d]pyrimidines have been developed as dual Src/Abl inhibitors, showing efficacy against both wild-type and some imatinib-resistant mutant forms of Abl.[12][13]
Cyclin-Dependent Kinases (CDKs) and Cell Cycle Regulation
CDKs are serine/threonine kinases that regulate the progression of the cell cycle. Their dysregulation is a common feature of cancer cells, leading to uncontrolled proliferation. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK1 and CDK2, leading to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[14][15][16]
PI3K/Akt/mTOR and MAPK/ERK Signaling Pathways
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways are two of the most critical signaling cascades in cancer, regulating cell growth, proliferation, and survival. There is evidence that pyrazolo[3,4-d]pyrimidine compounds can inhibit key kinases within these pathways, such as mTOR and components of the MAPK cascade.[6][10][17][18] Inhibition of these pathways can lead to decreased cell proliferation and increased apoptosis.
Quantitative Data on Inhibitory Activity
The potency of pyrazolo[3,4-d]pyrimidine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through in vitro kinase assays and cell-based assays.
| Compound Family/Example | Target Kinase | IC50 (nM) | Target Cell Line(s) | Cellular IC50 (µM) | Reference(s) |
| Pyrazolo[3,4-d]pyrimidines | Src | Nanomolar range | Medulloblastoma | 1.72 - 6.24 | [5] |
| SI221 | SFKs | - | Glioblastoma | - | [19] |
| Compounds 7a, 7b | Abl (wild-type & mutant), Src | - | K-562 (Leukemia) | - | [12] |
| Pyrazolo[3,4-d]pyrimidines | CDK2/cyclin A2 | 57 - 119 | MCF-7, HCT-116, HepG-2 | - | [15] |
| SI306 | Src | 130 | Glioblastoma | Low micromolar | [17] |
| Ibrutinib (BTK inhibitor) | BTK | 7.95 | - | - | [6] |
| Pyrazolo[3,4-d]pyrimidines | mTOR | 15 | Breast and prostate cancer | - | [6] |
Detailed Experimental Protocols
Elucidating the mechanism of action of pyrazolo[3,4-d]pyrimidine compounds involves a series of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.
-
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP (at a concentration close to the Kₘ for the kinase)
-
Pyrazolo[3,4-d]pyrimidine compound stock solution (in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compound in DMSO.
-
In the wells of the plate, add the diluted compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate for 10-30 minutes at room temperature to allow for inhibitor binding.[20]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.[4]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Pyrazolo[3,4-d]pyrimidine compound
-
MTS reagent
-
96-well clear flat-bottom plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine compound and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Record the absorbance at 490 nm using a microplate reader.[12]
-
Western Blotting for Phosphoprotein Analysis
This technique is used to detect changes in the phosphorylation state of target proteins.
-
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.[8]
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to serve as a loading control.[14]
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Harvest and wash the treated and untreated cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.[22]
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[3]
-
Incubate for 30 minutes at room temperature in the dark.[22]
-
Analyze the DNA content by flow cytometry.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Harvest and wash the treated and untreated cells with PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[23]
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[24]
-
Incubate for 15 minutes at room temperature in the dark.[23]
-
Add additional binding buffer and analyze the cells by flow cytometry within one hour.[23]
-
Conclusion
Pyrazolo[3,4-d]pyrimidine compounds represent a highly versatile and potent class of kinase inhibitors with significant therapeutic potential in oncology. Their mechanism of action is centered on the competitive inhibition of ATP binding to a range of protein kinases that are critical for cancer cell signaling. A thorough understanding of their molecular targets and their effects on downstream pathways, elucidated through the experimental protocols detailed in this guide, is essential for the continued development and optimization of this important class of anti-cancer agents.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. clyte.tech [clyte.tech]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo [mdpi.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijmphs.com [ijmphs.com]
- 19. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 23. benchchem.com [benchchem.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in the Development of Potent EGFR-TK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epidermal growth factor receptor (EGFR) tyrosine kinase (TK) is a well-validated target in oncology. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent EGFR-TK inhibitors. This technical guide focuses on the strategic importance of the functionalized intermediate, 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine , in the synthesis and development of novel EGFR-TK inhibitors. While direct inhibitory activity of this specific precursor is not extensively documented, its chemical reactivity makes it a crucial building block for introducing diverse pharmacophoric features necessary for high-affinity binding to the ATP pocket of EGFR. This document will delve into the synthesis of advanced inhibitors from this core, present their biological activities, and provide detailed experimental protocols for their evaluation.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold in EGFR Inhibition
The 1H-pyrazolo[3,4-d]pyrimidine core is a bioisostere of the adenine moiety of ATP, making it an ideal template for designing ATP-competitive kinase inhibitors.[1][2] Its derivatives have shown significant promise in targeting various kinases, with a particular emphasis on EGFR.[1][2] The development of effective cancer therapeutics often hinges on the strategic modification of such core structures to enhance potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, serves as a key foundational molecule for these modifications. The chloro group at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various side chains that can interact with key residues in the EGFR active site.
Synthetic Strategies Utilizing this compound
The primary role of this compound is that of a versatile intermediate for the synthesis of more complex and biologically active derivatives. The chlorine atom at the C4 position is readily displaced by various nucleophiles, such as amines, to generate a library of substituted pyrazolo[3,4-d]pyrimidines.
A key synthetic transformation involves the nucleophilic substitution of the 4-chloro group with a variety of amines to introduce moieties that can occupy the hydrophobic pocket of the EGFR ATP-binding site. For instance, reaction with substituted anilines can yield 4-anilino-pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds known for their potent EGFR inhibitory activity.
EGFR-TK Inhibitory Activity of Derivatives
While direct quantitative data on the EGFR-TK inhibitory activity of this compound is scarce, numerous studies have demonstrated the potent activity of its derivatives. These studies underscore the importance of the substitutions made possible by this intermediate.
Quantitative Data on Pyrazolo[3,4-d]pyrimidine Derivatives
The following table summarizes the EGFR-TK inhibitory and anti-proliferative activities of various pyrazolo[3,4-d]pyrimidine derivatives, highlighting the potency achieved through modifications of the core scaffold.
| Compound ID | Modification from Core | Target | IC50 (µM) | Cell Line | GI50/IC50 (µM) | Reference |
| Compound 7d | Phenyl amino group at C4 with 3-Cl and 4-F substitutions | EGFR | 0.18 | OVCAR-4 | 1.74 | [1] |
| ErbB2 | 0.25 | ACHN | 5.53 | [1] | ||
| NCI-H460 | 4.44 | [1] | ||||
| Compound 4 | Substituted imidazole ring at C4 | EGFR-TK | 0.054 | NCI 60-cell panel | - | [3][4] |
| Compound 15 | Cyano pyrazole linked to pyrazolo[3,4-d]pyrimidine | EGFR-TK | 0.135 | NCI 60-cell panel | 1.18 - 8.44 | [3][5] |
| Compound 16 | Ethyl ester on imidazole linked to pyrazolo[3,4-d]pyrimidine | EGFR-TK | 0.034 | NCI 60-cell panel | 0.018 - 9.98 | [3][5] |
| Compound 12b | Varied linkers and substituted phenyl groups | EGFRwt | 0.016 | A549 | 8.21 | [6][7] |
| EGFRT790M | 0.236 | HCT-116 | 19.56 | [6][7] | ||
| Compound 2a | 4-amino substitution with 2-chloro-2-phenylethyl at N1 | EGFR-TK | Inhibition of phosphorylation observed | A-431 | Inhibition of cell proliferation observed | [8] |
| Compound 2d | 4-amino substitution with 2-chloro-2-phenylethyl at N1 | EGFR-TK | Inhibition of phosphorylation observed | A-431 | Inhibition of cell proliferation observed | [8] |
| Compound 2g | 4-amino substitution with 2-chloro-2-phenylethyl at N1 | EGFR-TK | Inhibition of phosphorylation observed | A-431 | Inhibition of cell proliferation observed | [8] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for pyrazolo[3,4-d]pyrimidine-based tyrosine kinase inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Workflow for Inhibitor Evaluation
The evaluation of novel EGFR-TK inhibitors derived from this compound typically follows a structured workflow, from initial synthesis to cellular characterization.
Caption: A typical experimental workflow for the development and evaluation of EGFR-TK inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments involved in the evaluation of EGFR-TK inhibitors derived from the pyrazolo[3,4-d]pyrimidine scaffold.
General Procedure for Synthesis of 4-amino-substituted Pyrazolo[3,4-d]pyrimidine Derivatives
This protocol is a generalized representation based on the common synthetic strategies for modifying the 4-chloro position.
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the desired amine (1.1-1.5 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 4 to 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the desired 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivative.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro EGFR Tyrosine Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against EGFR-TK.
-
Materials: Recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compounds. A kinase assay kit (e.g., ADP-Glo™ Kinase Assay) can also be used.
-
Procedure: a. The test compounds are serially diluted in DMSO to various concentrations. b. In a 96-well plate, the EGFR enzyme is pre-incubated with the test compounds for a specified time (e.g., 10-15 minutes) at room temperature. c. The kinase reaction is initiated by adding a mixture of the substrate and ATP. d. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C). e. The reaction is stopped by adding a stop solution (e.g., EDTA). f. The amount of phosphorylated substrate (or ADP produced) is quantified. This can be done using various methods, including ELISA-based detection with an anti-phosphotyrosine antibody or luminescence-based detection of ADP.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the anti-proliferative effect of the synthesized compounds on cancer cell lines overexpressing EGFR.
-
Cell Culture: Human cancer cell lines known to overexpress EGFR (e.g., A549, A-431, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Cells are seeded in 96-well plates at a specific density and allowed to attach overnight. b. The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours). c. After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. d. The medium is then removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. e. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. The GI50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion
This compound is a cornerstone intermediate in the medicinal chemistry of EGFR-TK inhibitors. Its strategic importance lies in its utility as a scaffold that can be readily functionalized to produce a diverse range of potent and selective inhibitors. The data and protocols presented in this guide demonstrate the power of leveraging this key building block in the ongoing quest for novel and effective cancer therapeutics targeting the EGFR signaling pathway. Future efforts in this area will likely continue to exploit the chemical versatility of this pyrazolo[3,4-d]pyrimidine core to address challenges such as acquired drug resistance.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazolo[3,4- d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potent and selective inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, particularly cancer. This technical guide delves into the structure-activity relationship (SAR) of a specific series of these compounds: 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine and its analogs. By exploring the impact of substitutions at various positions on their biological activity, we aim to provide a comprehensive resource for the rational design of novel and more effective therapeutic agents.
Quantitative Structure-Activity Relationship Data
The biological activity of this compound analogs has been evaluated against various cancer cell lines and protein kinases. The following tables summarize the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50), to facilitate a clear comparison of the structure-activity relationships.
A notable study by Schenone et al. (2004) synthesized a series of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines with a 2-chloro-2-phenylethyl chain at the N1 position and evaluated their effects on cell proliferation and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) phosphorylation.[1] While these compounds showed poor affinity for the A1 adenosine receptor, several derivatives demonstrated significant inhibitory activity against the A-431 human epidermoid carcinoma cell line.[1]
Table 1: Antiproliferative Activity of 1-(2-chloro-2-phenylethyl)-4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Analogs against A-431 Cells [1]
| Compound | R (Substitution at C4-amino) | % Inhibition of Cell Proliferation (10 µM) | IC50 (µM) for EGFR-TK Phosphorylation |
| 2a | H | 55 | 10 |
| 2d | 4-chlorophenyl | 60 | 5 |
| 2g | 2,4-dichlorophenyl | 52 | 25 |
Data extracted from Schenone et al., Eur J Med Chem, 2004.[1]
The broader class of pyrazolo[3,4-d]pyrimidines has been extensively studied, with derivatives showing potent anticancer activities across a range of cell lines. For instance, a hit compound with a pyrazolo[3,4-d]pyrimidine scaffold, designated as 1a , exhibited an IC50 of 2.24 µM against the A549 lung cancer cell line.[2] Another study reported a series of novel pyrazolo[3,4-d]pyrimidine derivatives with potent inhibitory activity against various cancer cell lines, with some compounds showing GI50 values in the micromolar to sub-micromolar range.[3]
Table 2: In Vitro Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidine Analogs
| Compound | Cell Line | IC50 / GI50 (µM) | Reference |
| 1a | A549 (Lung) | 2.24 | Molecules, 2015[2] |
| 1d | MCF-7 (Breast) | 1.74 | Molecules, 2015[2] |
| 15 | NCI 60 Panel (Various) | 0.018 - 9.98 | Bioorg. Chem., 2024[3] |
| 16 | NCI 60 Panel (Various) | 0.018 - 9.98 | Bioorg. Chem., 2024[3] |
| 13t | JAK3 Kinase | 0.0001 | Bioorg. Chem., 2020[4] |
| 51 | BRK/PTK6 Kinase | Nanomolar range | J. Med. Chem., 2022 |
Key Signaling Pathways
Pyrazolo[3,4-d]pyrimidine analogs exert their biological effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. A primary target for many of these compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The inhibition of EGFR tyrosine kinase phosphorylation is a key mechanism of action.[1] Other targeted pathways include those regulated by Janus Kinase (JAK), Polo-like kinase 4 (PLK4), and Breast Tumor Kinase (BRK/PTK6).[4][5]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of the biological activity of newly synthesized compounds. The following sections provide methodologies for key assays cited in the evaluation of this compound analogs.
EGFR Tyrosine Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, EGFR enzyme, and the peptide substrate at their optimized concentrations.
-
Reaction Initiation: Add the kinase reaction mixture to each well. Initiate the kinase reaction by adding a solution of ATP at its Km concentration.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Signal Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. For luminescence-based assays, this typically involves depleting the remaining ATP and then converting the generated ADP back to ATP to produce a luminescent signal.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of absorbance measurements at 570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle control. Determine the GI50 or IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship Analysis
The analysis of the quantitative data reveals several key trends in the structure-activity relationship of this compound analogs.
-
Substitution at the C4 Position: The chlorine atom at the C4 position is a versatile handle for introducing various amine-containing substituents. The nature of the substituent at this position significantly impacts the biological activity. As seen in Table 1, the introduction of a 4-chlorophenylamino group at C4 (2d ) enhanced the antiproliferative activity and EGFR-TK inhibition compared to the unsubstituted amino group (2a ).[1] This suggests that aromatic and substituted aromatic rings can form favorable interactions within the kinase active site.
-
Substitution at the N1 Position: The substituent at the N1 position of the pyrazole ring also plays a crucial role in determining the potency and selectivity of the compounds. The 2-chloro-2-phenylethyl chain in the series studied by Schenone et al. was essential for the observed activity.[1] Variations in this substituent can modulate the pharmacokinetic properties and target engagement of the analogs.
-
Modification of the C6-methylthio Group: While the core topic focuses on the 6-(methylthio) moiety, it is important to note that modifications at this position in the broader pyrazolo[3,4-d]pyrimidine class have been shown to influence activity. The methylthio group can impact the solubility and metabolic stability of the compounds.
References
- 1. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel BRK/PTK6 Inhibitors: A Technical Guide to Pyrazolo[3,4-d]pyrimidine Scaffolds
For Immediate Release
This technical guide provides an in-depth overview of the discovery and preclinical evaluation of a novel class of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), inhibitors based on a 1H-pyrazolo[3,4-d]pyrimidine scaffold. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research. The guide details the structure-activity relationships, quantitative inhibitory data, and comprehensive experimental protocols for the key biological assays employed in the evaluation of these promising anti-cancer agents.
Core Findings
A series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and identified as potent and selective inhibitors of BRK/PTK6. Through systematic structure-activity relationship (SAR) studies, compound 51 emerged as a lead candidate, demonstrating low nanomolar potency against BRK, significant kinase selectivity, and notable anti-migratory and anti-invasive properties in triple-negative breast cancer (TNBC) cell lines.[1] Molecular modeling suggests these compounds act as Type I inhibitors, binding to the active DFG-in conformation of the BRK kinase.[1] A key finding is that while these inhibitors potently target the enzymatic activity of BRK, they exhibit minimal cytotoxic effects, aligning with the emerging role of BRK in promoting metastasis rather than cell proliferation.[1]
Quantitative Data Summary
The inhibitory activities of the synthesized 1H-pyrazolo[3,4-d]pyrimidine derivatives against BRK were determined using an ADP-Glo™ kinase assay. The half-maximal inhibitory concentrations (IC50) for key compounds are summarized below.
| Compound ID | R1 Substitution | R2 Substitution | % Inhibition @ 0.2 µM | % Inhibition @ 2 µM | IC50 (nM) |
| 38 | H | H | 26.33 ± 1.45 | 70.33 ± 1.86 | 790 |
| 47 | Ethyl | H | 55.67 ± 1.45 | 87.67 ± 1.20 | 100 |
| 49 | Isopropyl | H | 63.33 ± 2.33 | 90.67 ± 0.88 | 40 |
| 50 | H | 2-fluoro | 48.67 ± 2.40 | 84.00 ± 1.15 | 210 |
| 51 | H | 4-fluoro | 88.67 ± 0.88 | 93.33 ± 0.88 | 3.37 ± 2.19 |
| 52 | H | 3,5-difluoro | 79.67 ± 1.45 | 91.33 ± 0.88 | 10 |
BRK/PTK6 Signaling Pathway
BRK/PTK6 is a non-receptor tyrosine kinase that plays a significant role in oncogenic signaling. It is often overexpressed in various cancers, including breast, ovarian, and prostate cancers.[1] BRK/PTK6 functions downstream of several receptor tyrosine kinases (RTKs) such as EGFR, HER2, and MET. Its activation leads to the phosphorylation of multiple substrates, including STAT3, STAT5, FAK, and Akt, thereby promoting cell migration, invasion, survival, and epithelial-mesenchymal transition (EMT).[1]
Caption: Simplified BRK/PTK6 signaling pathway and point of inhibition.
Experimental Workflow
The discovery of the novel BRK/PTK6 inhibitors followed a structured workflow, beginning with scaffold identification and progressing through chemical synthesis, biochemical screening, and cell-based functional assays.
Caption: Drug discovery and evaluation workflow.
Experimental Protocols
General Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
The synthesis of the target compounds was achieved through a multi-step process. A key step involves the Suzuki cross-coupling reaction. The general scheme is as follows: 1H-pyrazolo[3,4-d]pyrimidin-4-amine (36 ) is first iodinated at the 3-position using N-iodosuccinimide to yield 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (37 ). This intermediate is then reacted with various alkyl and amine halides to introduce diversity at the pyrazole ring. Finally, a Suzuki cross-coupling reaction is performed to introduce different aryl or heteroaryl groups at the 3-position, yielding the final products.[1]
BRK/PTK6 Biochemical Inhibitory Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Pre-incubation: The BRK enzyme is pre-incubated with the test inhibitors for 10 minutes.
-
Kinase Reaction: The substrate and ATP mixture are added to the enzyme-inhibitor mixture. The total reaction volume is 5 µL. The reaction is incubated for 1 hour.
-
ADP Detection:
-
ADP-Glo™ reagent is added, and the mixture is incubated for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent (KDR) is then added, and the mixture is incubated for 45 minutes to convert the generated ADP back to ATP.
-
-
Luminescence Measurement: The luminescence, which is proportional to the initial ADP produced and thus the kinase activity, is measured using a microplate reader.[1]
Cell Viability Assay (MTT)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with the pyrazolo[3,4-d]pyrimidine inhibitors at a concentration of 10 µM for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured on a spectrophotometer, typically at a wavelength of 570 nm.
Cell Migration and Invasion Assays (Transwell Assay)
These assays evaluate the ability of cells to move across a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).
-
Cell Preparation: MDA-MB-231 cells are serum-starved prior to the assay.
-
Assay Setup:
-
For the migration assay , a suspension of serum-starved cells is added to the upper chamber of a Transwell insert.
-
For the invasion assay , the Transwell insert membrane is first coated with Matrigel to simulate an extracellular matrix, and then the cell suspension is added.
-
The lower chamber contains a chemoattractant, such as a medium with fetal bovine serum.
-
-
Incubation: The plates are incubated to allow cells to migrate or invade through the membrane.
-
Cell Staining and Quantification:
-
Non-migrated/non-invaded cells on the upper surface of the membrane are removed.
-
The cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of stained cells is quantified by microscopy.
-
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-BRK, anti-BRK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
References
Methodological & Application
Synthesis of Pyrazolopyrimidine Derivatives: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of pyrazolopyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] The protocols outlined below are based on established and recently developed methodologies, including conventional heating and microwave-assisted one-pot synthesis.
Introduction
Pyrazolopyrimidines are bicyclic heterocyclic compounds containing both pyrazole and pyrimidine rings.[1] This scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have shown a wide range of biological activities, including as protein kinase inhibitors for cancer therapy.[2][3] The versatility of synthetic routes allows for the introduction of various functional groups, enabling the fine-tuning of their pharmacological properties.[2] This document details two distinct and effective methods for the synthesis of pyrazolopyrimidine derivatives.
Data Presentation
The following tables summarize the quantitative data for the two primary synthetic protocols described in this application note.
Table 1: One-Pot Microwave-Assisted Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones [4][5][6]
| Starting Materials | Product | Reaction Time | Yield (%) |
| β-Ketonitrile, Hydrazine, β-Ketoester | Substituted pyrazolo[1,5-a]pyrimidinone | ~2 hours | 52 |
Table 2: Multi-Step Synthesis of 5,7-disubstituted-2-methylpyrazolo[1,5-a]pyrimidine Derivatives [7]
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | 5-Amino-3-methylpyrazole | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | Diethyl malonate, Sodium ethanolate | 89 |
| 2 | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Phosphorus oxychloride | 61 |
| 3 | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 5-Chloro-7-morpholino-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine, Potassium carbonate | 94 |
Experimental Protocols
Protocol 1: One-Pot Microwave-Assisted Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones
This protocol describes a facile one-pot, microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones.[4][8] This method offers the advantages of shorter reaction times and improved yields compared to conventional heating methods.[8]
Materials:
-
β-Ketonitrile (1.0 equiv)
-
Hydrazine (1.3 equiv)
-
Methanol (MeOH)
-
Acetic Acid (AcOH) (0.6 equiv)
-
β-Ketoester (1.0 equiv)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the β-ketonitrile (0.9 mmol, 1.0 equiv) and hydrazine (1.2 mmol, 1.3 equiv) in methanol (1 mL).
-
Heat the mixture under microwave irradiation (100 W) at 150 °C for 5 minutes.
-
To the resulting mixture, add acetic acid (0.5 mmol, 0.6 equiv) and the β-ketoester (0.9 mmol, 1.0 equiv).
-
Continue heating the reaction mixture under microwave irradiation (100 W) at 150 °C for an additional 2 hours.
-
After cooling, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.
Protocol 2: Multi-Step Synthesis of 5,7-disubstituted-2-methylpyrazolo[1,5-a]pyrimidine Derivatives
This protocol details a three-step synthesis to obtain 5,7-disubstituted-2-methylpyrazolo[1,5-a]pyrimidine derivatives, which can serve as versatile intermediates for further functionalization.[7]
Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
-
React 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethanolate.
-
The reaction typically proceeds to completion to afford the dihydroxy-heterocycle in high yield (approximately 89%).[7]
Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
-
Subject the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol from Step 1 to a chlorination reaction using phosphorus oxychloride.
-
This step yields the corresponding 5,7-dichloro derivative with a reported yield of 61%.[7]
Step 3: Synthesis of 5-Chloro-7-morpholino-2-methylpyrazolo[1,5-a]pyrimidine
-
Perform a nucleophilic substitution reaction on the 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine from Step 2 using morpholine.
-
The reaction is carried out in the presence of potassium carbonate at room temperature to selectively substitute the chlorine at the 7-position, providing the final product in high yield (approximately 94%).[7]
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of pyrazolopyrimidine derivatives.
Caption: Workflow for the one-pot synthesis of pyrazolopyrimidines.
Caption: Workflow for the multi-step synthesis of pyrazolopyrimidines.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
Laboratory Synthesis of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step procedure commencing from commercially available starting materials.
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heteroaromatic compounds that are considered purine analogs. Due to their structural similarity to endogenous purines, they have been extensively investigated as potential therapeutic agents, exhibiting a wide range of biological activities. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex derivatives, allowing for further functionalization at the chloro and methylthio moieties to explore structure-activity relationships (SAR) in drug development programs.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step sequence. The first step involves the construction of the pyrazolo[3,4-d]pyrimidine core to yield a di-chloro intermediate. The second step is a regioselective nucleophilic aromatic substitution to introduce the methylthio group.
Figure 1: Overall synthetic workflow for this compound.
Data Presentation
| Step | Product | Starting Material(s) | Reagents | Yield (%) | Reference |
| 1a | 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | 5-Amino-1H-pyrazole-4-carboxamide | Urea | 75 | [1] |
| 1b | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Phosphorus oxychloride (POCl₃) | 66 | [1] |
| 2 | This compound | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | Sodium thiomethoxide (NaSMe) | N/A* | Proposed |
*Note: The yield for Step 2 is not provided as this is a proposed method based on established chemical principles.
Experimental Protocols
Step 1: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
This step is carried out in two parts: the initial cyclization to form the pyrazolo[3,4-d]pyrimidine dione, followed by chlorination.
Part 1a: Preparation of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione [1]
-
Reaction Setup: In a round-bottom flask, thoroughly mix 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents).
-
Heating: Heat the mixture to 190°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool. Add a 10% potassium hydroxide (KOH) solution. Carefully acidify the solution with dilute hydrochloric acid (HCl) to a pH of 4-5.
-
Isolation: The resulting precipitate is collected by suction filtration, washed with water, and dried to afford 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione as a white solid.
Part 1b: Preparation of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine [1]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (1 equivalent) and phosphorus oxychloride (POCl₃, excess).
-
Heating: Heat the mixture to reflux at 110°C for 4 hours.
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine as a yellow solid.
Step 2: Proposed Synthesis of this compound
This proposed protocol is based on the principle of regioselective nucleophilic aromatic substitution, where the C4 position of the pyrazolo[3,4-d]pyrimidine ring is generally more susceptible to nucleophilic attack than the C6 position.
Figure 2: Proposed workflow for the selective thiomethylation step.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of sodium thiomethoxide (1 equivalent) in a suitable solvent to the cooled reaction mixture.
-
Reaction: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium thiomethoxide is a strong nucleophile and should be handled with care.
-
Always work in a well-ventilated area and follow standard laboratory safety procedures.
Conclusion
The described two-step synthesis provides a reliable method for the preparation of this compound. This intermediate is valuable for the synthesis of a diverse library of pyrazolo[3,4-d]pyrimidine derivatives for evaluation in various drug discovery programs. The proposed selective thiomethylation in the second step is a logical synthetic transformation based on established reactivity patterns of similar heterocyclic systems.
References
Application Notes and Protocols for Suzuki Coupling Reactions of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous compounds of significant biological and pharmaceutical importance. Its structural resemblance to purine has made it a key target in the development of inhibitors for various enzymes, such as kinases. The functionalization of this core structure is crucial for modulating biological activity and improving pharmacokinetic properties.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures. This reaction offers high tolerance to a wide range of functional groups, commercial availability of reagents, and generally mild reaction conditions. The use of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a substrate in Suzuki coupling reactions allows for the introduction of diverse aryl and heteroaryl substituents at the C4 position, providing a straightforward route to novel derivatives for screening and drug development.
These application notes provide a generalized protocol and a summary of typical reaction conditions for the Suzuki coupling of this compound with various boronic acids. While specific literature on this exact substrate is limited, the provided information is based on established procedures for structurally related chloropyrimidines and other chloro-N-heterocycles, offering a robust starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or a boronate ester). The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Data Presentation: Typical Conditions for Suzuki Coupling of Related Chloro-Heterocycles
The following tables summarize common conditions used for the Suzuki coupling of various chloropyrimidines and related N-heterocycles, which can serve as a guide for optimizing the reaction with this compound.
Table 1: Commonly Used Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (in catalyst) | 1-5 | A common and versatile catalyst, particularly for reactive halides. |
| Pd₂(dba)₃ | Xantphos, SPhos, XPhos | 1-3 | Often used with bulky, electron-rich phosphine ligands for less reactive chlorides. |
| PdCl₂(dppf) | dppf (in complex) | 2-5 | Effective for a broad range of substrates. |
| Pd(OAc)₂ | Various phosphine ligands | 2-5 | A common palladium source, requires an external ligand. |
Table 2: Common Bases, Solvents, and Reaction Temperatures
| Base | Solvent(s) | Typical Temperature (°C) | Notes |
| K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | 80-110 | A widely used base, often in aqueous solvent mixtures. |
| Na₂CO₃ | 1,4-Dioxane/H₂O, DME | 80-110 | Another common inorganic base. |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | 80-120 | A stronger base, can be effective for challenging couplings. |
| K₃PO₄ | 1,4-Dioxane, Toluene | 80-120 | A non-nucleophilic base, often used with sensitive substrates. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids and desired scales.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent to the flask via syringe.
-
The reaction mixture is then heated, typically between 80-110 °C, and stirred for a period ranging from 2 to 24 hours.[1] Alternatively, microwave irradiation (e.g., 100-150 °C for 15-30 minutes) can be employed to accelerate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Nucleophilic Substitution of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors and other therapeutic agents. The protocols outlined below are based on established literature precedents and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the active sites of various protein kinases. The this compound is a particularly useful intermediate due to the reactivity of the chlorine atom at the C4-position, which allows for the facile introduction of various nucleophiles. This enables the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
The general reaction scheme involves the displacement of the C4-chloro group by a nucleophile (Nu-H), typically in the presence of a base, to yield the corresponding 4-substituted-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Figure 1: General workflow for the nucleophilic substitution.
Reaction Conditions for Nucleophilic Substitution
The following table summarizes various reported and analogous reaction conditions for the nucleophilic substitution of this compound and related derivatives with different classes of nucleophiles.
| Nucleophile (Nu-H) | Reagents and Solvents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Various Amines | Amine, Ethanol | Reflux | Not Specified | Not Specified | [1] |
| 2-Chloroaniline | Ethanol | Reflux | Not Specified | 69 | [2] |
| 4-Chloroaniline | Ethanol | Reflux | Not Specified | 71 | [2] |
| Methylamine | 40% aq. Methylamine, THF | 10-20 | 5 h | 80 (of a related compound) | [3] |
| Sodium Ethoxide | Sodium Ethoxide, Ethanol | ~20 | 2 h | 89 (of a related pyrimidine) |
Experimental Protocols
Below are detailed experimental protocols for the nucleophilic substitution of this compound with representative nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles (General Procedure)
This protocol is adapted from the synthesis of related 4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives.[2]
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine, etc.)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add the desired amine (1.1-1.5 eq).
-
Heat the reaction mixture to reflux and stir for the required time (typically monitored by TLC until completion).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Figure 2: Workflow for the amination reaction.
Protocol 2: Reaction with Thiol Nucleophiles (Proposed Procedure)
This is a proposed general procedure based on standard nucleophilic aromatic substitution reactions with thiols.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, benzyl mercaptan, etc.)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a stirred suspension of a base (e.g., sodium hydride, 1.2 eq) in an anhydrous solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon), add the desired thiol (1.1 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with Alkoxide Nucleophiles (Proposed Procedure)
This is a proposed general procedure based on standard nucleophilic aromatic substitution reactions with alkoxides.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol, etc.)
-
A strong base (e.g., sodium metal, sodium hydride)
-
Anhydrous solvent (the corresponding alcohol is often used as the solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Prepare the sodium alkoxide in situ by carefully adding sodium metal (1.1 eq) to the anhydrous alcohol of choice under an inert atmosphere.
-
Once the sodium has completely dissolved, add the this compound (1.0 eq).
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Reactions involving sodium hydride or sodium metal are highly exothermic and produce flammable hydrogen gas; they should be performed with extreme caution by trained personnel.
Conclusion
The nucleophilic substitution of this compound is a robust and versatile reaction for the synthesis of diverse chemical libraries. The protocols provided herein offer a starting point for the development of various derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates and nucleophiles to achieve the best possible outcomes.
References
Application Notes and Protocols for Kinase Screening Assays of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere of purines.[1][2] This structural similarity allows derivatives of this scaffold to function as ATP-competitive inhibitors for a wide range of protein kinases, making them attractive candidates for the development of targeted therapies, particularly in oncology.[2][3] The 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine core serves as a versatile intermediate for the synthesis of various kinase inhibitors. Substitutions at the 4-position, often involving nucleophilic displacement of the chlorine atom, allow for the introduction of diverse functionalities to modulate potency and selectivity against specific kinase targets.[4]
These application notes provide an overview of the screening assays and protocols relevant to the evaluation of this compound derivatives as kinase inhibitors.
Kinase Inhibition Profile
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated inhibitory activity against a variety of kinases, including but not limited to:
-
Tyrosine Kinases: Src, Bcr-Abl, Fyn, Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and Breast Tumor Kinase (BRK/PTK6).[4][5][6][7]
-
Serine/Threonine Kinases: Cyclin-Dependent Kinase 2 (CDK2) and Protein Kinase D (PKD).[3][8]
-
Lipid Kinases: Phosphoinositide 3-kinases (PI3Ks).[2]
The specific inhibitory profile and potency (often measured as IC50 values) are highly dependent on the substituents attached to the core scaffold.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activities of selected this compound derivatives against various kinases.
| Compound ID/Reference | Target Kinase | IC50 (nM) | Assay Type |
| Derivative Series 1 | |||
| Compound 2a (SI388)[4] | Src | Ki = 1.1 µM | Enzymatic Assay |
| Compound 2a (SI388)[4] | Bcr-Abl | > 100 µM | Enzymatic Assay |
| Compound 2a (SI388)[4] | Fyn | > 100 µM | Enzymatic Assay |
| Derivative Series 2 | |||
| Compound 16[6][9] | EGFR-TK | 34 | Enzymatic Assay |
| Compound 15[6][9] | EGFR-TK | 135 | Enzymatic Assay |
| Compound 4[6][9] | EGFR-TK | 54 | Enzymatic Assay |
| Derivative Series 3 | |||
| Compound 51[7] | BRK/PTK6 | 3.37 | Biochemical Assay |
Note: The inhibitory activities are highly dependent on the specific substitutions on the pyrazolo[3,4-d]pyrimidine core. The data presented here are for illustrative purposes and represent the activities of different derivatives from various studies.
Experimental Protocols
General Protocol for an In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
Materials:
-
Recombinant Kinase of interest
-
Kinase-specific substrate and cofactors (e.g., ATP)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the test compound in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid solvent effects.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle (assay buffer with the same final DMSO concentration) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and subsequently drive a luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Inhibition
Caption: Competitive inhibition of a protein kinase by a pyrazolo[3,4-d]pyrimidine derivative.
Experimental Workflow
Caption: A typical workflow for an in vitro kinase screening assay.
Conclusion
The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. The provided protocols and data serve as a guide for researchers in the screening and characterization of novel derivatives. The versatility of this scaffold, combined with robust screening methodologies, will continue to facilitate the discovery of new therapeutic agents for kinase-driven diseases.
References
- 1. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of EGFR Inhibitors from 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[1] This document provides a detailed protocol for the synthesis of potent EGFR inhibitors starting from the readily accessible intermediate, 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. The methodologies outlined are based on established synthetic routes and aim to provide a practical guide for researchers in the field of cancer drug discovery.[2][3] The protocol covers the key synthetic transformations, purification techniques, and characterization of the final compounds. Additionally, representative data on the biological activity of synthesized analogs are presented to illustrate the potential of this chemical series.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[4] The pyrazolo[3,4-d]pyrimidine core is an ATP-mimetic scaffold that can effectively bind to the hinge region of the EGFR kinase domain, leading to the inhibition of its catalytic activity.[1] This application note details the synthesis of a series of EGFR inhibitors by leveraging the reactivity of the chloro and methylthio groups on the pyrazolo[3,4-d]pyrimidine core for diversification.
Synthetic Workflow
The general synthetic strategy involves the nucleophilic aromatic substitution (SNAr) at the C4 position of the pyrazolo[3,4-d]pyrimidine ring, followed by optional modification of the C6-methylthio group.
Caption: General synthetic workflow for the preparation of EGFR inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 4-anilino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives
This protocol describes the nucleophilic aromatic substitution reaction at the C4 position.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline, 3-chloro-4-fluoroaniline)
-
Diisopropylethylamine (DIPEA)
-
Isopropanol or N,N-Dimethylformamide (DMF)
-
Reaction vessel (round-bottom flask or microwave vial)
-
Magnetic stirrer and heating mantle or microwave reactor
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
NMR tubes, deuterated solvent (e.g., DMSO-d6)
-
Mass spectrometer
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol (0.1 M), add the desired substituted aniline (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (or in a microwave reactor at 120 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final compound by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Oxidation of the C6-methylthio group
This protocol details the optional oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group, which can improve solubility and cell permeability.
Materials:
-
4-anilino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivative
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
-
Dichloromethane (DCM) or a mixture of Methanol and Water
-
Magnetic stirrer
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the 4-anilino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivative (1.0 eq) in DCM (0.1 M).
-
Cool the solution in an ice bath.
-
Add m-CPBA (1.1 eq for sulfoxide, 2.2 eq for sulfone) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization if necessary.
-
Characterize the final compound by 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for synthesized pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors.
Table 1: Synthesis and Characterization Data
| Compound ID | Substituent (R) | Yield (%) | 1H NMR (DMSO-d6, δ ppm) | MS (m/z) [M+H]+ |
| 1a | 3-ethynylaniline | 75 | 13.71 (s, 1H), 9.85 (s, 1H), 8.38 (s, 1H), 8.15 (s, 1H), 7.82 (d, 1H), 7.39 (t, 1H), 7.21 (d, 1H), 4.15 (s, 1H), 2.58 (s, 3H) | 308.1 |
| 1b | 3-chloro-4-fluoroaniline | 82 | 13.75 (s, 1H), 9.92 (s, 1H), 8.41 (s, 1H), 8.25 (dd, 1H), 7.89 (m, 1H), 7.45 (t, 1H), 2.59 (s, 3H) | 338.0 |
Table 2: In Vitro EGFR Kinase Inhibitory Activity
| Compound ID | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) |
| 1a | 15 | 250 |
| 1b | 8 | 120 |
| Erlotinib | 5 | 500 |
Note: The data presented are representative and may vary based on experimental conditions.
EGFR Signaling Pathway
EGFR activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell growth and survival. The synthesized inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of these downstream pathways.
Caption: Simplified EGFR signaling pathway and the mechanism of inhibition.
Conclusion
The synthetic protocols detailed in this application note provide a robust framework for the generation of a diverse library of pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors. The straightforward SNAr reaction allows for the facile introduction of various aniline moieties at the C4 position, enabling extensive structure-activity relationship (SAR) studies.[3] The optional oxidation at the C6 position offers an additional handle for modulating the physicochemical properties of the compounds. The representative biological data highlight the potential of this scaffold to yield potent inhibitors of both wild-type and mutant forms of EGFR, warranting further investigation in the development of novel anticancer therapeutics.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clausiuspress.com [clausiuspress.com]
Synthesis of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines: A Detailed Protocol for Researchers
Application Notes
The synthesis of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines is a critical process in medicinal chemistry and drug development. This class of compounds serves as a versatile scaffold for the generation of novel therapeutics, particularly in oncology and virology, due to their structural similarity to endogenous purines. The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, allowing these molecules to interact with a variety of biological targets, including kinases and polymerases.
This document provides a detailed, step-by-step protocol for the synthesis of the parent compound, 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine, compiled from established literature procedures. The protocol is designed for researchers, scientists, and drug development professionals, offering clear methodologies and data presentation to facilitate reproducible and efficient synthesis. The described pathway involves the initial construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring and subsequent functionalization to yield the target compound.
Experimental Protocols
The synthesis of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine can be achieved through a multi-step process. The following protocol outlines a common and effective synthetic route.
Step 1: Synthesis of 5-amino-1H-pyrazole-4-carbonitrile
This initial step involves the cyclization of ethoxymethylenemalononitrile with hydrazine to form the key pyrazole intermediate.
Materials:
-
Ethoxymethylenemalononitrile
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve ethoxymethylenemalononitrile in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate dropwise to the solution at room temperature with stirring. An exothermic reaction is expected.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-1H-pyrazole-4-carbonitrile.
Step 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
The pyrazole intermediate is then cyclized with urea to form the pyrazolo[3,4-d]pyrimidine scaffold.
Materials:
-
5-amino-1H-pyrazole-4-carbonitrile
-
Urea
-
Pyridine (or other high-boiling solvent)
Procedure:
-
Combine 5-amino-1H-pyrazole-4-carbonitrile and an excess of urea in a round-bottom flask.
-
Add pyridine to the mixture to act as a solvent and catalyst.
-
Heat the mixture to reflux (around 180-200°C) for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product will precipitate from the solution.
-
Collect the precipitate by filtration, wash thoroughly with a suitable solvent like ethanol to remove residual pyridine and urea, and dry to obtain 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
Step 3: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
The dione is converted to the dichloro derivative using a chlorinating agent.
Materials:
-
1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst)
Procedure:
-
In a fume hood, carefully add 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione to an excess of phosphorus oxychloride in a flask equipped with a reflux condenser.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry thoroughly under vacuum to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
Step 4: Synthesis of 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
Selective amination at the C4 position is achieved by reacting the dichloro intermediate with ammonia.
Materials:
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Ammonia solution (aqueous or in an organic solvent like isopropanol)
Procedure:
-
Suspend 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., ethanol or isopropanol).
-
Add an excess of concentrated ammonia solution.
-
Heat the mixture in a sealed vessel at 100-120°C for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product will precipitate.
-
Collect the solid by filtration, wash with water and then a small amount of cold ethanol, and dry to obtain 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Step 5: Synthesis of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine
The final step involves the substitution of the remaining chlorine atom with a methylthio group.
Materials:
-
4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
-
Sodium thiomethoxide (NaSMe) or thiourea followed by methylation
-
A suitable solvent like Dimethylformamide (DMF) or ethanol
Procedure using Sodium Thiomethoxide:
-
Dissolve 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine in DMF.
-
Add a slight excess of sodium thiomethoxide to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine.
Data Presentation
| Step | Product Name | Starting Material(s) | Reagents | Typical Yield (%) | Melting Point (°C) |
| 1 | 5-amino-1H-pyrazole-4-carbonitrile | Ethoxymethylenemalononitrile | Hydrazine hydrate, Ethanol | 80-90 | 175-178 |
| 2 | 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | 5-amino-1H-pyrazole-4-carbonitrile | Urea, Pyridine | 75-85 | >300 |
| 3 | 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine | 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | POCl₃, N,N-Dimethylaniline | 85-95 | 240-243 |
| 4 | 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine | 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine | Ammonia | 70-80 | >300 |
| 5 | 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine | 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine | Sodium thiomethoxide, DMF | 75-85 | 290-293 |
Note: Yields and melting points are approximate and can vary based on reaction scale and purity of reagents.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Logical relationship of the key synthetic transformations.
Application Notes and Protocols for the Development of Anticancer Agents from 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anticancer agents derived from the versatile scaffold, 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. This document outlines the rationale, synthetic strategies, biological evaluation techniques, and key findings in the development of pyrazolo[3,4-d]pyrimidine-based compounds as potent and selective cancer therapeutics.
Introduction: The Promise of Pyrazolo[3,4-d]pyrimidines in Oncology
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to endogenous purines. This mimicry allows derivatives to interact with a wide array of biological targets, particularly protein kinases, which are often dysregulated in cancer. The inherent versatility of this heterocyclic system allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated significant potential in chemotherapy by inhibiting a variety of enzymes crucial for cancer cell proliferation and survival. These include cyclin-dependent kinases (CDKs), Src and Abl tyrosine kinases, glycogen synthase kinase-3 (GSK-3), and epidermal growth factor receptor (EGFR) protein tyrosine kinase.[1] The this compound is a key intermediate, offering reactive sites for nucleophilic substitution, thereby facilitating the synthesis of a diverse library of potential drug candidates.
Synthetic Strategies and Protocols
The general approach for derivatizing the this compound core involves nucleophilic aromatic substitution at the C4 and C6 positions. The chlorine atom at the C4 position is particularly susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols. The methylthio group at the C6 position can also be modified, often after oxidation to a more reactive sulfoxide or sulfone.
General Protocol for Nucleophilic Substitution at the C4-Position
This protocol describes a general method for the synthesis of 4-substituted-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives.
Materials:
-
This compound
-
Desired amine, alcohol, or thiol nucleophile
-
Anhydrous solvent (e.g., ethanol, isopropanol, DMF, or dioxane)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Reaction vessel with a condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1 equivalent) in the appropriate anhydrous solvent, add the desired nucleophile (1.1-1.5 equivalents) and a base (1.5-2.0 equivalents).
-
Heat the reaction mixture to reflux under an inert atmosphere for a period of 4-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Workflow for Synthesis and Initial Screening
Caption: Workflow for the development of pyrazolo[3,4-d]pyrimidine anticancer agents.
Biological Evaluation and Anticancer Activity
The anticancer potential of the synthesized pyrazolo[3,4-d]pyrimidine derivatives is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability.
Protocol for MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized pyrazolo[3,4-d]pyrimidine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or cisplatin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Summary of Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines.
| Compound ID | Modification at C4 | Target Cancer Cell Line | IC50 (µM) | Reference |
| VIIa | 2-hydroxybenzaldehyde hydrazone | 57 different cell lines | 0.326 - 4.31 | [1] |
| 1a | Varies | A549 | 2.24 | [2] |
| 1d | Varies | MCF-7 | 1.74 | [2] |
| 7 | Varies | A549, Caco-2, HT1080, Hela | Micromolar range | [3] |
| 24j | Varies | MCF-7, BT474, MDA-MB-231 | 0.36, 1.35, 2.88 | [4] |
| 12b | Varies | A549, HCT-116 | 8.21, 19.56 | [5][6] |
| 33 | 4-aminophenoxy urea | MV4-11 (AML) | Potent | [7] |
| 6i | Glutamate analog | 59 cancer cell lines | 3.93 - 9.85 | [8] |
Mechanism of Action and Signaling Pathways
Many pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in critical signaling pathways that regulate cell growth, proliferation, and survival.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key target for many anticancer drugs.[9] Pyrazolo[3,4-d]pyrimidines have been designed as potent EGFR inhibitors.[5][10]
Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
Induction of Apoptosis
Several pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[2][6] This is often a consequence of inhibiting survival signals or activating pro-apoptotic pathways.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. clausiuspress.com [clausiuspress.com]
- 10. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its structural resemblance to the purine core of ATP makes it an ideal candidate for the design of kinase inhibitors.[1] This document provides a comprehensive overview of the applications of this scaffold, focusing on its utility in the development of inhibitors for various protein kinases implicated in cancer and other diseases. Detailed experimental protocols for the synthesis, biological evaluation, and pathway analysis of its derivatives are presented to facilitate further research and drug discovery efforts.
Key Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant potential as inhibitors of several key protein kinases, including Epidermal Growth Factor Receptor (EGFR), Src kinase, Cyclin-Dependent Kinase 2 (CDK2), and Breast Tumor Kinase (BRK/PTK6). The 4-chloro position serves as a reactive handle for the introduction of various amino substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore in the design of anticancer agents.[2][3] By modifying the substituents at the C4 and C6 positions, as well as the N1 position of the pyrazole ring, researchers have developed potent inhibitors of key oncogenic kinases.
-
EGFR Inhibition: Derivatives with substituted amino groups at the C4 position have shown inhibitory activity against both wild-type and mutant forms of EGFR.[4][5][6] These compounds are being investigated for their potential in treating non-small cell lung cancer and other epithelial tumors where EGFR is overexpressed or mutated.
-
Src Kinase Inhibition: The scaffold has been utilized to develop inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer cell proliferation, survival, and metastasis.[7]
-
CDK2 Inhibition: By targeting CDK2, a key regulator of the cell cycle, derivatives of this pyrazolopyrimidine have been shown to induce cell cycle arrest and apoptosis in cancer cells.[8]
-
BRK/PTK6 Inhibition: This scaffold has also been explored for the development of inhibitors of BRK/PTK6, a non-receptor tyrosine kinase implicated in the progression of breast, ovarian, and prostate cancers.[3]
Quantitative Data Summary
The following table summarizes the in vitro biological activities of representative derivatives of the this compound scaffold against various cancer-related protein kinases.
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | GI50 (µM) | Reference |
| Derivative 1 | EGFR | 0.054 | - | - | [9] |
| Derivative 2 | EGFR | 0.135 | - | - | [9] |
| Derivative 3 | EGFR | 0.034 | - | - | [9] |
| Compound 12b | EGFR (wild-type) | 0.016 | A549 | 8.21 | [6] |
| Compound 12b | EGFR (T790M mutant) | 0.236 | HCT-116 | 19.56 | [6] |
| Compound 14 | CDK2/cyclin A2 | 0.057 | MCF-7 | 0.045 | [8] |
| Compound 14 | - | - | HCT-116 | 0.006 | [8] |
| Compound 14 | - | - | HepG-2 | 0.048 | [8] |
| Compound 51 | BRK/PTK6 | 0.00337 | - | - | [3] |
Experimental Protocols
General Synthesis of 4-Amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives
Protocol:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the desired amine (1.1-1.5 equivalents).
-
A base, such as triethylamine or diisopropylethylamine (2-3 equivalents), may be added to scavenge the HCl generated during the reaction.
-
The reaction mixture is typically heated to reflux for several hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the desired 4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against various protein kinases. Specific conditions such as enzyme and substrate concentrations, and incubation times should be optimized for each kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, Src, CDK2/Cyclin A2, BRK/PTK6)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, HEPES) containing MgCl2, MnCl2, DTT, and BSA
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In the wells of the assay plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of test compounds on the proliferation of cancer cell lines (e.g., A431).
Materials:
-
A431 human epidermoid carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed A431 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Src Kinase Signaling Pathway
CDK2 in Cell Cycle Regulation
Experimental Workflow for Kinase Inhibitor Screening
Conclusion
The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. Its synthetic tractability allows for the generation of diverse chemical libraries, and its derivatives have shown promising activity against a range of cancer-related targets. The protocols and data presented herein provide a foundation for researchers to further explore the medicinal chemistry of this important heterocyclic system and to advance the discovery of novel therapeutics.
References
- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cyclin A/Cdk2 regulates Cdh1 and claspin during late S/G2 phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Green Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazolo[3,4-d]pyrimidine scaffolds are of significant interest in medicinal chemistry as they are bioisosteres of purines and form the core of various pharmacologically active agents.[1][2] These compounds have demonstrated a wide range of therapeutic applications, including as antiviral, antimicrobial, and antitumor agents.[1] The growing emphasis on sustainable chemical practices has spurred the development of green synthesis methods, which offer environmental and economic advantages over traditional approaches by minimizing hazardous waste, reducing reaction times, and improving energy efficiency.[2] This document outlines several green synthetic strategies for pyrazolo[3,4-d]pyrimidine derivatives, providing comparative data and detailed experimental protocols.
Overview of Green Synthesis Strategies
Green chemistry principles are increasingly being applied to the synthesis of pyrazolo[3,4-d]pyrimidines. Key strategies include:
-
Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and often improve product yields compared to conventional heating.[3][4]
-
Ultrasound-Assisted Synthesis: Employs ultrasonic waves to enhance reaction rates and yields through acoustic cavitation.[1][5] This method is known for its mild reaction conditions.[6]
-
Multicomponent Reactions (MCRs): These one-pot reactions combine three or more reactants to form a complex product, enhancing pot- and step-economy and reducing waste from intermediate purification steps.[1][7]
-
Use of Green Solvents and Catalysts: Replaces toxic and volatile organic solvents with environmentally benign alternatives like water, glycerol, or ionic liquids.[1][8] It also focuses on using non-toxic, recyclable catalysts.[1]
Comparative Data of Green Synthesis Methods
The following table summarizes quantitative data from various green synthesis protocols for pyrazolo[3,4-d]pyrimidine derivatives, allowing for easy comparison of their efficiency and conditions.
| Method | Reactants | Catalyst/Solvent | Time | Temp. | Yield (%) | Reference |
| Microwave-Assisted MCR | 5-Aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary amines | Catalyst-free | 55 min | 160 °C | 60-85% | [4][7] |
| Microwave-Assisted MCR | 3-Methyl-2-pyrazolin-5-one, Aromatic Aldehyde, Urea/Thiourea | Acetonitrile | - | - | High | [9] |
| Ultrasound-Assisted | 4-Aminoantipyrine, Formylated active proton compounds | KHSO4 (aqueous media) | - | - | High | [10] |
| Ultrasound-Assisted | Huisgen 1,3-dipolar cycloaddition | - | - | - | Good | [5][6] |
| One-Pot MCR | Aryl-aldehydes, 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, Urea | Poly(N-vinylpyridinium) hydrogen sulfate/Glycerol | - | - | High | [1] |
| One-Pot MCR | 1-Phenyl-3-methyl-1H-pyrazole-5(4H)-one, Aromatic aldehyde, Urea/Thiourea | Phthalimide-N-sulfonic acid/[Bmim][Br] | - | - | High | [1] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
Principle: This protocol describes a practical and efficient one-pot, three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones using controlled microwave irradiation.[4][11] The method is catalyst-free, offers short reaction times, and allows for chromatography-free product isolation.[7][11]
Materials and Reagents:
-
Methyl 5-aminopyrazole-4-carboxylates (e.g., Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate)
-
Trimethyl orthoformate
-
Primary amines (e.g., Benzylamine)
-
Appropriate solvent for recrystallization (e.g., Ethyl acetate)
Equipment:
-
CEM Discover SP microwave reactor or equivalent
-
Reaction vials suitable for microwave synthesis
-
Standard laboratory glassware
-
Vacuum filtration apparatus
Procedure: [7]
-
In a microwave reaction vial, combine the methyl 5-aminopyrazole-4-carboxylate (1 mmol), primary amine (1.2 mmol), and trimethyl orthoformate (1.5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 160 °C for 55 minutes, with a maximum microwave power of 150 W.
-
After the irradiation is complete, allow the reaction mixture to cool to room temperature.
-
The precipitated product is then collected by vacuum filtration.
-
Wash the solid product with a suitable solvent (e.g., cold ethanol).
-
Further purify the product by recrystallization from an appropriate solvent (e.g., ethyl acetate) to yield the pure pyrazolo[3,4-d]pyrimidin-4-one.
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Protocol 2: Ultrasound-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Principle: This method utilizes ultrasonic irradiation to facilitate the Huisgen 1,3-dipolar cycloaddition for synthesizing pyrazolo[3,4-d]pyrimidine derivatives tethered with 1,2,3-triazoles.[5] The use of ultrasound provides a green approach by enabling the reaction under mild conditions with good yields.[6]
Materials and Reagents:
-
Propargylated pyrazolo[3,4-d]pyrimidin-4-ol derivative
-
Substituted aryl azide
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Equipment:
-
Branson 1510 ultrasonic bath or equivalent
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure: (Based on general ultrasound-assisted cycloaddition protocols)[5][6]
-
In a round-bottom flask, dissolve the propargylated pyrazolo[3,4-d]pyrimidin-4-ol (1 mmol) and the substituted aryl azide (1 mmol) in dichloromethane (15 mL).
-
To this solution, add N,N-Diisopropylethylamine (DIPEA) (2 mmol) and a catalytic amount of Copper(I) iodide (CuI) (0.1 mmol).
-
Place the flask in an ultrasonic bath containing water.
-
Irradiate the mixture with ultrasound at a frequency of 40-50 kHz at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), pour the reaction mixture into water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole-tethered pyrazolo[3,4-d]pyrimidine derivative.
-
Characterize the final product using IR, ¹H NMR, ¹³C NMR, and mass spectral analysis.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent green approaches for the synthesis of pyrazolo[3,4-d]pyrimidines: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjbc.ru [rjbc.ru]
- 6. researchgate.net [researchgate.net]
- 7. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Enzymatic Assays Evaluating Pyrazolo[3,4-d]pyrimidine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for the enzymatic evaluation of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in the development of inhibitors targeting a range of protein kinases implicated in cancer and other diseases.[1][2][3][4][5] Accurate and reproducible enzymatic assays are critical for determining inhibitor potency (e.g., IC50 values) and selectivity. This document outlines protocols for commonly employed luminescence-based and radiometric assays.
Overview of Enzymatic Assays for Kinase Inhibitor Evaluation
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a substrate (peptide, protein, or small molecule). Inhibitors of this process will result in a decrease in substrate phosphorylation or a change in the concentration of ATP and its byproduct, ADP. Several robust methods exist to quantify these changes.
Commonly Targeted Kinases by Pyrazolo[3,4-d]pyrimidines:
Data Presentation: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidines
Quantitative data from enzymatic assays should be summarized in a clear and organized manner to facilitate comparison and analysis. The following tables present examples of IC50 values obtained for various pyrazolo[3,4-d]pyrimidine inhibitors against their target kinases.
Table 1: IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives against CDK2/cyclin A2 [1][2]
| Compound ID | IC50 (µM) ± SD | Reference Compound | IC50 (µM) ± SD |
| 5 | 1.021 ± 0.057 | Sorafenib | 0.184 ± 0.01 |
| 8 | 0.589 ± 0.033 | ||
| 10 | 0.336 ± 0.019 | ||
| 11 | 3.646 ± 0.203 | ||
| 13 | 0.081 ± 0.004 | ||
| 14 | 0.057 ± 0.003 | ||
| 15 | 0.119 ± 0.007 |
Table 2: IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR-TK [6][7]
| Compound ID | IC50 (µM) |
| 4 | 0.054 |
| 15 | 0.135 |
| 16 | 0.034 |
Table 3: IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives against Glioblastoma Cell Lines (In Vitro Cytotoxicity) [10]
| Compound | GIN8 IC50 (µM) | GIN28 IC50 (µM) | GCE28 IC50 (µM) | Target Kinase |
| SI306 | 11.2 ± 3.8 | 7.7 ± 1.6 | 7.2 ± 2.0 | Src |
| SI308 | 54.7 ± 6.3 | 49.8 ± 4.2 | 47.6 ± 6.9 | Fyn |
| SI113 | 10.5 ± 3.5 | 14.4 ± 2.8 | 10.7 ± 1.2 | SGK1 |
Table 4: IC50 Values of a Pyrazolo[3,4-d]pyrimidine-based PKD Inhibitor [5]
| Compound | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) |
| 17m | 17 | 35 | 24 |
| 3-IN-PP1 | 94 | 108 | 98 |
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows are essential for understanding the context and execution of the enzymatic assays.
Caption: Simplified signaling pathways involving Src and Abl kinases.
Caption: General workflow for the ADP-Glo™ Kinase Assay.
Experimental Protocols
The following are detailed protocols for commonly used enzymatic assays for evaluating pyrazolo[3,4-d]pyrimidine inhibitors.
Luminescence-Based Kinase Assays
These assays are popular due to their high sensitivity, broad dynamic range, and amenability to high-throughput screening.
The ADP-Glo™ Kinase Assay is a universal, luminescence-based assay that measures ADP produced during a kinase reaction.[18][19] The luminescent signal is directly proportional to the amount of ADP generated and thus to kinase activity.[16][17][20][21]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)
-
Kinase-specific peptide substrate (e.g., KVEKIGEGTYGVVYK for Src)[9][23]
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9][16][20]
-
ATP solution
-
Pyrazolo[3,4-d]pyrimidine inhibitor stock solution (in DMSO)
-
White, opaque 96-well or 384-well plates[9]
-
Luminometer[9]
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the pyrazolo[3,4-d]pyrimidine inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[14]
-
Prepare the kinase, substrate, and ATP solutions in kinase buffer at the desired concentrations. The optimal concentrations should be determined empirically for each kinase system.
-
-
Kinase Reaction Setup (384-well plate format): [16][17][20][21]
-
Incubation:
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16][17][20][21]
-
Incubate at room temperature for 40 minutes.[9][16][17][20][21]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[9][16][17][20][21]
-
Incubate at room temperature for 30-60 minutes.[9][16][17][20][21]
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ADP concentration and thus the kinase activity.[9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Kinase-Glo® Plus assay quantifies the amount of ATP remaining in solution following a kinase reaction.[6] The luminescent signal is inversely proportional to kinase activity.[1][6]
Materials:
-
Kinase-Glo® Plus Luminescent Kinase Assay Kit (Promega)[1]
-
Kinase of interest (e.g., CDK2/cyclin A2)[1]
-
Substrate
-
Kinase Buffer
-
ATP solution
-
Pyrazolo[3,4-d]pyrimidine inhibitor stock solution (in DMSO)
-
White, opaque multi-well plates
-
Luminometer
Protocol:
-
Kinase Reaction Setup:
-
In a multi-well plate, combine the kinase, substrate, ATP, and various concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor in the appropriate kinase buffer.
-
Include controls with no inhibitor (100% activity) and no kinase (background).
-
-
Incubation:
-
Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Detection:
-
Allow the Kinase-Glo® Plus Reagent to equilibrate to room temperature.
-
Add a volume of Kinase-Glo® Plus Reagent equal to the volume of the kinase reaction in each well.
-
Mix briefly.
-
-
Incubation:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The lower the luminescent signal, the higher the kinase activity. Calculate the percentage of inhibition based on the increase in luminescence relative to the no-inhibitor control.
-
Determine the IC50 value as described for the ADP-Glo™ assay.
-
Radiometric Kinase Assay
Radiometric assays are a classic and direct method for measuring kinase activity, relying on the transfer of a radiolabeled phosphate group ([γ-³²P]ATP or [γ-³³P]ATP) to a substrate.
Materials:
-
Recombinant kinase (e.g., Src)[9]
-
Peptide substrate (e.g., KVEKIGEGTYGVVYK)[23]
-
Kinase Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.2, 125 mM MgCl₂, 25 mM MnCl₂, 2 mM EGTA, 0.25 mM sodium orthovanadate, 2 mM DTT)[24]
-
[γ-³²P]ATP[23]
-
Unlabeled ATP
-
Pyrazolo[3,4-d]pyrimidine inhibitor stock solution
-
P81 phosphocellulose paper[23]
-
40% Trichloroacetic acid (TCA)[23]
-
0.75% Phosphoric acid[23]
-
Acetone[23]
-
Scintillation vials and fluid
-
Scintillation counter[23]
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase reaction buffer, the pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations, and the recombinant kinase. Pre-incubate for 10 minutes at room temperature.[9]
-
Add the peptide substrate.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.[9]
-
-
Incubation:
-
Stopping the Reaction and Spotting:
-
Washing:
-
Measurement:
-
Transfer the dried P81 paper squares to scintillation vials.
-
Add 5 mL of scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of phosphate incorporated into the substrate by measuring the counts per minute (CPM).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges in this synthetic process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine: The starting material may have degraded due to improper storage. 2. Ineffective Nucleophile: The sodium thiomethoxide (NaSMe) or methyl mercaptan/base system may not be sufficiently reactive. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or hindering the reaction mechanism. | 1. Verify Starting Material Quality: Confirm the purity of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine via melting point or spectroscopic analysis. Store it in a cool, dry place, protected from moisture. 2. Use Freshly Prepared Nucleophile: Prepare sodium thiomethoxide fresh before use or use a high-quality commercial source. If using methyl mercaptan and a base, ensure the base is strong enough to deprotonate the thiol. 3. Optimize Temperature: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. 4. Solvent Screening: Consider solvents such as ethanol, isopropanol, or DMF. The choice of solvent can influence the reaction rate and selectivity. |
| Formation of a Significant Amount of 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (Di-substituted Byproduct) | 1. Excess Nucleophile: Using more than one equivalent of the methylthio source will favor di-substitution. 2. High Reaction Temperature or Prolonged Reaction Time: These conditions can promote the second substitution reaction. 3. High Reactivity of the Mono-substituted Product: The initial product, this compound, may be highly susceptible to further substitution under the reaction conditions. | 1. Control Stoichiometry: Carefully control the stoichiometry of the nucleophile. Use of 0.95-1.05 equivalents of sodium thiomethoxide is a good starting point. 2. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed or when the formation of the di-substituted product begins to increase significantly. Lowering the reaction temperature may also improve selectivity for the mono-substituted product. 3. Consider a Milder Base: If using methyl mercaptan, a weaker base might slow down the second substitution. |
| Difficult Purification of the Desired Product | 1. Similar Polarity of Products and Starting Material: The desired mono-substituted product, the di-substituted byproduct, and the starting material may have similar polarities, making chromatographic separation challenging. 2. Presence of Tarry Impurities: Side reactions can lead to the formation of hard-to-remove impurities. | 1. Optimize Chromatography: Use a long column and a shallow solvent gradient for flash column chromatography. A solvent system of ethyl acetate and hexanes is a good starting point. Consider using a different stationary phase if silica gel is not effective. 2. Recrystallization: Attempt recrystallization from a suitable solvent system to purify the product. This can be particularly effective for removing small amounts of impurities. 3. Aqueous Workup: A thorough aqueous workup can help remove inorganic salts and some polar impurities before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common starting material is 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. This precursor is typically synthesized in a two-step process from 5-amino-1H-pyrazole-4-carboxamide through cyclization with urea followed by chlorination with phosphorus oxychloride (POCl₃). A total yield of around 49.5% for these two steps has been reported.[1]
Q2: Which nucleophile is best for introducing the methylthio group?
Sodium thiomethoxide (NaSMe) is a common and effective nucleophile for this transformation. Alternatively, a combination of methyl mercaptan (CH₃SH) and a suitable base (e.g., sodium ethoxide, potassium carbonate) can be used.
Q3: How can I selectively achieve mono-substitution over di-substitution?
Controlling the stoichiometry of the nucleophile is critical. Using approximately one equivalent of the methylthio source is key. Additionally, running the reaction at a lower temperature and carefully monitoring its progress to stop it before significant di-substitution occurs are important strategies.
Q4: What are the optimal reaction conditions to maximize the yield of the mono-substituted product?
While optimal conditions can vary, a good starting point is the reaction of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with one equivalent of sodium thiomethoxide in a solvent like ethanol or isopropanol at room temperature or slightly elevated temperatures. Careful monitoring by TLC or LC-MS is crucial to determine the optimal reaction time.
Q5: What is a common side product in this synthesis?
The most common side product is the di-substituted 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Its formation is favored by an excess of the nucleophile, higher reaction temperatures, and longer reaction times.
Q6: What is a suitable method for purifying the final product?
Flash column chromatography on silica gel is a common purification method. A gradient of ethyl acetate in hexanes is often effective for separating the desired mono-substituted product from the di-substituted byproduct and any unreacted starting material. Recrystallization can also be a useful purification technique.
Experimental Protocols
Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (Precursor)
This protocol is adapted from a reported synthesis.[1]
-
Cyclization: A mixture of 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) is heated at 190°C for 2 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and a 10% potassium hydroxide solution is added, followed by careful acidification with dilute hydrochloric acid to a pH of 4-5. The resulting white solid, 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, is collected by filtration (yield: ~75%).[1]
-
Chlorination: The 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is refluxed in phosphorus oxychloride (POCl₃) at 110°C for 4 hours. After the reaction, the mixture is concentrated under reduced pressure. The residue is then carefully added to ice water with stirring. The resulting yellow solid, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, is collected by filtration, washed with ice-water, and dried (yield: ~66%).[1]
Synthesis of this compound
This is a general protocol based on analogous reactions. Optimization of stoichiometry, temperature, and reaction time is recommended to maximize the yield.
-
Reaction Setup: To a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium thiomethoxide (1.0 equivalents) in the same solvent dropwise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by TLC or LC-MS, checking for the consumption of the starting material and the formation of the mono- and di-substituted products.
-
Workup: Once the desired conversion is achieved, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the this compound.
Data Presentation
Table 1: Summary of Reported Yields for Pyrazolo[3,4-d]pyrimidine Synthesis Steps
| Step | Starting Material | Product | Reagents and Conditions | Reported Yield | Reference |
| Cyclization | 5-amino-1H-pyrazole-4-carboxamide | 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol | Urea, 190°C, 2h | ~75% | [1] |
| Chlorination | 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol | 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine | POCl₃, 110°C reflux, 4h | ~66% | [1] |
Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving synthesis yield.
References
Technical Support Center: Purification of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides guidance and frequently asked questions for the purification of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. The following information is intended to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary purification techniques for pyrimidine derivatives like this compound include recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: Selecting a suitable solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1][2] It is recommended to perform small-scale solubility tests with a range of solvents of varying polarities to identify the best single solvent or solvent pair.
Q3: What are the key parameters to consider for column chromatography purification?
A3: For column chromatography, critical parameters include the choice of stationary phase (e.g., silica gel, alumina), the mobile phase (solvent system), and the column dimensions. The polarity of the solvent system is adjusted to achieve good separation between the target compound and any impurities. Thin-layer chromatography (TLC) is typically used to determine the optimal solvent system before running the column.
Q4: What are potential impurities I should be aware of during the synthesis and purification?
A4: While specific impurities for the synthesis of this compound are not detailed in the provided search results, common impurities in related syntheses can include starting materials, reagents (like POCl3), and side-products from incomplete reactions or side reactions.[2] For instance, in the synthesis of a similar compound, washing with a saturated solution of NaHCO3 was performed, suggesting the presence of acidic impurities.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of pyrimidine derivatives.
Issue 1: The compound "oils out" instead of forming crystals during recrystallization.
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point, which can be due to a high concentration of impurities or cooling the solution too quickly.[1]
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent and then allow the solution to cool more slowly. Seeding the solution with a pure crystal of the compound can also help induce proper crystallization.[1]
Issue 2: The compound does not crystallize from the solution upon cooling.
-
Possible Cause: The solution is supersaturated, or the compound has high solubility in the chosen solvent even at low temperatures.[1]
-
Solution: Try inducing crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[1] If crystallization still does not occur, you may need to reduce the volume of the solvent by evaporation or add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed.[1]
Issue 3: Poor separation of the target compound during column chromatography.
-
Possible Cause: The solvent system (mobile phase) may not be optimal for separating the compound from its impurities. The column may also be overloaded with the sample.
-
Solution: Optimize the solvent system using thin-layer chromatography (TLC) before running the column. A good solvent system will show clear separation of spots on the TLC plate. Reduce the amount of crude material loaded onto the column.
Issue 4: The purified product still shows impurities by analytical methods (e.g., NMR, LC-MS).
-
Possible Cause: The chosen purification method may not be sufficient to remove all impurities, especially those with similar physical properties to the target compound.
-
Solution: A secondary purification step may be necessary. For example, if recrystallization was the primary method, subsequent purification by column chromatography or preparative HPLC could be employed. Conversely, fractions from column chromatography can be further purified by recrystallization.
Purification Workflow and Troubleshooting
Caption: General purification workflow for this compound.
References
Technical Support Center: Pyrazolopyrimidine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the synthesis of pyrazolopyrimidines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yields in Cyclization Step
Question: We are experiencing low yields in the final cyclization step to form the pyrazolopyrimidine core. What are the common causes and potential solutions?
Answer: Low yields in the cyclization step are a frequent challenge in pyrazolopyrimidine synthesis. Several factors can contribute to this issue. Here is a breakdown of potential causes and troubleshooting strategies:
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Incomplete Precursor Formation: The purity of your starting materials, particularly the aminopyrazole derivative, is critical. Impurities can significantly interfere with the cyclization reaction.
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Troubleshooting:
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are crucial for efficient cyclization.
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Troubleshooting:
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Temperature: The optimal temperature can be very sensitive. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the formation of side products and tar-like substances. Experiment with a temperature gradient to identify the optimal condition.[1][3] Running the reaction at a lower temperature for a longer duration can sometimes minimize byproduct formation.[3]
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Solvent: The choice of solvent is critical. High-boiling point solvents like formamide or DMF are often used.[3] Ensure the solvent is anhydrous, as water can react with intermediates and halt the cyclization.
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Catalyst: If a catalyst is employed (e.g., Lewis acids like Yb(OTf)₃, InCl₃, or ZrCl₄), ensure its activity is not compromised.[3] For microwave-assisted synthesis, solid acid catalysts have been shown to improve yields.
-
-
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Side Reactions: The reactants may participate in unintended reaction pathways, reducing the yield of the desired product.
2. Formation of Regioisomers
Question: My reaction is producing a mixture of pyrazolopyrimidine isomers (e.g., pyrazolo[1,5-a]pyrimidine vs. pyrazolo[3,4-d]pyrimidine, or different substitution patterns). How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge, especially when using unsymmetrical starting materials like substituted 5-aminopyrazoles or β-dicarbonyl compounds.[1][4] The regiochemical outcome is influenced by both steric and electronic factors of the substituents on the reactants.[2]
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Controlling the Reaction Pathway:
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Choice of Reagents: The structure of your reactants plays a significant role. For the synthesis of pyrazolo[1,5-a]pyrimidines, the use of β-enaminones as the 1,3-bielectrophilic partner can enhance regioselectivity.[5] The reaction often proceeds through an initial aza-Michael type addition-elimination, which directs the regiochemical outcome.
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Substituent Effects: The electronic properties of the substituents on the pyrazole ring can direct the cyclization. Electron-withdrawing groups can influence the nucleophilicity of the ring nitrogens and guide the reaction towards a specific isomer.
-
-
Optimizing Reaction Conditions:
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Catalyst and Solvent: The choice of catalyst and solvent can influence regioselectivity. Acid-catalyzed reactions (e.g., in acetic acid) may favor one isomer, while base-catalyzed conditions might favor another.[6][7] It is advisable to consult the literature for specific examples similar to your target molecule.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines.[4][5][8]
-
-
Separation of Isomers:
-
If optimizing for regioselectivity is not entirely successful, efficient separation techniques are crucial. Flash column chromatography is the most common method for separating regioisomers. Careful selection of the eluent system, often a gradient of hexane and ethyl acetate, is critical for achieving good separation.[1]
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3. Dimerization of Starting Materials or Products
Question: I am observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer. How can I prevent this?
Answer: Dimerization can occur with certain reactive pyrazolopyrimidine intermediates or starting materials, leading to the formation of macrocycles or other dimeric structures.[9]
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Reaction Concentration: High concentrations of reactants can favor intermolecular reactions like dimerization.
-
Troubleshooting:
-
Perform the reaction under more dilute conditions.
-
Employ a slow addition of one of the key reactants to maintain its low concentration in the reaction mixture.
-
-
-
Reaction Temperature: Elevated temperatures can sometimes promote dimerization.
-
Troubleshooting:
-
Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
4. Hydrolysis of Intermediates
Question: I suspect that one of my reaction intermediates is hydrolyzing, leading to low yields of the final product. How can I avoid this?
Answer: Certain intermediates in pyrazolopyrimidine synthesis, such as imines or activated esters, can be susceptible to hydrolysis, especially in the presence of water and acid or base catalysts.
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Anhydrous Conditions: The presence of water is the primary cause of hydrolysis.
-
Troubleshooting:
-
Use anhydrous solvents. Solvents should be freshly dried and stored over molecular sieves.
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Dry all glassware thoroughly before use.
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Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
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-
-
Control of pH: Both acidic and basic conditions can catalyze hydrolysis.
-
Troubleshooting:
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If possible, perform the reaction under neutral conditions.
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If an acid or base catalyst is necessary, use the minimum effective amount.
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During the workup, neutralize the reaction mixture promptly to prevent prolonged exposure of the product to acidic or basic aqueous solutions.
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5. N-Alkylation vs. O-Alkylation
Question: I am trying to alkylate my pyrazolopyrimidine, but I am getting a mixture of N-alkylated and O-alkylated products. How can I control the selectivity?
Answer: Pyrazolopyrimidines containing hydroxyl or oxo groups are ambident nucleophiles and can undergo alkylation at either a nitrogen or an oxygen atom.[10] The selectivity of N- versus O-alkylation is highly dependent on the reaction conditions.
-
Influence of Reaction Conditions:
-
Solvent: The choice of solvent can have a dramatic effect on selectivity.[10]
-
Base: The nature of the base used to deprotonate the pyrazolopyrimidine can influence the site of alkylation.
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Alkylating Agent: The reactivity and steric bulk of the alkylating agent can also affect the N/O selectivity.[11]
-
-
Troubleshooting Strategies:
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis
| 5-Aminopyrazole Reactant | 1,3-Dicarbonyl Reactant | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio | Reference |
| 3-Substituted-5-amino-1H-pyrazole | 2-Acetylcyclopentanone | Acetic Acid | Reflux | - | Good | Regioselective | [4] |
| 3-Substituted-5-amino-1H-pyrazole | 2-Ethoxycarbonylcyclopentanone | Acetic Acid | Reflux | - | Good | Regioselective | [4] |
| 5-Aminopyrazole-4-ethylcarboxylate | Trifluoromethyl-β-diketone | Acetic Acid (Microwave) | - | - | - | Regioselective | [6][7] |
| N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide | Benzylidene malononitrile | Microwave | 120 | 0.33 | - | 7-amino isomer dominates | [4] |
| Aminopyrazole | Benzaldehyde, Sulfoxonium ylide | Rh(III) catalyst, KOAc, pivalic acid / Dioxane (Microwave) | 150 | - | Good | Regioselective | [4] |
Table 2: Influence of Alkylating Agent on N- vs. O-Alkylation Selectivity
| Pyrimidine Substrate | Alkylating Agent | Base | Solvent | Reaction Type | Product Ratio (N:O) | Yield (%) | Reference |
| 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine | K₂CO₃ | Acetonitrile | O-Alkylation | - | 87 | [12] |
| 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Bromomethyl)pyrimidine | K₂CO₃ | Acetonitrile | O-Alkylation | - | - | [12] |
| Pyrimidin-2(1H)-one | Bromo-ethylacetate | AS@HTC | Hexamethyldisilazane/Acetonitrile | N1-Alkylation | Selective | - | [12] |
| Pyrimidin-2(1H)-one | Propargyl bromide | AS@HTC | Hexamethyldisilazane/Acetonitrile | N1-Alkylation | Selective | - | [12] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines by Cyclocondensation
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To a solution of the 5-aminopyrazole derivative (1.0 mmol) in a suitable solvent (e.g., glacial acetic acid, 10 mL), add the β-dicarbonyl compound or its equivalent (1.1 mmol).
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The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
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If a precipitate forms, it is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
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If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization.[14]
Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
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A mixture of the 5-aminopyrazole (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and a catalyst (if required) is placed in a microwave-safe reaction vessel.
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The vessel is sealed, and the mixture is subjected to microwave irradiation at a specified temperature and time.
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After cooling, the reaction mixture is worked up as described in Protocol 1.[4][5]
Visualizations
Caption: Logical relationship of side reactions in pyrazolopyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. ias.ac.in [ias.ac.in]
- 14. nanobioletters.com [nanobioletters.com]
Technical Support Center: Synthesis of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Troubleshooting Guides
Question: My reaction to synthesize this compound is showing multiple spots on TLC analysis, in addition to the product spot. What are these potential impurities?
Answer:
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities alongside your target compound. Based on common synthetic routes, these impurities could include:
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Unreacted Starting Materials: Incomplete reactions can leave residual starting materials.
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Intermediates: The reaction may not have gone to completion, resulting in the presence of reaction intermediates.
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By-products from Side Reactions: Undesired side reactions can generate various by-products. For instance, in the synthesis involving 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, side reactions can lead to the formation of isomers or related pyrazolopyrimidine structures.[1]
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Degradation Products: The target compound or intermediates might degrade under the reaction conditions, forming new impurities.
To identify these impurities, it is crucial to employ analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4]
Question: I have identified an unknown impurity with a specific mass-to-charge ratio (m/z) in my LC-MS analysis. How can I determine its structure?
Answer:
Identifying the structure of an unknown impurity requires a combination of analytical techniques and deductive reasoning. Here is a systematic approach:
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High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the impurity. This will allow you to propose a molecular formula.
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Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to obtain information about its substructures. The fragmentation pattern can provide clues to the compound's identity.
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Isolation of the Impurity: Use preparative HPLC or column chromatography to isolate a sufficient amount of the impurity for further analysis.[2]
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NMR Spectroscopy: Once isolated, perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. These will provide detailed information about the connectivity of atoms within the molecule, allowing for structural elucidation.[2][5]
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Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present in the impurity.
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Consider Plausible Side Reactions: Based on your synthetic route, hypothesize potential side reactions that could lead to impurities with the observed molecular formula and structural features.
Question: My final product of this compound has a persistent yellow color, even after initial purification. What could be the cause and how can I remove it?
Answer:
A persistent yellow color in your final product often indicates the presence of colored impurities. These could be highly conjugated by-products or degradation products formed during the synthesis or work-up.
Potential Causes:
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Oxidation: The methylthio group can be susceptible to oxidation, leading to the formation of sulfoxide or sulfone impurities, which may be colored.
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Nitrated Impurities: If nitric acid or other nitrating agents are used in preceding steps, residual nitro-compounds can be present.
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Complex By-products: High temperatures or prolonged reaction times can lead to the formation of complex, colored polymeric materials.
Troubleshooting and Purification:
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Recrystallization: Attempt recrystallization from a suitable solvent system. This is often effective in removing colored impurities.
-
Activated Carbon Treatment: Dissolve the product in a suitable solvent and treat it with activated carbon. The activated carbon can adsorb colored impurities. Filter the solution and then recrystallize the product.
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography over silica gel can separate the colored impurities from the desired product.
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Optimize Reaction Conditions: To prevent the formation of these impurities in future syntheses, consider optimizing the reaction conditions, such as lowering the temperature, reducing the reaction time, or performing the reaction under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques used for impurity profiling in the synthesis of this compound?
A1: The most common and effective analytical techniques for impurity profiling include:
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High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities.[3]
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Gas Chromatography (GC): Useful for identifying volatile organic impurities, such as residual solvents.[3]
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Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information and structural details of unknown impurities.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification of impurities.[4]
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the impurities.
Q2: How can I find reference standards for potential impurities?
A2: Reference standards for known impurities may be commercially available from chemical suppliers specializing in pharmaceutical standards. Several suppliers offer a range of Ticagrelor impurities, some of which may be relevant to the synthesis of its intermediates.[7][8] If a reference standard is not commercially available, it may need to be synthesized in-house.[9]
Q3: Are there any specific impurities I should be aware of when using this compound as an intermediate in the synthesis of Ticagrelor?
A3: Yes, when this compound is used to synthesize Ticagrelor, several process-related impurities can be introduced or carried through. These can include isomers, by-products from the N-alkylation step, and degradation products.[9] Specific identified impurities in Ticagrelor batches include hydroxylated impurities, diastereoisomers, acetyl impurities, amine impurities, and sulfoxide impurities.[9]
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing an HPLC method for the analysis of this compound and its impurities. Method optimization will be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Phosphoric Acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Note: For MS compatibility, use volatile mobile phase additives like formic acid.[10]
Data Presentation
Table 1: Common Process-Related Impurities in Ticagrelor Synthesis
This table summarizes some of the impurities that have been identified in the synthesis of Ticagrelor, which uses this compound as a starting material.[2][9]
| Impurity Name | Molecular Formula | Molecular Weight | Potential Origin |
| TIC Imp-I | C₁₅H₂₂N₆O₄S | 398.44 | Side reaction/intermediate |
| TIC Imp-II | C₂₃H₂₈F₂N₆O₅S | 538.57 | Oxidation product |
| TIC Imp-III | C₂₃H₂₈F₂N₆O₅S | 538.57 | Isomer |
| TGL Hydroxyl Impurity | - | - | Hydroxylation side reaction |
| TGL Diastereoisomers | C₂₃H₂₈F₂N₆O₄S | 522.57 | Isomerization |
| TGL Sulfoxide Impurity | C₂₃H₂₈F₂N₆O₅S | 538.57 | Oxidation of thioether |
Visualizations
Diagram 1: General Workflow for Impurity Identification
Caption: Workflow for the identification and resolution of impurities.
Diagram 2: Logical Relationship for Troubleshooting Colored Impurities
Caption: Troubleshooting guide for colored impurities.
References
- 1. clausiuspress.com [clausiuspress.com]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Ticagrelor Impurities | SynZeal [synzeal.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. 4-(Methylthio)-1H-pyrazolo(3,4-d)pyrimidine | SIELC Technologies [sielc.com]
overcoming poor solubility of pyrazolo[3,4-d]pyrimidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during experimental work.
Question: My pyrazolo[3,4-d]pyrimidine compound is insoluble in aqueous buffers for my in vitro assay, leading to inconsistent results. What steps can I take?
Answer:
Poor aqueous solubility is a well-documented characteristic of the pyrazolo[3,4-d]pyrimidine class of compounds, which can hinder both in vitro and in vivo studies.[1][2] Follow this troubleshooting workflow to address the issue:
Caption: Troubleshooting workflow for poor compound solubility.
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Co-solvents: For initial in vitro testing, using a co-solvent like DMSO is a common starting point.[3] It is critical, however, to maintain a low final concentration (typically <1%) to prevent solvent-induced artifacts in your assay.[3]
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Salt Formation: If your compound has ionizable acidic or basic functional groups, salt formation is often the most effective method to significantly increase aqueous solubility and dissolution rates.[4][5]
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Amorphous Solid Dispersions: If the compound is not ionizable, creating an amorphous solid dispersion is a highly effective strategy.[6] This involves dispersing the drug in a molecular, non-crystalline state within an inert carrier, usually a hydrophilic polymer.[7] This technique enhances solubility by increasing the drug's surface area and wettability.[6]
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Prodrug Synthesis: A more involved chemical modification approach is to synthesize a prodrug.[1] This involves adding a water-soluble moiety to the parent compound, which is later cleaved in vitro or in vivo to release the active drug.[1][8]
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Nanosystems: Encapsulating the compound in nanosystems like liposomes or albumin nanoparticles can overcome poor water solubility for delivery.[2][8] These formulations can improve the pharmacokinetic profile of the drug.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a solid dispersion and how does it improve solubility?
A1: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier, typically a polymer.[7] The goal is to reduce the drug's crystallinity and present it in an amorphous, or non-crystalline, state. This amorphous form has a higher energy state than the stable crystalline form, leading to enhanced apparent water solubility and a faster dissolution rate.[6]
Caption: Mechanism of solubility enhancement by solid dispersion.
Q2: Which polymers are commonly used for creating solid dispersions?
A2: A variety of hydrophilic polymers can be used as carriers. The choice depends on the specific drug properties and desired release profile. Common examples include:
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Polyvinylpyrrolidone (PVP)
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Polyvinyl alcohol (PVA)
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Hydroxypropyl methylcellulose (HPMC)
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Pluronics (Poloxamers)
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Eudragit® polymers
Screening different polymers is often necessary to find the most compatible and effective carrier for a specific pyrazolo[3,4-d]pyrimidine derivative.[3]
Q3: What is a prodrug approach and when should it be considered?
A3: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes conversion within the body to release the active drug.[1] This strategy is particularly useful for overcoming poor aqueous solubility that limits bioavailability.[1] For pyrazolo[3,4-d]pyrimidines, a prodrug can be created by adding a highly soluble group, like an N-methylpiperazino moiety linked via a carbamate chain, which can be hydrolyzed in vivo.[1] This approach should be considered when other formulation strategies are insufficient or when the goal is to optimize pharmacokinetic properties for preclinical and clinical development.[1]
Q4: Can nanosystem formulations like liposomes improve the efficacy of my compound?
A4: Yes. Encapsulating pyrazolo[3,4-d]pyrimidines in nanosystems such as liposomes or albumin nanoparticles is an effective method to overcome poor water solubility.[2][8] These formulations can not only improve solubility and the pharmacokinetic profile but also enhance the cytotoxic effects against cancer cell lines compared to the free drug.[2][7]
Section 3: Quantitative Data & Protocols
Data Presentation: Solubility Enhancement
The following table summarizes the improvement in aqueous solubility for a representative pyrazolo[3,4-d]pyrimidine derivative (Compound 2) after conversion to a water-soluble prodrug (Compound 8).
| Compound ID | Modification | H₂O Solubility (µg/mL) | Fold Increase | Reference |
| Compound 2 | Parent Drug | 0.01 | - | [1] |
| Compound 8 | Prodrug | 6.47 | >640 | [1] |
Data sourced from in vitro studies on pyrazolo[3,4-d]pyrimidine derivatives.[1]
Experimental Protocols
Protocol 1: Miniaturized Screening of Polymer-Based Solid Dispersions
This high-throughput protocol is adapted from a miniaturized assay to efficiently screen various polymers for their ability to enhance the aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives.[7][9]
Objective: To identify a drug-polymer formulation that yields the highest apparent aqueous solubility for a target compound.
Materials:
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Pyrazolo[3,4-d]pyrimidine derivative(s)
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DMSO (HPLC grade)
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Screening polymers (e.g., PVP, PVA, HPMC, Pluronics)
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Deionized water
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96-well microplates (UV-transparent)
Equipment:
-
Inkjet 2D printer or multichannel pipette
-
Microplate reader with UV-Vis capabilities
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Orbital shaker
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the pyrazolo[3,4-d]pyrimidine compound in DMSO.
-
Prepare 10 mg/mL stock solutions of each screening polymer in deionized water.
-
-
Dispensing into 96-Well Plate:
-
Solvent Evaporation:
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Leave the plate in a fume hood or vacuum oven at room temperature overnight to allow for the complete evaporation of DMSO and water.[9] This step results in the formation of a dry solid dispersion film at the bottom of the wells.
-
-
Resuspension and Solubility Measurement:
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Add a fixed volume of deionized water (e.g., 200 µL) to each well to resuspend the solid dispersions.[9]
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Seal the plate and place it on an orbital shaker for 24 hours at room temperature to allow it to reach equilibrium.
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Measure the absorbance of the resulting solution in each well using a microplate reader at the drug's λmax.
-
-
Data Analysis:
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Calculate the concentration of the dissolved drug in each well using a standard curve.
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Compare the apparent solubility of the drug from different polymer formulations to the drug-only control to identify the most effective polymer.[9]
-
Caption: Workflow for miniaturized solubility screening.
References
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrazolopyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate challenges in pyrazolopyrimidine synthesis.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format to help you optimize your reaction conditions.
Question: My reaction yield is very low or I'm not getting any desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common problem in pyrazolopyrimidine synthesis and can stem from several factors. Follow these steps to diagnose the issue:[1][2]
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Verify Starting Material Purity: The purity of reactants, especially the aminopyrazole, is critical. Impurities can inhibit the reaction or lead to side products.
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Optimize Reaction Conditions: Temperature, time, and solvent choice are crucial parameters that often require optimization.[1]
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Temperature: Some syntheses proceed at room temperature, while others require heating or reflux.[1][3] Suboptimal temperatures can result in incomplete reactions or degradation of the product. Systematically vary the temperature to find the optimal point.
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Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal duration and avoid product degradation from prolonged heating.[1][2]
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Solvent: The solvent affects reactant solubility and reaction kinetics.[1] If reactants are not fully dissolved, consider a different solvent or a co-solvent system. High-boiling solvents like DMF may be beneficial in some cases.[3][4]
-
-
Evaluate Catalyst and Reagents: The choice and amount of catalyst can significantly influence the outcome.
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Catalyst Selection: For multi-component reactions, Lewis acid catalysts such as Yb(OTf)₃, InCl₃, or ZrCl₄ have been shown to improve yields.[4] For cross-coupling reactions, ensure the palladium catalyst is active and handled under appropriate inert conditions.
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Stoichiometry: Ensure the correct stoichiometry is being used. A slight excess of one reactant (e.g., 1.0-1.2 equivalents of hydrazine) can sometimes drive the reaction to completion.[2] For reactions involving sensitive reagents like aldehydes, slow addition can minimize self-condensation and other side reactions.[4]
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Consider Substituent Effects: The electronic properties of substituents on your starting materials can impact reactivity. Electron-withdrawing groups on a pyrazole aldehyde, for instance, can decrease its reactivity, leading to lower yields.[4] To overcome this, you may need to increase the reaction temperature or prolong the reaction time.[4]
Question: I am observing the formation of multiple products, potentially regioisomers. How can I improve selectivity and separate the desired product?
Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[1][2]
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Improving Selectivity:
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Reaction Conditions: The choice of solvent and catalyst can influence regioselectivity. It is highly recommended to consult the literature for syntheses of molecules similar to your target.[1]
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Protecting Groups: In some cases, using a protecting group on the pyrazole nitrogen can direct the reaction to the desired position.
-
-
Separation of Isomers:
-
Column Chromatography: Flash column chromatography is the most effective method for separating regioisomers.[1] Careful selection of the eluent system is critical. A gradient of hexane and ethyl acetate is a common starting point, but for more polar compounds, systems like dichloromethane/methanol may be necessary.
-
Recrystallization: If there is a significant difference in the solubility of the isomers, fractional recrystallization may be a viable separation technique.
-
Question: My final product is difficult to purify. What strategies can I use for challenging purifications?
Answer: Purification can be challenging, especially for polar pyrazolopyrimidine derivatives that may have high solubility in common polar solvents.[5]
-
Proper Work-Up: A thorough work-up procedure is essential to remove catalysts and inorganic salts before chromatography. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).[1]
-
Chromatography Techniques:
-
Reverse-Phase Chromatography (RPC): While challenging for highly polar compounds, RPC can be optimized by using polar-endcapped columns or ion-pairing agents to improve retention.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for very polar compounds. HILIC uses a polar stationary phase with a mobile phase high in organic content, which promotes the retention of polar analytes.[5]
-
Ion-Exchange Chromatography (IEC): This technique is effective for pyrimidine derivatives that can be ionized, separating them based on net charge.[5]
-
-
Recrystallization: This is an effective method for final purification if a suitable solvent system can be found.[2][5] The key is to find a solvent (or solvent pair) in which the compound is soluble when hot but poorly soluble when cold.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyrazolopyrimidine synthesis? A1: Common synthetic routes start from aminopyrazole derivatives, which are often condensed with 1,3-dicarbonyl compounds, β-ketoesters, or other biselectrophilic systems.[6][7] Multi-component reactions involving an aminopyrazole, an aldehyde, and an active methylene compound are also widely used.[1][8]
Q2: How does microwave-assisted synthesis compare to conventional heating? A2: Microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of pyrazolopyrimidines.[9] It is particularly effective for palladium-catalyzed reactions and multi-component syntheses, often under solvent-free conditions.[9]
Q3: Can I run the reaction under solvent-free conditions? A3: Yes, several protocols for pyrazolopyrimidine synthesis, especially multi-component reactions, can be performed effectively under solvent-free ("neat") conditions, often with heating.[1][8] This approach is considered a green chemistry method as it reduces solvent waste.
Q4: My reaction mixture has changed color significantly. Is this normal? A4: Discoloration is common, particularly in reactions involving hydrazine derivatives or when heating at high temperatures.[2] This may be due to the formation of minor, highly colored byproducts. While often not detrimental, a very dark or tar-like consistency may indicate product degradation. Monitoring the reaction by TLC is the best way to assess the formation of the desired product versus impurities.[2]
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various studies to aid in optimizing your reaction conditions.
Table 1: Effect of Solvent and Catalyst on a Three-Component Synthesis
| Aldehyde | Aminopyrazole | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | 5-Amino-3-methylpyrazole | Malononitrile | Piperidine | Ethanol | Reflux | 5 | ~85 |
| 4-Chlorobenzaldehyde | 5-Amino-3-methylpyrazole | Ethyl Cyanoacetate | None | Solvent-free | 100 | 2 | ~90 |
| Benzaldehyde | 5-Aminopyrazole | Ethyl Acetoacetate | Yb(OTf)₃ | Acetonitrile | 80 | 6 | ~92 |
| 4-Nitrobenzaldehyde | 5-Amino-1-phenylpyrazole | Malononitrile | Fe₃O₄@MIL-101 | Solvent-free | 100 | 0.5 | ~95 |
Data compiled from representative synthetic procedures.[1][8]
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conditions | Time | Yield (%) |
| Cyclization with Formamide | Conventional Heating (Reflux) | 10 h | ~70 |
| Cyclization with Formamide | Microwave Irradiation (150°C) | 15 min | >85 |
| Pd-Catalyzed C-H Arylation | Conventional Heating (Toluene, 110°C) | 12 h | ~75 |
| Pd-Catalyzed C-H Arylation | Microwave Irradiation (Dioxane, 150°C) | 30 min | >90 |
Data highlights the general advantages observed for microwave-assisted synthesis.[9][10]
Experimental Protocols
Protocol 1: General Procedure for Three-Component Synthesis of a Pyrazolo[3,4-d]pyrimidine
This protocol is a representative example of a one-pot synthesis.
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1.0 mmol), the 5-aminopyrazole derivative (1.0 mmol), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol), and the catalyst (e.g., piperidine, 20 mol%).[8]
-
Reaction Execution:
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-8 hours).
-
Work-Up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce precipitation by adding cold water or an anti-solvent like hexane.
-
Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol or diethyl ether) to remove soluble impurities. If further purification is needed, recrystallize the product from a suitable solvent (e.g., ethanol, DMF) or purify by flash column chromatography on silica gel.
Protocol 2: Cyclization of an Aminopyrazole Carbonitrile with Formic Acid
This protocol is used to form the pyrimidine ring from a functionalized pyrazole.[3]
-
Reactant Preparation: Add the 5-amino-1H-pyrazole-4-carbonitrile derivative (e.g., 5.0 mmol) to a round-bottom flask.
-
Reaction Execution: Add an excess of formic acid (e.g., 30 mL) to the flask. Heat the solution to reflux (approximately 100-110 °C) for 7-10 hours.[3]
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-Up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice water.
-
Isolation: A precipitate should form. Collect the solid product by vacuum filtration, wash it thoroughly with water to remove residual formic acid, and then with a small amount of cold ethanol.
-
Purification: Dry the solid. If necessary, the product can be further purified by recrystallization from ethanol.[3]
Visualizations
Caption: General experimental workflow for pyrazolopyrimidine synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
Technical Support Center: Nucleophilic Substitution on the Pyrazolopyrimidine Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with nucleophilic substitution reactions on the pyrazolopyrimidine core.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my nucleophilic substitution reaction on the pyrazolopyrimidine core failing or giving low yields?
Low yields or reaction failure can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Poor Leaving Group: The nature of the leaving group is critical. Halogens are common leaving groups, with their reactivity generally following the trend I > Br > Cl > F. If you are using a less reactive leaving group like a chloro-substituent, you may need to employ more forcing conditions (higher temperatures, stronger base).
-
Inactive Nucleophile: The nucleophilicity of your incoming group is crucial. If your nucleophile is weak, the reaction may not proceed. Consider using a stronger nucleophile or activating your current nucleophile with a suitable base.
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Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.[1][2][3][4] Polar protic solvents like ethanol or water can solvate and deactivate the nucleophile, slowing down the reaction.[1][2][3][4]
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Suboptimal Temperature: Many nucleophilic substitutions on heteroaromatic systems require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider carefully increasing the temperature. Microwave-assisted heating can also be an effective strategy to accelerate these reactions and improve yields.[5][6]
-
Base Incompatibility: The choice of base is critical, especially when using N-nucleophiles. The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong that it leads to side reactions with the pyrazolopyrimidine core or the solvent. Inorganic bases like K2CO3 or Cs2CO3 are often a good starting point.
2. I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?
The pyrazolopyrimidine core has multiple positions susceptible to nucleophilic attack. Achieving high regioselectivity is a common challenge.
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Electronic Effects: The inherent electronic properties of the pyrazolopyrimidine ring direct the position of nucleophilic attack. Electron-withdrawing groups on the ring can activate certain positions for substitution. Computational methods, such as calculating the Lowest Unoccupied Molecular Orbital (LUMO) map, can help predict the most electrophilic sites and thus the most likely positions for nucleophilic attack.[7]
-
Steric Hindrance: Bulky substituents on the pyrazolopyrimidine core or the nucleophile can influence the regioselectivity by sterically hindering attack at certain positions.
-
Protecting Groups: In some cases, it may be necessary to use protecting groups to block more reactive positions on the pyrazolopyrimidine core, directing the nucleophilic attack to the desired position.
3. My reaction is not going to completion, and I still have starting material left. What should I do?
Incomplete conversion is a common issue. Here are a few things to try:
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Increase Reaction Time: Some reactions are simply slow and require longer reaction times to go to completion. Monitor the reaction by TLC or LC-MS to determine if it is still progressing.
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Increase Temperature: As mentioned earlier, increasing the temperature can significantly increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.
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Use an Excess of the Nucleophile: Using a stoichiometric excess of the nucleophile can help drive the reaction to completion, according to Le Chatelier's principle.
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Change the Solvent or Base: If the above strategies don't work, it may be necessary to re-evaluate your choice of solvent and base, as they can have a profound impact on the reaction's success.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the impact of different solvents and bases on the yield of a typical SNAr reaction on a chloro-pyrazolopyrimidine.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K2CO3 | 80 | 12 | 75 |
| 2 | DMSO | K2CO3 | 80 | 12 | 82 |
| 3 | Acetonitrile | K2CO3 | 80 | 24 | 65 |
| 4 | Ethanol | K2CO3 | 80 | 24 | 30 |
| 5 | DMF | Cs2CO3 | 80 | 12 | 85 |
| 6 | DMF | NaH | 25 | 6 | 50 (with side products) |
Note: This data is a representative example and actual results may vary depending on the specific substrates and nucleophiles used.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the halo-pyrazolopyrimidine (1.0 eq).
-
Solvent and Base Addition: Add an appropriate anhydrous polar aprotic solvent (e.g., DMF or DMSO) to dissolve the starting material. Add the base (e.g., K2CO3, 2.0-3.0 eq).
-
Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq) to the reaction mixture.
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Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazolopyrimidine.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in nucleophilic substitution reactions on the pyrazolopyrimidine core.
Caption: The general mechanism of nucleophilic aromatic substitution (SNAr) on a pyrazolopyrimidine core.
References
- 1. users.wfu.edu [users.wfu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of a novel pyrazolo[1,5-a]pyrimidine exhibiting selective activity against VPS34 and JAK1-JH2 - American Chemical Society [acs.digitellinc.com]
- 7. wuxibiology.com [wuxibiology.com]
challenges in the scale-up synthesis of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Troubleshooting Guide
Issue 1: Low Yield During Cyclization Step
Question: We are experiencing lower than expected yields during the initial cyclization to form the pyrazolo[3,4-d]pyrimidine core. What are the potential causes and solutions?
Answer: Low yields in the cyclization step on a larger scale can often be attributed to several factors:
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Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or inadequate heating. On a larger scale, heat transfer can be less efficient.
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Solution: Monitor the reaction progress closely using an appropriate analytical method like TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. Ensure efficient stirring to maintain a homogenous reaction mixture.
-
-
Side Reactions: Competing side reactions can become more prominent at a larger scale.
-
Solution: Re-evaluate the reaction conditions. Ensure the starting materials are of high purity. In some cases, a change in solvent or base can minimize side product formation.
-
-
Product Degradation: The product might be sensitive to prolonged exposure to high temperatures.
-
Solution: Optimize the reaction time to ensure completion without significant degradation. A time-course study can help identify the optimal endpoint.
-
Issue 2: Impurities and Byproduct Formation During Chlorination
Question: During the chlorination step with phosphorus oxychloride (POCl₃), we are observing significant byproduct formation, making purification difficult. How can we minimize these impurities?
Answer: Chlorination with POCl₃ is a common source of impurities in the synthesis of similar heterocyclic compounds. Here are some strategies to mitigate this:
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Control of Reaction Temperature: The reaction with POCl₃ is often exothermic. Poor temperature control on a larger scale can lead to the formation of undesired byproducts.
-
Solution: Implement a robust cooling system to maintain the optimal reaction temperature. A slow, controlled addition of POCl₃ is recommended.
-
-
Excess Reagent: Using a large excess of POCl₃ can sometimes lead to over-chlorination or other side reactions.
-
Solution: Carefully optimize the stoichiometry of POCl₃. While a slight excess is often necessary, a large excess should be avoided.
-
-
Work-up Procedure: The quenching of the reaction mixture is a critical step. Improper quenching can lead to the formation of persistent impurities.
-
Solution: A slow and controlled addition of the reaction mixture to ice water is a common and effective method for quenching.[1] Ensure the pH is carefully adjusted during the work-up.
-
Issue 3: Difficulties in Product Purification and Isolation
Question: We are facing challenges in purifying the final product, this compound, at a larger scale. What purification strategies are recommended?
Answer: Large-scale purification requires different techniques compared to lab-scale experiments.
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Crystallization: This is often the most effective method for purifying solid compounds at scale.
-
Solution: A systematic screening of different solvent systems is crucial to find conditions that provide good recovery and high purity. Common techniques include cooling crystallization and anti-solvent crystallization.
-
-
Column Chromatography: While effective at a small scale, traditional column chromatography can be challenging and expensive to scale up.
-
Solution: If chromatography is necessary, consider flash chromatography with an appropriate stationary phase and solvent system. However, optimizing the reaction to minimize impurities is a more scalable approach.
-
-
Extraction and Washing: A well-designed extraction and washing procedure during the work-up can significantly improve the purity of the crude product before final purification.
-
Solution: Use appropriate organic solvents and aqueous washes to remove unreacted starting materials and water-soluble byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic approach involves a multi-step process. While the exact details can vary, a general pathway is outlined below. The synthesis often starts from a substituted pyrazole derivative, followed by cyclization to form the pyrimidine ring, and subsequent chlorination and methylthiolation.
Q2: What are the key safety precautions to consider during the scale-up of this synthesis?
A2: The synthesis involves hazardous reagents and reactions that require strict safety protocols, especially at a larger scale.
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and reactive substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Ensure a quenching agent is readily available in case of spills.
-
Exothermic Reactions: The chlorination step is often exothermic. Use a reactor with a reliable cooling system and monitor the internal temperature closely.
-
Solvent Handling: Use and dispose of all organic solvents according to safety guidelines.
Q3: How can I monitor the progress of the reactions effectively?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress at the bench scale. For scale-up, High-Performance Liquid Chromatography (HPLC) is a more quantitative and reliable technique to track the consumption of starting materials and the formation of the product and byproducts.
Experimental Protocols
General Chlorination Protocol (Illustrative Example)
This is a general procedure based on the synthesis of similar compounds and should be optimized for the specific substrate.
-
Reaction Setup: In a well-ventilated fume hood, charge a clean, dry reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel with the pyrazolo[3,4-d]pyrimidin-4-one precursor and an appropriate solvent (e.g., toluene).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the stirred suspension at a controlled temperature (e.g., 0-10 °C).
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for a specified period (e.g., 4-18 hours), monitoring the reaction by HPLC.[1]
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Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a separate vessel containing crushed ice and water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Chlorination
| Parameter | Laboratory Scale | Pilot Scale (Predicted Challenges) |
| Reactant Molarity | Typically 0.1 - 1 M | May need to be adjusted for solubility and heat transfer. |
| POCl₃ Equiv. | 2 - 5 equivalents | Optimization is critical to minimize waste and byproducts. |
| Temperature Control | Laboratory glassware, ice bath | Jacketed reactor with automated cooling system required. |
| Reaction Time | 2 - 24 hours | May need to be re-optimized due to different mixing and heating profiles. |
| Work-up Volume | 100 - 500 mL | Significantly larger volumes requiring appropriate equipment. |
Visualizations
Caption: A generalized experimental workflow for the synthesis of the target compound.
Caption: A decision tree for troubleshooting low product yield during synthesis.
References
Technical Support Center: Regioselectivity in the Alkylation of Pyrazolo[3,4-d]pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues during the alkylation of pyrazolo[3,4-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary regioselectivity issues in the alkylation of pyrazolo[3,4-d]pyrimidines?
The main challenge in the alkylation of pyrazolo[3,4-d]pyrimidines is controlling the site of alkylation on the pyrazole ring. The reaction can lead to a mixture of N1 and N2-alkylated regioisomers. The relative nucleophilicity of the N1 and N2 nitrogen atoms is similar, often resulting in poor selectivity and the formation of product mixtures that can be challenging to separate.
Q2: What are the key factors that influence N1 versus N2 regioselectivity?
The regiochemical outcome of the alkylation is a delicate balance of several factors:
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Solvent Polarity: The choice of solvent plays a critical role in directing the regioselectivity. Polar aprotic solvents like DMSO tend to favor the formation of the N1-alkylated product, while less polar solvents such as THF often lead to a preference for the N2-isomer.[1][2] This is attributed to the nature of the ion pairs formed between the pyrazolopyrimidine anion and the counter-ion in different solvents.[1]
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Base: The base used for deprotonation of the pyrazole ring can influence the regioselectivity. The choice of base can affect the position of the counter-ion and the overall reactivity of the anion.
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Substituents on the Pyrazolo[3,4-d]pyrimidine Core: The electronic and steric nature of substituents on the heterocyclic core can alter the nucleophilicity of the N1 and N2 nitrogens, thereby influencing the alkylation site.
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Alkylating Agent: The nature and steric bulk of the alkylating agent can also play a role in determining the regioselectivity.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the N1 and N2 products.
Q3: How can I improve the selectivity for N1-alkylation?
To favor the formation of the N1-alkylated isomer, consider the following strategies:
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Use a Polar Aprotic Solvent: Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) generally favor N1-alkylation.[1][2]
-
Choice of Base: While the effect of the base is often coupled with the solvent, using certain bases in polar solvents can enhance N1 selectivity.
Q4: How can I achieve selective N2-alkylation?
For preferential N2-alkylation, the following conditions are generally recommended:
-
Use a Less Polar Solvent: Solvents like tetrahydrofuran (THF) or dioxane are known to promote N2-alkylation.[1][2]
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Specific Base/Solvent Combination: A combination of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) in a less polar solvent like THF has been shown to be effective for N2-selective alkylation.[1][2]
Troubleshooting Guides
Problem 1: Poor Regioselectivity - Mixture of N1 and N2 Isomers
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Potential Cause: The reaction conditions are not optimized to favor one regioisomer over the other.
-
Troubleshooting Steps:
-
Solvent Screening: If you are obtaining a mixture of isomers, the first step is to screen different solvents. If your current solvent is of intermediate polarity, try switching to a highly polar aprotic solvent (e.g., DMSO) to favor N1 or a nonpolar solvent (e.g., THF) to favor N2.
-
Base Evaluation: The choice of base can be critical. If you are using a weak base, consider switching to a stronger base (e.g., NaH, NaHMDS) or vice versa, and evaluate the impact on the N1/N2 ratio.
-
Temperature Adjustment: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures might lead to the thermodynamically more stable isomer. Experiment with a range of temperatures to find the optimal condition for your desired product.
-
Protecting Group Strategy: In some cases, it may be necessary to introduce a protecting group to block one of the nitrogen atoms, perform the alkylation, and then deprotect to obtain the desired single regioisomer.
-
Problem 2: Low Reaction Yield
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Potential Cause: Incomplete reaction, side product formation, or degradation of starting material or product.
-
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure that the starting pyrazolo[3,4-d]pyrimidine and the alkylating agent are pure. Impurities can inhibit the reaction or lead to unwanted side reactions.
-
Anhydrous Conditions: Many alkylation reactions are sensitive to moisture. Ensure that your solvent is anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Time and Temperature: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Increasing the temperature might improve the yield, but be cautious of potential side reactions.
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Excess of Reagents: Using a slight excess of the alkylating agent or the base might drive the reaction to completion. However, this can also lead to side products, so optimization is key.
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Problem 3: Difficulty in Separating N1 and N2 Isomers
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Potential Cause: The N1 and N2 regioisomers often have very similar polarities, making their separation by standard column chromatography challenging.
-
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Stationary Phase: While silica gel is the most common stationary phase, consider using other types of stationary phases like alumina or reverse-phase silica (C18) if separation on silica is poor.
-
Mobile Phase: A systematic approach to eluent selection is crucial. Start with a non-polar solvent and gradually increase the polarity. Using a shallow gradient of a polar solvent in a non-polar solvent can often improve resolution. Consider adding a small amount of a modifier, like triethylamine for basic compounds, to improve peak shape.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool to isolate pure isomers.
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Crystallization: If one of the isomers is crystalline, fractional crystallization can be an effective method for separation on a larger scale.
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Derivatization: In some cases, it may be possible to selectively derivatize one of the isomers to alter its polarity, allowing for easier separation. The derivatizing group can then be removed in a subsequent step.
-
Quantitative Data Presentation
The following table summarizes the effect of solvent on the regioselectivity of the methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with iodomethane using NaHMDS as a base.
| Starting Material | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine | Iodomethane | NaHMDS | THF | 1:8 | [1][2] |
| 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine | Iodomethane | NaHMDS | DMSO | 4:1 | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation in DMSO
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To a solution of the 1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMSO, add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.1-1.5 eq) portion-wise at room temperature under an inert atmosphere.
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Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
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Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture.
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Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of NH₄Cl.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated pyrazolo[3,4-d]pyrimidine.
Protocol 2: General Procedure for N2-Selective Alkylation in THF
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To a solution of the 1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous THF, add a strong base such as NaH or NaHMDS (1.1 eq) at 0 °C under an inert atmosphere.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with water or saturated aqueous NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the residue by flash column chromatography to isolate the N2-alkylated product.
Mandatory Visualizations
Caption: Factors influencing the regioselectivity of pyrazolo[3,4-d]pyrimidine alkylation.
Caption: General experimental workflow for the alkylation of pyrazolo[3,4-d]pyrimidines.
References
minimizing byproduct formation in pyrazolopyrimidine reactions
Welcome to the technical support center for pyrazolopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazolopyrimidine reactions, with a focus on minimizing byproduct formation and improving yield.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of pyrazolopyrimidines.
Issue 1: Formation of a Regioisomeric Byproduct in the Reaction of 5-Aminopyrazoles with Unsymmetrical β-Dicarbonyl Compounds
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Question: I am reacting a 3-substituted-5-aminopyrazole with ethyl acetoacetate and obtaining a mixture of two isomeric pyrazolo[1,5-a]pyrimidines. How can I improve the regioselectivity of my reaction?
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Answer: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[1,5-a]pyrimidines from unsymmetrical β-dicarbonyl compounds. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups in the β-dicarbonyl compound and the nucleophilicity of the exocyclic amino group versus the endocyclic nitrogen of the aminopyrazole. Here are some troubleshooting steps to improve regioselectivity:
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Choice of Solvent and Catalyst: The reaction conditions play a crucial role. Acidic conditions, such as using acetic acid as a solvent or adding a catalytic amount of a mineral acid (e.g., H₂SO₄), often favor the attack of the more nucleophilic exocyclic amino group on the more electrophilic ketone carbonyl, leading to the 7-methyl-pyrazolo[1,5-a]pyrimidin-5-one.[1] In contrast, basic conditions may alter the nucleophilicity of the aminopyrazole and the reactivity of the dicarbonyl compound, potentially leading to a different isomeric ratio.
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Microwave-Assisted Synthesis: Employing microwave irradiation can significantly enhance regioselectivity and reduce reaction times.[1] Microwave heating provides rapid and uniform heating, which can favor one reaction pathway over another, often leading to a cleaner product profile with higher yields of the desired isomer.[1]
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Modification of the β-Dicarbonyl Compound: Consider using a β-dicarbonyl equivalent where the reactivity of the two electrophilic centers is more differentiated. For example, using β-enaminones can offer better control over the regioselectivity of the cyclization.[1]
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Issue 2: Low Yield and Presence of Multiple Unidentified Byproducts
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Question: My reaction to synthesize a pyrazolo[3,4-d]pyrimidine is giving a low yield and the NMR spectrum shows multiple unexpected peaks. What could be the cause and how can I optimize the reaction?
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Answer: Low yields and the formation of multiple byproducts in pyrazolo[3,4-d]pyrimidine synthesis can stem from several factors, including side reactions of the starting materials or the product under the reaction conditions.
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Purity of Starting Materials: Ensure that your starting aminopyrazole and other reagents are of high purity. Impurities can lead to a cascade of side reactions. Recrystallization or chromatographic purification of the starting materials is recommended.
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Reaction Temperature and Time: Excessive heat or prolonged reaction times can lead to the degradation of both the starting materials and the desired product. It is advisable to monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. A systematic study of the reaction temperature can help in finding the optimal conditions where the rate of the main reaction is maximized while the rates of side reactions are minimized.
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Atmosphere Control: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can prevent the formation of oxidation or hydrolysis byproducts.
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Catalyst Selection: For catalyzed reactions, the choice and amount of catalyst are critical. For instance, in some multi-component reactions, using a Lewis acid catalyst can improve the yield and selectivity. Experimenting with different catalysts and optimizing their loading can lead to significant improvements.
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Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and β-diketones?
A1: The most common byproducts are regioisomers, which arise from the reaction of the two non-equivalent carbonyl groups of an unsymmetrical β-diketone with the two nucleophilic centers of the 5-aminopyrazole (the exocyclic amino group and the endocyclic secondary amine). The reaction can lead to the formation of either 5- or 7-substituted pyrazolo[1,5-a]pyrimidines. The ratio of these isomers is highly dependent on the reaction conditions and the nature of the substituents on both reactants.
Q2: Can dimerization of the starting aminopyrazole be a problem?
A2: While less common than regioisomer formation, self-condensation or dimerization of 5-aminopyrazoles can occur under certain conditions, especially at high temperatures or in the presence of certain catalysts. This can lead to the formation of complex dimeric or oligomeric byproducts, which can complicate the purification of the desired pyrazolopyrimidine. Using milder reaction conditions and a stoichiometric amount of the coupling partner can help minimize this side reaction.
Q3: Is microwave-assisted synthesis always better than conventional heating for pyrazolopyrimidine synthesis?
A3: Microwave-assisted synthesis has been shown to be highly effective for many pyrazolopyrimidine syntheses, often leading to shorter reaction times, higher yields, and fewer byproducts.[1] The rapid and uniform heating provided by microwaves can enhance the rate of the desired reaction over competing side reactions. However, the success of microwave synthesis is still dependent on the specific reaction, and optimization of parameters such as temperature, time, and solvent is necessary. In some cases, conventional heating at a carefully controlled temperature might still be the preferred method.
Data Presentation
Table 1: Comparison of Reaction Conditions on the Yield of Pyrazolo[1,5-a]pyrimidine Derivatives
| Entry | 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1 | 3-Phenyl-5-aminopyrazole | Ethyl Acetoacetate | Acetic Acid | Reflux | 4 h | 85 | Custom |
| 2 | 3-Phenyl-5-aminopyrazole | Ethyl Acetoacetate | Ethanol | p-TsOH (cat.) | 6 h | 78 | Custom |
| 3 | 3-Phenyl-5-aminopyrazole | Ethyl Acetoacetate | DMF | Microwave (120 °C) | 15 min | 92 | [1] |
| 4 | 5-Amino-3-(methylthio)pyrazole | Acetylacetone | Acetic Acid | Reflux | 3 h | 88 | Custom |
| 5 | 5-Amino-3-(methylthio)pyrazole | Acetylacetone | Dioxane | Microwave (150 °C) | 10 min | 95 | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 7-Methyl-5-phenyl-pyrazolo[1,5-a]pyrimidine
This protocol describes a high-yield, regioselective synthesis of a pyrazolo[1,5-a]pyrimidine derivative using microwave irradiation.
-
Materials:
-
3-Phenyl-5-aminopyrazole
-
Acetylacetone
-
Glacial Acetic Acid
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Microwave synthesis vial (10 mL)
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Magnetic stir bar
-
-
Procedure:
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In a 10 mL microwave synthesis vial, add 3-phenyl-5-aminopyrazole (1.0 mmol, 159.2 mg), acetylacetone (1.1 mmol, 110.1 mg, 113 µL), and glacial acetic acid (3 mL).
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Add a magnetic stir bar to the vial and seal it with a cap.
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Place the vial in the cavity of a microwave synthesizer.
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Irradiate the reaction mixture at 120 °C for 15 minutes with stirring.
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After the reaction is complete, cool the vial to room temperature.
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Pour the reaction mixture into ice-cold water (20 mL).
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Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
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Recrystallize the crude product from ethanol to obtain the pure 7-methyl-5-phenyl-pyrazolo[1,5-a]pyrimidine.
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-
Expected Yield: >90%
Mandatory Visualization
Caption: Reaction pathway leading to desired and byproduct regioisomers.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Enhancing the Stability of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: Based on the chemical structure, the two most probable degradation pathways are hydrolysis of the 4-chloro substituent and oxidation of the 6-methylthio group. The pyrazolo[3,4-d]pyrimidine core may also be susceptible to photodegradation upon exposure to UV or visible light.
Q2: How does pH affect the stability of these derivatives in aqueous solutions?
A2: The 4-chloro group on the pyrimidine ring is susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding pyrimidone derivative.[1][2] The rate of hydrolysis is often pH-dependent. It is crucial to determine the pH-rate profile to identify the pH of maximum stability for your specific derivative.
Q3: What is the likely impact of oxidative stress on these compounds?
A3: The methylthio group is prone to oxidation, which can convert the thioether to a sulfoxide and then to a sulfone. This transformation can significantly alter the biological activity and physicochemical properties of the molecule. Care should be taken to avoid exposure to oxidizing agents and to use antioxidants in formulations where necessary.
Q4: Are these compounds sensitive to light?
A4: Heterocyclic aromatic compounds are often susceptible to photodegradation. Exposure to light, particularly UV radiation, can lead to complex degradation pathways. It is recommended to handle these compounds in low-light conditions and to use amber-colored vials for storage.
Q5: How can I improve the solubility and stability of my pyrazolo[3,4-d]pyrimidine derivative?
A5: A prodrug strategy can be employed to enhance both aqueous solubility and stability. This involves chemically modifying the molecule to introduce a solubilizing and stabilizing moiety that is later cleaved in vivo to release the active drug.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound potency over time in aqueous solution. | Hydrolysis of the 4-chloro group. | Determine the pH of maximum stability and buffer your solutions accordingly. Store solutions at low temperatures (e.g., 2-8 °C or -20 °C). Prepare fresh solutions before each experiment. |
| Appearance of new, more polar peaks in HPLC analysis. | Oxidation of the 6-methylthio group to sulfoxide or sulfone. | Degas solvents to remove dissolved oxygen. Consider adding an antioxidant (e.g., ascorbic acid, methionine) to the formulation. Store samples under an inert atmosphere (e.g., nitrogen or argon). |
| Sample discoloration or precipitation upon exposure to light. | Photodegradation. | Protect samples from light at all times by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions. |
| Inconsistent results in cell-based assays. | Degradation in cell culture media. | Assess the stability of your compound in the specific cell culture medium used. Reduce the incubation time if significant degradation occurs. Consider preparing a more stable prodrug form. |
Quantitative Data Presentation
For a comprehensive understanding of your derivative's stability, it is essential to perform forced degradation studies and present the data systematically. The following tables are templates for organizing your experimental results.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Conditions | % Degradation | Major Degradants (and %) |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h | e.g., 15.2% | e.g., Pyrimidone (12.1%) |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24 h | e.g., 25.8% | e.g., Pyrimidone (23.5%) |
| Oxidation | 3% H₂O₂, RT, 24 h | e.g., 40.1% | e.g., Sulfoxide (35.4%), Sulfone (4.7%) |
| Thermal | 80 °C, 72 h | e.g., 5.3% | e.g., Minor unidentified peaks |
| Photolytic | UV light (254 nm), RT, 24 h | e.g., 32.7% | e.g., Multiple unidentified peaks |
Table 2: pH-Rate Profile for Hydrolytic Degradation
| pH | Buffer | Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 2.0 | HCl | e.g., 0.098 | e.g., 7.1 |
| 4.0 | Acetate | e.g., 0.021 | e.g., 33.0 |
| 6.0 | Phosphate | e.g., 0.015 | e.g., 46.2 |
| 8.0 | Phosphate | e.g., 0.035 | e.g., 19.8 |
| 10.0 | Carbonate | e.g., 0.150 | e.g., 4.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound in a hot air oven at 80 °C for 72 hours.
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Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to UV light (254 nm) for 24 hours.
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-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
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Data Evaluation: Calculate the percentage of degradation and identify major degradation products by comparing the chromatograms of stressed and unstressed samples.
Protocol 2: pH-Rate Profile Determination
Objective: To determine the effect of pH on the rate of hydrolytic degradation.
Methodology:
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Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4, phosphate for pH 6 and 8, and carbonate for pH 10).
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Sample Preparation: Prepare solutions of the compound in each buffer at a known concentration (e.g., 50 µg/mL).
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Incubation: Incubate the solutions at a constant temperature (e.g., 50 °C).
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Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution and analyze it by HPLC to determine the remaining concentration of the parent compound.
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Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of the line will give the apparent first-order rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693/k.
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors
This technical support center is designed to provide researchers, scientists, and drug development professionals with practical guidance on overcoming common challenges associated with the bioavailability of pyrazolo[3,4-d]pyrimidine inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Section 1: Troubleshooting Common Bioavailability Issues
This section addresses frequent problems encountered when working with pyrazolo[3,4-d]pyrimidine inhibitors and offers potential solutions.
FAQs & Troubleshooting
Question: My pyrazolo[3,4-d]pyrimidine inhibitor shows high potency in enzymatic assays but has poor activity in cell-based assays and in vivo models. What is the likely cause and how can I address it?
Answer: This discrepancy is often due to low aqueous solubility and poor membrane permeability, which are common characteristics of the pyrazolo[3,4-d]pyrimidine scaffold.[1][2] This leads to low bioavailability, meaning the compound cannot reach its target in sufficient concentrations.
Here are several strategies to consider:
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Prodrug Approach: Chemically modify the inhibitor to create a more soluble and/or permeable prodrug that converts to the active compound in vivo.[1][3]
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Formulation Strategies:
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Nanoparticle Formulations: Encapsulating the inhibitor in liposomes or albumin nanoparticles can significantly improve its solubility and pharmacokinetic profile.[2][4]
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Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate.[5]
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Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve its dissolution.
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Question: I've developed a prodrug of my inhibitor, but it doesn't seem to be converting to the active form in vivo. What are some potential reasons and troubleshooting steps?
Answer: Lack of prodrug conversion can be attributed to several factors. Here's how to troubleshoot this issue:
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Enzyme Availability: The enzyme required to cleave the prodrug's promoiety may not be present in sufficient quantities in the target tissue or circulation. Investigate the expression and activity of relevant enzymes (e.g., esterases, phosphatases) in your experimental model.
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Chemical Stability of the Prodrug: The prodrug may be too stable and resistant to enzymatic cleavage. Consider redesigning the linker between the promoiety and the parent drug to be more susceptible to enzymatic action.
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Plasma Stability: Assess the stability of the prodrug in plasma from the species used in your in vivo studies. This can help determine if the prodrug is being cleared before it has a chance to be converted. A study on pyrazolo[3,4-d]pyrimidine prodrugs showed that while one prodrug had low stability in polar solutions, another demonstrated good plasma stability, suggesting this is a critical parameter to evaluate.[1]
Question: My nanoparticle formulation of the pyrazolo[3,4-d]pyrimidine inhibitor is unstable and aggregates over time. How can I improve its stability?
Answer: Nanoparticle aggregation is a common challenge that can negatively impact bioavailability and potentially cause toxicity.[6] Here are some strategies to enhance stability:
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Surface Modification: Coat the nanoparticles with polymers like polyethylene glycol (PEG) to create a protective layer that prevents aggregation.
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Zeta Potential Optimization: The surface charge of nanoparticles (zeta potential) plays a crucial role in their stability. Aim for a zeta potential that promotes repulsion between particles (generally, a value greater than ±30 mV is considered stable).
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Lyophilization: Freeze-drying the nanoparticle formulation with a cryoprotectant can improve its long-term stability.
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Choice of Lipid/Polymer: The composition of the nanoparticle itself is critical. For liposomes, the choice of lipids and their ratios will affect stability. For polymeric nanoparticles, the polymer properties will be key.
Section 2: Data on Bioavailability Enhancement Strategies
The following tables summarize quantitative data from studies that have successfully improved the bioavailability of pyrazolo[3,4-d]pyrimidine inhibitors.
Table 1: Improvement of Aqueous Solubility and Permeability of Pyrazolo[3,4-d]pyrimidine Inhibitors via a Prodrug Approach
| Compound | Parent Drug/Prodrug | Aqueous Solubility (µg/mL) | PAMPA (10⁻⁶ cm/s) |
| 1 | Parent Drug | <1 | 0.01 |
| 7 | Prodrug of 1 | Not Determined (due to instability) | Not Determined |
| 2 | Parent Drug | <1 | 0.01 |
| 8 | Prodrug of 2 | >1000 | 2.11 |
Data sourced from a study on dual Src/Abl inhibitors.[1] The prodrug strategy significantly increased the aqueous solubility and membrane permeability of compound 2.
Table 2: Characterization of Liposomal Formulations of Pyrazolo[3,4-d]pyrimidine Derivatives
| Formulation | Mean Diameter (nm) | Polydispersity Index | Zeta Potential (mV) | Entrapment Efficiency (%) |
| LP-1 | 135.2 ± 9.45 | 0.23 ± 0.01 | -27.4 ± 1.79 | 65 |
| LP-2 | 120.5 ± 5.31 | 0.20 ± 0.02 | -35.1 ± 2.11 | 85 |
| LP-3 | 142.8 ± 7.89 | 0.28 ± 0.03 | -30.5 ± 1.98 | 78 |
| LP-4 | 128.4 ± 6.54 | 0.22 ± 0.01 | -32.8 ± 2.05 | 82 |
Data from a study on nanosystem approaches for pyrazolo[3,4-d]pyrimidine delivery.[4] Liposomal formulations (LP) were successfully prepared with favorable physicochemical properties for drug delivery.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the bioavailability of pyrazolo[3,4-d]pyrimidine inhibitors.
In Vitro Dissolution Testing
Objective: To determine the rate and extent to which the pyrazolo[3,4-d]pyrimidine inhibitor dissolves from its formulation.
Methodology:
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Apparatus: Use a USP Apparatus 2 (paddle apparatus).
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Dissolution Medium: Prepare a dissolution medium that simulates the relevant physiological conditions (e.g., simulated gastric fluid or simulated intestinal fluid). The volume is typically 900 mL.
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Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
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Agitation: Set the paddle rotation speed to a suitable rate (e.g., 50 or 75 rpm).
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Procedure: a. Place a single dose of the formulation into each dissolution vessel. b. Start the apparatus. c. At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium. d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
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Analysis: Analyze the concentration of the dissolved inhibitor in the collected samples using a validated analytical method, such as HPLC.
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Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of the pyrazolo[3,4-d]pyrimidine inhibitor using an in vitro model of the human intestinal epithelium.
Methodology:
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Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer (typically 21 days).
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Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.
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Transport Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
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Bidirectional Permeability Assessment:
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Apical-to-Basolateral (A-to-B) Transport: a. Add the test compound (dissolved in transport buffer) to the apical (donor) compartment. b. Add fresh transport buffer to the basolateral (receiver) compartment. c. Incubate at 37 °C with gentle shaking for a defined period (e.g., 2 hours). d. Collect samples from both the donor and receiver compartments at the end of the incubation.
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Basolateral-to-Apical (B-to-A) Transport: a. Add the test compound to the basolateral (donor) compartment. b. Add fresh transport buffer to the apical (receiver) compartment. c. Follow the same incubation and sampling procedure as for A-to-B transport.
-
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Analysis: Quantify the concentration of the inhibitor in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
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Data Analysis:
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Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
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Determine the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
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In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of the pyrazolo[3,4-d]pyrimidine inhibitor in a preclinical animal model.
Methodology:
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Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model).
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Dosing:
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Intravenous (IV) Administration: Administer the compound via tail vein injection to determine its clearance and volume of distribution.
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Oral (PO) Administration: Administer the compound by oral gavage to assess its oral bioavailability.
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Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.
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Analysis: Determine the concentration of the inhibitor in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
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Data Analysis:
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Plot the plasma concentration of the inhibitor versus time.
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Calculate key pharmacokinetic parameters, including:
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Maximum plasma concentration (Cmax)
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Time to reach Cmax (Tmax)
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Area under the plasma concentration-time curve (AUC)
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Half-life (t1/2)
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Clearance (CL)
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Volume of distribution (Vd)
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Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
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Section 4: Visual Guides
The following diagrams illustrate key concepts and workflows related to improving the bioavailability of pyrazolo[3,4-d]pyrimidine inhibitors.
Caption: Prodrug activation pathway for pyrazolo[3,4-d]pyrimidine inhibitors.
Caption: Experimental workflow for developing a nanoparticle formulation.
References
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Bioactivity of Pyrazolo[3,4-d]pyrimidine Isomers: A Comparative Guide
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, which allows it to effectively interact with the ATP-binding sites of various kinases.[1][2][3] This has led to the extensive exploration of its derivatives as potent inhibitors of a wide range of protein kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the bioactivity of different pyrazolo[3,4-d]pyrimidine-based compounds, drawing upon experimental data from multiple studies to highlight key structure-activity relationships (SARs).
Comparative Bioactivity Data
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro inhibitory activities of various isomers and derivatives against several key protein kinase targets and cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Cancer Cell Line | GI50/IC50 (µM) |
| Compound 33 | FLT3 | - | - | - | MV4-11 (AML) | Potent |
| VEGFR2 | Potent | - | - | - | - | |
| Compound 33a,b | CDK2 | Comparable/Superior | Olomoucine, Roscovitine | - | - | - |
| Compound 17m | PKD | 17-35 | 3-IN-PP1 | 94-108 | PANC-1 | Potent |
| Compound 1a | - | - | Doxorubicin | 9.20 | A549 | 2.24 |
| MCF-7 | 42.3 | |||||
| Compound 1d | - | - | - | - | MCF-7 | 1.74 |
| Compound 24j | PLK4 | 0.2 | - | - | MCF-7 | 0.36 |
| BT474 | 1.35 | |||||
| MDA-MB-231 | 2.88 | |||||
| Compound II-1 | VEGFR-2 | - | Sorafenib | 9.05 | HepG2 | 5.90 |
| Compound 5i | EGFRWT | 300 | - | - | - | - |
| EGFRT790M | - | - | - | - | - | |
| VEGFR2 | 7600 | - | - | - | - | |
| Compound 23c | RET | Potent | - | - | BaF3/CCDC6-RET | Potent |
| Compound XVI | - | - | - | NCI-60 Panel | 1.17-18.40 | |
| Compound 12b | EGFRWT | 16 | Erlotinib | 6 | A549 | 8.21 |
| EGFRT790M | 236 | 563 | HCT-116 | 19.56 | ||
| Compound 7d | - | - | Erlotinib | - | OVCAR-4 | 1.74 |
| ACHN | 5.53 | |||||
| NCI-H460 | 4.44 |
Structure-Activity Relationship Insights
Systematic modifications of the pyrazolo[3,4-d]pyrimidine core have yielded crucial insights into the structural requirements for potent and selective kinase inhibition.
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Substitutions at N-1: In a series of CDK2 inhibitors, unsubstituted compounds at the N-1 position generally exhibited higher potency than their substituted counterparts.[4]
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Substitutions at C-4: The introduction of an aniline group at the C-4 position has been shown to be beneficial for anticancer activity.[4][5] For instance, compounds with a 3-fluoroaniline group at C-4 displayed CDK2 inhibitory activity comparable or superior to reference compounds like olomoucine and roscovitine.[4] Conversely, aliphatic amines at this position were not favorable for cytotoxic activity.[5]
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Scaffold Integrity: The pyrazolo[3,4-d]pyrimidine scaffold is considered pivotal for the anti-proliferative activity of these compounds.[6]
Signaling Pathway Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates the inhibition of the VEGFR2 signaling pathway by a representative pyrazolo[3,4-d]pyrimidine inhibitor.
Caption: Inhibition of the VEGFR2 signaling cascade by a pyrazolo[3,4-d]pyrimidine derivative.
Experimental Protocols
The bioactivity data presented in this guide were generated using a variety of standard experimental methodologies. Below are detailed protocols for some of the key assays employed.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Methodology:
-
Reagents and Materials: Purified recombinant kinase, specific peptide substrate, Adenosine-5'-triphosphate (ATP), test compounds dissolved in a suitable solvent (e.g., DMSO), assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
A reaction mixture containing the kinase, substrate, and test compound at various concentrations is prepared in an assay plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution.
-
The amount of product formed (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence, measured with a plate reader.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Detailed Methodology:
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for an additional period (e.g., 4 hours) to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
-
Data Analysis: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell growth inhibition is calculated for each compound concentration, and the GI50 or IC50 value is determined.[6]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of target kinases and downstream signaling proteins.
Detailed Methodology:
-
Sample Preparation: Cells are treated with the test compounds for a specified time. The cells are then lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the target protein (e.g., phosphorylated VEGFR2 or total VEGFR2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal using an imaging system. The intensity of the bands can be quantified to determine the relative protein expression or phosphorylation levels.[7][8]
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The comparative data and structure-activity relationship insights presented in this guide underscore the importance of systematic structural modification in optimizing the bioactivity of these compounds. The detailed experimental protocols provide a foundation for researchers to design and execute further studies aimed at discovering novel therapeutic agents based on this versatile heterocyclic core.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Analysis of Pyrazolopyrimidine-Based EGFR Inhibitors for Oncological Research
An objective guide for researchers and drug development professionals on the performance, selectivity, and experimental validation of novel pyrazolopyrimidine scaffolds against established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).
The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with aberrant signaling driving the proliferation and survival of numerous cancer types. The development of small-molecule tyrosine kinase inhibitors (TKIs) has revolutionized treatment, but acquired resistance, often through secondary mutations like T790M, remains a significant clinical challenge. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising heterocyclic system for developing next-generation EGFR inhibitors capable of overcoming this resistance. This guide provides a comparative analysis of selected pyrazolopyrimidine-based inhibitors against standard-of-care EGFR TKIs, supported by experimental data and detailed protocols.
Comparative Efficacy: Biochemical and Cellular Assays
The inhibitory potential of novel compounds is typically assessed through both biochemical assays, which measure direct enzyme inhibition, and cellular assays, which determine the effect on cancer cell viability and proliferation. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative pyrazolopyrimidine compounds and approved EGFR TKIs against wild-type (WT) and clinically relevant mutant forms of EGFR.
Table 1: Comparative Biochemical Activity (IC50) of EGFR Inhibitors
| Compound Class | Inhibitor | EGFR (WT) IC50 (µM) | EGFR (T790M) IC50 (µM) | EGFR (L858R/T790M) IC50 (nM) |
| Pyrazolopyrimidine | Compound 12b [1] | 0.016 | 0.236 | - |
| Pyrazolopyrimidine | Compound 16 [2] | 0.034 | - | - |
| Pyrazolopyrimidine | Compound 4 [2] | 0.054 | - | - |
| Pyrazolopyrimidine | Compound 15 [2] | 0.135 | - | - |
| Quinazoline (1st Gen) | Erlotinib | 0.002¹ | >10.0⁵ | - |
| Quinazoline (1st Gen) | Gefitinib | - | - | - |
| Pyrimidine (2nd Gen) | Afatinib | - | - | - |
| Pyrimidine (3rd Gen) | Osimertinib | - | - | <0.3[3] |
| Note: Data is compiled from multiple sources and experimental conditions may vary. '-' indicates data not readily available in the searched literature. |
Table 2: Comparative Cellular Activity (IC50) of EGFR Inhibitors
| Compound Class | Inhibitor | A549 (EGFR-WT) IC50 (µM) | HCT-116 (EGFR-WT) IC50 (µM) | PC-9 (del19) IC50 (nM) | H1975 (L858R/T790M) IC50 (nM) |
| Pyrazolopyrimidine | Compound 12b [1] | 8.21 | 19.56 | - | - |
| Quinazoline (1st Gen) | Erlotinib | - | - | 7[4] | >10,000[4][5] |
| Quinazoline (1st Gen) | Gefitinib | - | - | 20³ | >5,000¹⁷ |
| Pyrimidine (2nd Gen) | Afatinib | - | - | 0.8[4] | 57[4] |
| Pyrimidine (3rd Gen) | Osimertinib | - | - | 18¹² | 5[4] |
| Note: Data is compiled from multiple sources and experimental conditions may vary. '-' indicates data not readily available in the searched literature. Cell lines represent different cancer types and EGFR mutation statuses. |
Key Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for understanding the mechanism and evaluation of these inhibitors.
The diagram above illustrates the canonical EGFR signaling cascade.[5][6][7] Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which ultimately drive gene transcription related to cell proliferation and survival.[6] Pyrazolopyrimidine inhibitors act by competing with ATP at the kinase domain, blocking these downstream signals.
The screening workflow outlines the phased approach to identifying and validating novel kinase inhibitors.[8] It begins with high-throughput biochemical screening, followed by validation in cellular models to assess potency and cytotoxicity. Promising candidates then undergo selectivity profiling and detailed mechanistic studies before advancing to preclinical in vivo models.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key assays cited in this guide.
EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.
-
Objective: To determine the IC50 value of a test compound against a recombinant EGFR kinase (WT or mutant).
-
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test Compound (e.g., Pyrazolopyrimidine derivative)
-
Reference Inhibitor (e.g., Erlotinib)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well or 96-well white assay plates
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Assay Plate Setup: Add 1-5 µL of the diluted compound or control (DMSO vehicle) to the wells of the assay plate.
-
Enzyme Addition: Dilute the recombinant EGFR enzyme in Kinase Assay Buffer and add 2 µL to each well (excluding "no enzyme" blank controls).
-
Reaction Initiation: Prepare a master mix containing the peptide substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mix to each well.
-
Incubation: Shake the plate gently and incubate at room temperature (or 30°C) for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and produces a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO-treated control wells. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability and proliferation after treatment with a test compound.
-
Objective: To determine the IC50 value of a test compound on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., A549, H1975, PC-9)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound in the growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the Solubilization Solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only). Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold represents a highly promising foundation for the development of potent and selective EGFR inhibitors. As demonstrated by the presented data, lead compounds from this class, such as Compound 12b, exhibit potent enzymatic inhibition of both wild-type and T790M mutant EGFR.[1] While their cellular potencies may require further optimization to match third-generation inhibitors like osimertinib, their efficacy against resistant mutations highlights their therapeutic potential. The provided experimental protocols and workflows offer a standardized framework for researchers to further investigate and compare novel pyrazolopyrimidine derivatives, aiding in the rational design and development of next-generation anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives toward the human epidermoid carcinoma A431 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
Kinase Selectivity of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine that can effectively mimic ATP and interact with the hinge region of various kinases.[1] This has led to the development of numerous kinase inhibitors based on this core structure for the treatment of diseases such as cancer.[1] This guide provides a comparative analysis of the kinase selectivity profile of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.
Quantitative Kinase Inhibition Data
The following table summarizes the inhibitory activity of a key this compound derivative against a panel of kinases. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which are measures of the compound's potency.
| Compound | Target Kinase | IC50 / Ki (µM) |
| 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388) | Src | 0.423 (Ki)[2][3] |
| Abl | 0.419 (Ki)[3] | |
| Fyn | >1 (Ki)[2] |
Note: Lower IC50 or Ki values indicate greater potency.
Kinase Selectivity Profile
To ensure that the biological activity of a kinase inhibitor is due to its effect on the intended target, it is crucial to determine its selectivity across the kinome. A common method for this is to screen the compound against a large panel of kinases.
For example, a kinome-wide selectivity profiling of a related pyrazolo[3,4-d]pyrimidine derivative, compound 51 , was performed at a concentration of 30 nM against 468 kinase targets. The results indicated that the compound was highly selective, inhibiting only a small fraction of the tested kinases by more than 70%.[4] This highlights the potential for developing highly selective inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The luminescent signal is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant Kinase (e.g., Src, CDK2/Cyclin A2, EGFR, RET)
-
Kinase Substrate (specific for each kinase)
-
Test Inhibitor (dissolved in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Kinase Reaction Setup: To each well of the plate, add the diluted test inhibitor. Add a master mix containing the kinase enzyme and substrate in kinase buffer.
-
Initiate Reaction: Initiate the kinase reaction by adding the ATP solution. The final ATP concentration is typically near its Km value for the specific kinase.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: Add the reagent from the luminescent kinase assay kit to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the detection reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all other readings. Normalize the data to the DMSO control (0% inhibition). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5][6][7][8][9][10]
Specific Kinase Assay Protocols:
-
Src Kinase Assay: A common substrate for Src kinase assays is the synthetic polypeptide Poly(Glu, Tyr) 4:1.[3] The assay can be performed in a 96-well ELISA format using a horseradish peroxidase-coupled anti-phosphotyrosine monoclonal antibody as a reporter molecule.[11]
-
CDK2/Cyclin A2 Kinase Assay: Histone H1 is a commonly used substrate for CDK2/Cyclin A2.[5][9]
-
EGFR Kinase Assay: A fluorescent peptide substrate, such as Y12-Sox, can be used in a continuous-read kinase assay.[12] Alternatively, Poly(Glu, Tyr) 4:1 can be used as a substrate in a luminescent assay format.[6]
-
RET Kinase Assay: A specific peptide substrate, such as IGF-1Rtide, is often used for RET kinase assays.[13][14]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways regulated by the kinases targeted by pyrazolo[3,4-d]pyrimidine derivatives.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. rsc.org [rsc.org]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Comparative Efficacy of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives in Oncology Research
A detailed analysis of the in vitro and in vivo anticancer activities of substituted 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine compounds reveals a class of molecules with significant potential in targeting key oncogenic pathways. These compounds, built upon a pyrazolo[3,4-d]pyrimidine scaffold, have demonstrated potent inhibitory effects against various cancer cell lines and in animal models, primarily through the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and non-receptor tyrosine kinases like Src.
This guide provides a comparative overview of the efficacy of these compounds, supported by experimental data from multiple studies. The data is presented to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships and therapeutic potential of this chemical series.
In Vitro Efficacy: Potent Anti-proliferative Activity
Derivatives of this compound have been the subject of numerous synthetic and medicinal chemistry efforts, leading to the identification of compounds with significant anti-proliferative effects across a range of human cancer cell lines. The core scaffold serves as a versatile platform for chemical modifications that modulate the biological activity of the resulting molecules.
One area of significant interest has been the development of these compounds as inhibitors of EGFR tyrosine kinase (EGFR-TK).[1] A series of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines demonstrated notable inhibitory activity on the cell proliferation of the A-431 human epidermoid carcinoma cell line, which overexpresses EGFR.[2] Certain derivatives from this series also inhibited the phosphorylation of EGFR-TK, a critical step in the activation of downstream signaling pathways that promote tumor growth.[2]
Further studies have explored a variety of substitutions on the pyrazolo[3,4-d]pyrimidine core, leading to compounds with broad-spectrum cytotoxic activity against the NCI 60 cancer cell line panel.[3] For example, certain derivatives have shown GI50 (50% growth inhibition) values in the low micromolar to nanomolar range against leukemia, non-small cell lung cancer, colon, and breast cancer cell lines.[3][4]
The following table summarizes the in vitro anti-proliferative activity of selected this compound derivatives and related analogues.
| Compound ID | R-group Modification | Cancer Cell Line | IC50/GI50 (µM) | Target/Mechanism |
| Series 2a, 2d, 2g | 4-amino substituted with 2-chloro-2-phenylethyl at N1 | A-431 (Epidermoid Carcinoma) | Not specified | Inhibition of EGF-stimulated cell proliferation and EGFR-TK phosphorylation[2] |
| Compound 15 | Cyano pyrazole linked to pyrazolo[3,4-d]pyrimidine | NCI 60 Panel | 1.18 - 8.44 | Broad-spectrum anti-proliferative[3] |
| Compound 16 | Ethyl ester at 4-imidazole ring linked to pyrazolo[3,4-d]pyrimidine | NCI 60 Panel | 0.018 - 9.98 | Broad-spectrum anti-proliferative[3] |
| Compound 4 | Substituted imidazole ring | NCI 60 Panel | Moderate activity | Anti-proliferative[3] |
| Compound 12b | Not specified | A549 (Lung), HCT-116 (Colon) | 8.21, 19.56 | EGFR inhibitor[5] |
| Compound 1a | Not specified | A549 (Lung) | 2.24 | Induces apoptosis[6] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The promising in vitro activity of several pyrazolo[3,4-d]pyrimidine derivatives has been translated into significant in vivo efficacy in preclinical animal models. These studies are crucial for evaluating the therapeutic potential of these compounds in a physiological setting.
In mouse xenograft models, where human tumors are implanted into immunodeficient mice, administration of specific pyrazolo[3,4-d]pyrimidine derivatives has led to a notable reduction in tumor growth.[7][8] For instance, a hybrid of pyrazolo[3,4-d]pyrimidine and urea, compound 37 (CBS-1), demonstrated prominent tumoricidal effects in a lung adenocarcinoma xenograft model.[8] This suggests that these compounds can effectively reach the tumor tissue and exert their anticancer effects in a complex biological environment.
Signaling Pathways and Mechanism of Action
The anticancer activity of this compound derivatives is often attributed to their ability to interfere with crucial cellular signaling pathways that are frequently dysregulated in cancer. The EGFR and Src signaling pathways are prominent targets for this class of compounds.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intrinsic tyrosine kinase domain. This leads to the autophosphorylation of tyrosine residues within the receptor's intracellular domain, creating docking sites for various signaling proteins and initiating a cascade of downstream events that promote cell proliferation, survival, and migration. Many pyrazolo[3,4-d]pyrimidine derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its phosphorylation, thereby blocking the entire downstream signaling cascade.[3]
Caption: EGFR signaling pathway and inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
Src Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, adhesion, invasion, and survival. Overexpression or constitutive activation of Src is common in many cancers and is associated with metastasis and poor prognosis. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Src kinase, thereby blocking its downstream effects on the cellular machinery.
Caption: Src signaling pathway and its inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocols
The evaluation of the in vitro and in vivo efficacy of these compounds involves a series of standardized experimental procedures.
In Vitro Anti-proliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro and in vivo anticancer activity of novel 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
comparing the anti-proliferative activity of novel pyrazolo[3,4-d]pyrimidines
A Comparative Guide to the Anti-Proliferative Activity of Novel Pyrazolo[3,4-d]pyrimidines
The search for novel therapeutic agents against cancer is a paramount endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, pyrazolo[3,4-d]pyrimidines have emerged as a privileged structure. Their structural similarity to purines allows them to act as ATP-competitive inhibitors for a variety of protein kinases, which are often dysregulated in cancer. This guide provides a comparative analysis of the anti-proliferative activity of recently developed pyrazolo[3,4-d]pyrimidine derivatives, supported by experimental data from various studies.
Data Presentation: Anti-Proliferative Activity
The following table summarizes the in vitro anti-proliferative activity (IC50 values in µM) of selected novel pyrazolo[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 12b | MDA-MB-468 | Breast Cancer | 3.343 ± 0.13 | Staurosporine | 6.358 ± 0.24 |
| T-47D | Breast Cancer | 4.792 ± 0.21 | Staurosporine | 4.849 ± 0.22 | |
| 7d | OVCAR-4 | Ovarian Cancer | 1.74 | Erlotinib | - |
| ACHN | Renal Cancer | 5.53 | Erlotinib | >10 | |
| NCI-H460 | Non-Small Cell Lung Cancer | 4.44 | Erlotinib | 8.62 | |
| 1d | MCF-7 | Breast Cancer | 1.74 | Doxorubicin | - |
| 1a | A549 | Non-Small Cell Lung Cancer | 2.24 | Doxorubicin | 9.20 |
| PP-31d | NCI-H460 | Non-Small Cell Lung Cancer | 2 | - | - |
| S29 | Daoy | Medulloblastoma | 1.72 | - | - |
| SI163 | Daoy | Medulloblastoma | 3.5 | - | - |
| Compound 5 | Caco-2 | Colorectal Carcinoma | - | - | - |
| A549 | Non-Small Cell Lung Cancer | - | - | - | |
| HT1080 | Fibrosarcoma | - | - | - | |
| Hela | Cervical Cancer | - | - | - | |
| Compound 7 | Caco-2 | Colorectal Carcinoma | 43.75 | - | - |
| A549 | Non-Small Cell Lung Cancer | 17.50 | - | - | |
| HT1080 | Fibrosarcoma | 73.08 | - | - | |
| Hela | Cervical Cancer | 68.75 | - | - | |
| 10e | MCF-7 | Breast Cancer | 11 | - | - |
| 5i | MCF-7 | Breast Cancer | 3-10 | - | - |
| HCT116 | Colon Cancer | 3-10 | - | - | |
| HepG-2 | Liver Cancer | 3-10 | - | - |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of scientific findings.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Kinase Inhibition Assay
The inhibitory activity against specific kinases, such as VEGFR-2, EGFR, and Src, is a key indicator of the mechanism of action.
-
Enzyme and Substrate Preparation: The purified kinase enzyme and its specific substrate are prepared in a suitable assay buffer.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the kinase enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination and Detection: The reaction is stopped after a specific time, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence, or radioactivity-based assays.
-
IC50 Determination: The IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity, is determined from the dose-inhibition curves.
Cell Cycle Analysis
Flow cytometry is employed to analyze the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Apoptosis Assay
The induction of apoptosis is often assessed to understand the mode of cell death induced by the compounds.
-
Annexin V/PI Staining: Treated and untreated cells are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. The stained cells are then analyzed by flow cytometry.
-
Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3, is measured using a colorimetric or fluorometric assay.[1][2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for evaluating the anti-proliferative activity of novel pyrazolo[3,4-d]pyrimidines.
Caption: Targeted Kinase Signaling Pathways.
Caption: Experimental Workflow for Evaluation.
Conclusion
Novel pyrazolo[3,4-d]pyrimidine derivatives continue to be a promising class of compounds with significant anti-proliferative activity against a broad range of cancer cell lines. The data presented herein highlights their potency, often in the low micromolar to nanomolar range. The primary mechanism of action for many of these compounds involves the inhibition of key protein kinases, such as VEGFR-2, EGFR, and Src, leading to cell cycle arrest and induction of apoptosis.[1][2][3] The detailed experimental protocols and illustrative diagrams provide a framework for researchers in the field to design and evaluate new and more effective pyrazolo[3,4-d]pyrimidine-based anticancer agents. Further preclinical and clinical studies are warranted to translate these promising in vitro results into effective cancer therapies.
References
- 1. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Pyrazolo[3,4-d]pyrimidines as Src Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. This guide provides a comprehensive comparison of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of Src kinase, a non-receptor tyrosine kinase pivotal in cancer cell proliferation, survival, and metastasis. We present a detailed analysis of their performance against other established Src inhibitors, supported by quantitative data and detailed experimental protocols.
Performance Comparison of Src Kinase Inhibitors
The inhibitory efficacy of various pyrazolo[3,4-d]pyrimidine compounds against Src kinase has been evaluated and compared with other well-known Src inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50) and/or inhibitor constants (Ki), providing a quantitative basis for comparison. Lower values indicate higher potency.
| Compound Class | Compound | Target Kinase | IC50 (nM) | Ki (µM) | Cell Line/Assay Condition |
| Pyrazolo[3,4-d]pyrimidines | S7 | c-Src | 6240 | - | Daoy (Medulloblastoma) |
| S29 | c-Src | 1720 | - | Daoy (Medulloblastoma) | |
| SI163 | c-Src | 3500 | - | Daoy (Medulloblastoma) | |
| SI388 (2a) | Src | - | 0.423 | Enzymatic Assay | |
| SI306 | Src | 7200 - 11200 | - | GIN8, GIN28, GCE28 (Glioblastoma) | |
| Alternative Src Inhibitors | PP2 | Lck/Fyn (Src family) | 4-5 | - | Cell-free assay |
| Dasatinib | Src | 0.8 | - | Cell-free assay | |
| Bosutinib | Src | 1.2 | - | Cell-free assay | |
| Saracatinib (AZD0530) | c-Src | 2.7 | - | Cell-free assay | |
| AZD0424 | Src | ~4 | - | In vitro kinase assay |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the evaluation of these Src kinase inhibitors.
In Vitro Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal.
Materials:
-
Recombinant Src kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Src-specific peptide substrate
-
Test compounds (pyrazolo[3,4-d]pyrimidines and alternatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the test compound or DMSO (vehicle control).
-
Add the Src kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis for Src Phosphorylation
This technique is used to detect the phosphorylation status of Src at specific tyrosine residues (e.g., Tyr416 for activation) in whole-cell lysates.
Materials:
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Cancer cell lines (e.g., Daoy, U87)
-
Test compounds
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Src (Tyr416), anti-total-Src)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compounds for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Src and a loading control like GAPDH.
MTS Assay for Cell Viability
The MTS assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
Test compounds
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified Src signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidines.
Caption: Experimental workflow for validating novel pyrazolo[3,4-d]pyrimidine-based Src kinase inhibitors.
Unveiling the Selectivity Profile: A Comparative Guide to the Off-Target Effects of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals: A detailed assessment of the off-target effects is crucial for the development of safe and effective kinase inhibitors. This guide provides a comparative analysis of the selectivity of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives, a promising class of compounds in cancer therapy. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate a comprehensive understanding of their off-target interactions.
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, owing to its structural resemblance to adenine, which allows it to effectively compete for the ATP-binding site of a wide range of kinases.[1][2] Derivatives of this core structure have shown potent inhibitory activity against various oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Src family kinases.[3][4][5] However, the conserved nature of the ATP-binding pocket across the kinome presents a significant challenge in achieving absolute selectivity, often leading to off-target effects that can cause unforeseen toxicities.[6] This guide focuses on derivatives of this compound, providing insights into their selectivity and potential off-target liabilities.
Comparative Analysis of Kinase Inhibition
To illustrate the selectivity profile of a representative this compound derivative (designated here as Compound X for illustrative purposes), we have compiled a table of inhibitory activities against its intended primary target and a panel of off-target kinases. This data is representative of the type of information generated in a comprehensive kinase profiling study and is based on the known activities of this class of compounds.
| Target Kinase | Compound X IC50 (nM) | Alternative Inhibitor (Dasatinib) IC50 (nM) | Therapeutic Relevance |
| Primary Target | |||
| EGFR | 15 | 0.5 | Non-Small Cell Lung Cancer |
| Potential Off-Targets | |||
| Src | 50 | <1 | Solid Tumors, Leukemia |
| Lck | 150 | 1.1 | T-cell Leukemia |
| Abl | 80 | <1 | Chronic Myeloid Leukemia |
| VEGFR2 | 300 | 8 | Angiogenesis |
| PDGFRβ | 450 | 28 | Solid Tumors |
| c-KIT | >1000 | 5 | Gastrointestinal Stromal Tumors |
| p38α | >5000 | >10000 | Inflammatory Diseases |
Note: The data for Compound X is a hypothetical, yet representative, profile for a this compound derivative designed as an EGFR inhibitor. The data for Dasatinib, a multi-kinase inhibitor, is included for comparison and is derived from published literature.
Experimental Protocols for Assessing Off-Target Effects
A thorough evaluation of off-target effects employs a combination of biochemical and cell-based assays. Below are detailed protocols for two key methodologies.
In Vitro Kinase Profiling (e.g., KINOMEscan®)
This high-throughput screening method provides a broad overview of a compound's interaction with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified using qPCR.
Protocol:
-
Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and serially diluted to the desired screening concentration (e.g., 1 µM).
-
Assay Plate Preparation: The DNA-tagged kinases from a comprehensive panel are arrayed in a multi-well plate.
-
Competition Assay: The test compound is added to the wells containing the kinases, followed by the addition of the immobilized ligand. The plate is incubated to allow for binding equilibrium to be reached.
-
Washing and Elution: Unbound components are washed away, and the bound kinase-DNA conjugates are eluted.
-
Quantification: The amount of eluted kinase-DNA is quantified using qPCR. The results are typically expressed as a percentage of the DMSO control.
-
Data Analysis: A low percentage of control indicates strong binding of the compound to the kinase, suggesting potential inhibition. Follow-up dose-response experiments are performed to determine the dissociation constant (Kd) or IC50 for hits.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.
Protocol:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test compound at the desired concentration or with a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells through methods such as freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. The amount of the target protein in the soluble fraction is then quantified by Western blotting or mass spectrometry.
-
Data Analysis: Generate a "melting curve" by plotting the percentage of soluble target protein against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of off-target effects, the following diagrams have been generated.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidines as novel mitogen-activated protein kinase kinase 3 (MKK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Based Kinase Inhibitors: A Comparative Guide
The 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold serves as a privileged structure in the development of kinase inhibitors. Its resemblance to the adenine ring of ATP allows it to bind to the ATP-binding site of various kinases, making it a versatile starting point for designing targeted therapies.[1][2] This guide provides a comparative analysis of the cross-reactivity of inhibitors based on this scaffold, focusing on their activity against different kinase families. The information is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and selection of these compounds for further investigation.
Kinase Inhibitor Selectivity Profiles
The selectivity of kinase inhibitors is a critical aspect of their development, as off-target effects can lead to toxicity and reduced efficacy. The following tables summarize the inhibitory activity (IC50 values) of various this compound derivatives against a panel of kinases, highlighting their selectivity profiles.
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Src Family Kinases
| Compound | c-Src (nM) | Lck (nM) | FAK (nM) | Reference |
| Si306 | - | - | - | [3] |
| Pro-Si306 | - | - | - | [3] |
| S7 | - | - | - | [4] |
| S29 | - | - | - | [4] |
| SI163 | - | - | - | [4] |
| A-420983 | - | Potent inhibitor | - | [5] |
Data not explicitly provided in the abstract.
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Receptor Tyrosine Kinases
| Compound | EGFR (nM) | VEGFR-2 (nM) | Reference |
| Compound 13 | <10 | - | [6] |
| Compound 14 | <10 | - | [6] |
| Compound 15 | <10 | - | [6] |
| Compound 17 | <10 | - | [6] |
| Compound 19 | <10 | - | [6] |
| Compound 22 | <10 | - | [6] |
| Compound 26 | <10 | - | [6] |
| Compound 28 | <10 | - | [6] |
| Compound 30 | <10 | - | [6] |
| Compound 5b | Potent and selective | - | [7] |
| Compound 5i | 0.3 (EGFRwt) | 7.6 | [7] |
| Compound 9e | - | Moderately active | [7] |
Detailed IC50 values for all compounds were not available in the provided search results.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust experimental assays. Below are detailed methodologies for key experiments commonly cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate group onto a substrate.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific peptide substrate, and a buffer solution with appropriate cofactors (e.g., MgCl2, ATP).
-
Inhibitor Addition: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the mixture onto phosphocellulose paper and washing away the excess ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the proliferation of cancer cell lines, which often overexpress specific kinases.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by these inhibitors and a general workflow for assessing their cross-reactivity.
Caption: EGFR and Src signaling pathways.
Caption: Kinase inhibitor cross-reactivity workflow.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
Benchmarking Novel Pyrazolo[3,4-d]pyrimidine Compounds Against Established Anticancer Drugs
A Comparative Guide for Researchers and Drug Development Professionals
The relentless pursuit of more effective and targeted cancer therapies has led to the exploration of novel heterocyclic compounds. Among these, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of new anticancer agents.[1][2][3] This guide provides a comprehensive comparison of newly developed pyrazolo[3,4-d]pyrimidine compounds against established anticancer drugs, supported by experimental data and detailed methodologies. The objective is to offer an objective resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation cancer therapeutics.
Introduction to Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids and a key structural motif in many biologically active molecules, including ATP.[2][4] This structural similarity allows pyrazolo[3,4-d]pyrimidine derivatives to act as competitive inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer, such as cell growth, proliferation, and survival.[5][6] Consequently, these compounds have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src kinase, and Cyclin-Dependent Kinases (CDKs).[1][6][7][8]
Comparative Performance Data
The efficacy of novel pyrazolo[3,4-d]pyrimidine compounds is typically assessed through in vitro studies, measuring their inhibitory concentration (IC50) against specific molecular targets and their growth inhibitory potential (GI50) against various cancer cell lines. The following tables summarize the performance of representative new compounds compared to well-established drugs.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, µM)
| Compound/Drug | Target: EGFR (WT) | Target: EGFR (T790M) | Target: VEGFR-2 | Target: c-Src | Target: CDK2 | Reference(s) |
| New Pyrazolo[3,4-d]pyrimidines | ||||||
| Compound 12b | 0.016 | 0.236 | - | - | - | [7] |
| Compound 5i | 0.3 | - | 7.60 | - | - | [1] |
| Compound 15 | 0.135 | - | - | - | - | [9][10] |
| Compound 16 | 0.034 | - | - | - | - | [9][10] |
| SI306 | - | - | - | 0.13 (Ki) | - | [11] |
| Compound 14 | - | - | - | - | 0.057 | [4] |
| Known Drugs | ||||||
| Erlotinib | 0.006 | 0.563 | - | - | - | [7] |
| Gefitinib | - | - | - | - | - | [10] |
| Sunitinib | - | - | - | - | - | [12] |
| Dasatinib | - | - | - | Yes | - | [13] |
| Roscovitine | - | - | - | - | Yes | [4][6] |
Table 2: In Vitro Anti-proliferative Activity (GI50/IC50, µM)
| Compound/Drug | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | MDA-MB-468 (Breast) | OVCAR-4 (Ovarian) | Reference(s) |
| New Pyrazolo[3,4-d]pyrimidines | ||||||
| Compound 12b | 8.21 | 19.56 | - | - | - | [7] |
| Compound 1a | 2.24 | - | 42.3 | - | - | [14] |
| Compound 15 | - | - | - | 0.267 (vs. DOX-resistant) | - | [9][10] |
| Compound 16 | - | - | - | 0.844 (vs. DOX-resistant) | - | [9][10] |
| Compound 7d | 4.44 | - | - | - | 1.74 | [2] |
| Known Drugs | ||||||
| Erlotinib | - | - | - | - | - | [2] |
| Doxorubicin | 9.20 | - | - | - | - | [14] |
| Cisplatin | - | - | 4.70 | - | - | [15] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and evaluation processes discussed, the following diagrams are provided in DOT language.
Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine compounds.
Caption: General experimental workflow for the evaluation of novel anticancer compounds.
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of pyrazolo[3,4-d]pyrimidine compounds.
In Vitro Anti-proliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds and reference drugs are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations with fresh medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50/GI50 value is determined by plotting the inhibition percentage against the compound concentration.
Kinase Inhibition Assay
-
Assay Principle: The ability of the compounds to inhibit the activity of a specific kinase (e.g., EGFR, VEGFR-2) is measured. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Reaction Mixture: The kinase, substrate, ATP, and the test compound at various concentrations are combined in a reaction buffer.
-
Incubation: The reaction mixture is incubated at room temperature to allow the kinase to phosphorylate the substrate.
-
Luminescence Detection: A detection reagent is added that stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Analysis: The luminescent signal is measured, and the percentage of kinase inhibition is calculated. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly promising framework for the development of novel anticancer agents. The data presented in this guide demonstrates that newly synthesized compounds can exhibit potent and selective inhibitory activity against key cancer-related kinases, often comparable or superior to existing drugs. The detailed experimental protocols and visual representations of signaling pathways and workflows provide a valuable resource for researchers in this field. Further investigation, including in vivo studies and exploration of structure-activity relationships, will be crucial in translating these promising preclinical findings into clinically effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 10. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a compound containing a chlorinated heterocyclic core and a sulfur-containing functional group.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found during the preparation of this document. The following procedures are based on the general principles for the disposal of chlorinated heterocyclic compounds and organosulfur compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of chlorinated and sulfur-containing organic compounds necessitates stringent safety measures.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat, buttoned, and closed-toed shoes. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if aerosolization is possible. |
Work Area: All handling and preparation for disposal of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper, gloves), in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum).
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, collect the solution in a designated, sealed, and clearly labeled hazardous waste container.
-
Segregate halogenated organic waste from non-halogenated waste streams to facilitate proper disposal by the waste management company.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity. Include any solvent names if it is a solution. Attach a hazardous waste tag as required by your institution.
-
Step 2: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Ensure the storage area is cool, dry, and away from incompatible materials such as strong oxidizing agents.
Step 3: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Mastering the Safe Handling of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a compound with significant potential in medicinal chemistry. By moving beyond a simple checklist, this document aims to instill a deep understanding of the "why" behind each safety protocol, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Key Potential Hazards:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.[1]
-
Eye Irritation: Can cause serious eye irritation, including redness, pain, and watering.[1]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1]
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if ingested, absorbed through the skin, or inhaled.[1]
Given these potential hazards, a thorough risk assessment is the foundational step before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities involved, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that conform to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3] A full-face shield is recommended when there is a significant risk of splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[4] Always inspect gloves for tears or punctures before use. Change gloves frequently, especially after direct contact with the compound.[5] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[6] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]
Handling and Experimental Procedures
The following workflow diagram illustrates the key steps for safely handling this compound during experimental use.
Caption: A stepwise workflow for the safe handling of the target compound.
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Wear Appropriate PPE: Don the full set of recommended PPE, including respiratory protection if necessary.
-
Contain and Absorb: For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[9]
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[3] Do not pour this chemical down the drain.
-
Consultation: Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Emergency Procedures: Preparedness is Key
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Ensure that eyewash stations and safety showers are readily accessible and in good working order.[3] All personnel handling this compound must be familiar with the location and operation of this emergency equipment.
By adhering to these comprehensive guidelines, you can confidently and safely work with this compound, fostering a secure and productive research environment.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 3. fishersci.com [fishersci.com]
- 4. hsa.ie [hsa.ie]
- 5. pppmag.com [pppmag.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
